Pirmenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDBKTWDCXQJA-QIDMFYOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043839 | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68252-19-7, 129885-18-3, 129885-19-4 | |
| Record name | Pirmenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Pirmenol's Mechanism of Action on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirmenol is a Class Ia antiarrhythmic agent that exerts its therapeutic effects by modulating the function of several critical cardiac ion channels. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interactions with sodium and potassium channels, which are fundamental to the generation and propagation of the cardiac action potential. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying physiological and experimental frameworks.
Core Mechanism of Action: A Dual Blockade
This compound's primary antiarrhythmic activity stems from its ability to block both fast sodium channels and certain potassium channels in cardiomyocytes. This dual action leads to a prolongation of the action potential duration (APD) and a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential, characteristic features of Class Ia antiarrhythmic drugs.
Sodium Channel Blockade
This compound exhibits a use-dependent blockade of the fast sodium channels (Nav1.5), meaning its blocking effect is more pronounced at higher heart rates. This property is crucial for its efficacy in suppressing tachyarrhythmias. The block of sodium channels slows the rapid depolarization phase (Phase 0) of the action potential, leading to a decrease in Vmax and slowed conduction of the electrical impulse through the cardiac tissue.[1] this compound's interaction with sodium channels is characterized by intermediate kinetics of association and dissociation.
Potassium Channel Blockade
This compound also blocks specific potassium currents, most notably the delayed rectifier potassium current (IK), which is responsible for the repolarization phase (Phase 3) of the action potential.[1] By inhibiting this current, this compound delays repolarization, thereby prolonging the APD and the effective refractory period (ERP) of cardiac cells. This effect contributes significantly to its antiarrhythmic properties by preventing premature re-excitation of the myocardium. The prolongation of the action potential duration under this compound is essentially caused by a diminution of the delayed rectifying current.[1]
Quantitative Analysis of Ion Channel Inhibition
The following tables summarize the available quantitative data on this compound's inhibitory effects on various cardiac ion channels.
Table 1: this compound's Inhibitory Potency on Cardiac Potassium Channels
| Ion Channel Current | IC50 / KD | Species/Cell Type | Reference |
| Transient Outward K+ Current (Ito) | ~18 µM (IC50) | Rabbit & Guinea Pig Atrial Myocytes | [2] |
| Acetylcholine-induced K+ Current (IK,ACh) | ~1 µM (IC50) | Guinea Pig Atrial Myocytes | [2] |
| Adenosine-induced K+ Current | ~8 µM (IC50) | Guinea Pig Atrial Myocytes | [2] |
| Delayed Rectifying K+ Current (ix) | 1 µM (KD) | Rabbit Purkinje Fibers | [1] |
Table 2: this compound's Effects on Cardiac Sodium Channel Kinetics
| Parameter | Value | Conditions | Species/Cell Type | Reference |
| Resting Block of Vmax | 9.48 ± 3.12% | 10 µM this compound | Guinea Pig Papillary Muscle | |
| Resting Block of Vmax | 20.36 ± 3.61% | 30 µM this compound | Guinea Pig Papillary Muscle | |
| Onset Time Constant (Use-dependent Vmax inhibition) | 1.32 ± 0.15 s | 30 µM this compound, 2 Hz stimulation | Guinea Pig Papillary Muscle | |
| Recovery Time Constant from Block | 6.7 s | Holding potential of -105 mV | Rabbit Purkinje Fibers | [1] |
| Recovery Time Constant from Block (Vmax) | 15.83 ± 2.14 s | 30 µM this compound | Guinea Pig Papillary Muscle |
Experimental Protocols
The characterization of this compound's effects on cardiac ion channels has been achieved through various electrophysiological techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to record the activity of specific ion channels in isolated cardiomyocytes.
-
Cell Preparation: Single atrial or ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).
-
Recording Configuration: The whole-cell configuration is established, allowing for the control of the intracellular solution and the measurement of macroscopic ionic currents.
-
Voltage-Clamp Protocols:
-
To elicit the transient outward K+ current (Ito):
-
Holding Potential: -80 mV.
-
A prepulse to -40 mV is applied to inactivate sodium channels.
-
Depolarizing test pulses are then applied in increments (e.g., from -30 mV to +60 mV) to activate Ito.
-
-
To elicit the delayed rectifier K+ current (IK):
-
Holding Potential: -40 mV or -50 mV.
-
Long depolarizing pulses (e.g., several seconds) to various test potentials (e.g., -30 mV to +50 mV) are applied to activate IK. The tail currents upon repolarization are then measured to assess channel deactivation and drug block.
-
-
To elicit the fast sodium current (INa):
-
Holding Potential: -100 mV to -120 mV to ensure channels are in the resting state.
-
Brief, rapid depolarizing pulses (e.g., to -20 mV) are applied to activate the fast sodium current. The peak inward current is measured as an indicator of channel activity.
-
-
-
Data Analysis: The peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the currents are analyzed before and after the application of this compound to determine its effects.
Standard Microelectrode Technique
This method is used to record action potentials from multicellular cardiac preparations, such as Purkinje fibers or papillary muscles.
-
Tissue Preparation: Cardiac tissues are dissected and placed in a tissue bath superfused with a physiological salt solution.
-
Recording: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is inserted into a single cell to record the transmembrane potential.
-
Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using external electrodes.
-
Data Analysis: The resting membrane potential, action potential amplitude, Vmax (maximum rate of depolarization), and action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured before and after the addition of this compound to the superfusate.
Visualizing this compound's Mechanism and Classification
Signaling Pathway of this compound's Action
Caption: this compound's dual blockade of Na+ and K+ channels.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for assessing this compound's effects using patch-clamp.
Vaughan Williams Classification of this compound
Caption: this compound's classification as a Class Ia antiarrhythmic.
Conclusion
This compound's mechanism of action is well-characterized as a Class Ia antiarrhythmic agent, primarily through its dual blockade of cardiac fast sodium channels and delayed rectifier potassium channels. This comprehensive guide has provided a detailed overview of its effects at the molecular level, supported by quantitative data and established experimental protocols. The provided visualizations offer a clear framework for understanding its physiological actions and classification. This information serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.
References
Pirmenol hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirmenol hydrochloride is a potent Class Ia antiarrhythmic agent with a well-defined electrophysiological profile. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, pharmacology, and pharmacokinetics. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.
Chemical Structure and Properties
This compound hydrochloride is chemically known as (±)-cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2-pyridinemethanol monohydrochloride.[1] Its structure features a chiral center, and the compound is used as a racemic mixture.
Caption: Chemical Structure of this compound Hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 61477-94-9 | [2] |
| Molecular Formula | C₂₂H₃₁ClN₂O | [2][3] |
| Molecular Weight | 374.95 g/mol | [2][3] |
| Melting Point | 171-172 °C | [4] |
| Appearance | White to yellow solid | [5] |
| Solubility | Soluble in DMSO (≥28 mg/mL) | [6] |
Pharmacology
This compound is classified as a Class Ia antiarrhythmic agent, exhibiting properties characteristic of this class, including sodium channel blockade and prolongation of the action potential duration.[7]
Mechanism of Action
The primary mechanism of action of this compound involves the blockade of fast sodium channels, which decreases the maximum rate of depolarization (Vmax) of the cardiac action potential.[8][9] This effect is more pronounced in depolarized tissues. Additionally, this compound blocks potassium channels, leading to a prolongation of the action potential duration and the effective refractory period in atrial and ventricular tissues.[8][9]
This compound also demonstrates a potent inhibitory effect on the muscarinic acetylcholine receptor-operated potassium current (IK.ACh), with an IC₅₀ of 0.1 μM.[2][6][10] This action contributes to its antiarrhythmic effects, particularly in the atria.
Electrophysiological Effects
The electrophysiological effects of this compound have been extensively studied in various cardiac tissues and are summarized in Table 2.
| Parameter | Effect | Tissue/Model | Reference |
| Maximum Upstroke Velocity (Vmax) | Decrease | Canine Purkinje fibers, Rabbit atrium, Purkinje cells, and ventricle | [8][9][11] |
| Action Potential Duration (APD) | Prolongation | Canine Purkinje fibers, Rabbit atrium, Purkinje cells, and ventricle | [8][9][11] |
| Effective Refractory Period (ERP) | Prolongation | Atrial and ventricular tissue | [12] |
| Sinus Node Automaticity | Suppression | Rabbit sinoatrial node | [9] |
| IK.ACh | Inhibition (IC₅₀ = 0.1 μM) | Guinea pig atrial cells | [6][10] |
| Slow Inward Current (Isi) | Decrease | Rabbit sinoatrial node cells | [13] |
| Time-dependent K⁺ Outward Current (IK) | Decrease | Rabbit sinoatrial node cells | [13] |
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the muscarinic acetylcholine receptor-mediated signaling pathway that activates the IK.ACh current.
Caption: this compound's inhibition of the muscarinic receptor signaling pathway.
Pharmacokinetics
This compound hydrochloride is well-absorbed after oral administration and has a relatively long elimination half-life, allowing for twice-daily dosing.[7][14][15]
Pharmacokinetic Parameters
Key pharmacokinetic parameters of this compound in humans are summarized in Table 3.
| Parameter | Route | Value | Reference |
| Peak Plasma Concentration (Cmax) | IV (150 mg) | 2.14 ± 0.75 µg/mL | [16] |
| Oral (150 mg) | 1.3 ± 0.55 µg/mL | [16] | |
| Time to Peak (Tmax) | Oral (150 mg) | 1 - 3 hours | [16] |
| Elimination Half-life (t₁/₂) | IV | 6.5 - 9.4 hours | [15][16] |
| Oral | 7.6 hours | [16] | |
| Volume of Distribution (Vd) | IV | 0.70 ± 0.36 L/kg | [16] |
| Total Body Clearance | IV | 3.0 ± 2.6 mL/min/kg | [16] |
| Absolute Bioavailability | Oral | 87% | [14][16] |
| Protein Binding | 83% - 90% | [14] |
Experimental Protocols
Electrophysiological Analysis of this compound on Cardiac Action Potentials
This protocol describes a general method for assessing the effects of this compound on cardiac action potentials using the microelectrode technique.
Objective: To determine the effect of this compound hydrochloride on the electrophysiological parameters of isolated cardiac tissue (e.g., Purkinje fibers, ventricular muscle).
Materials:
-
Isolated cardiac tissue preparation (e.g., canine Purkinje fibers, rabbit papillary muscle).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.45, NaHCO₃ 12, Glucose 5.5), gassed with 95% O₂ / 5% CO₂.
-
This compound hydrochloride stock solution.
-
Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ).
-
Microelectrode amplifier and recording system.
-
Stimulator for electrical pacing.
-
Temperature-controlled tissue bath.
Procedure:
-
Dissect and mount the cardiac tissue preparation in a temperature-controlled bath (37°C) superfused with oxygenated Tyrode's solution.
-
Allow the preparation to equilibrate for at least 60 minutes.
-
Pace the tissue at a constant cycle length (e.g., 1000 ms).
-
Impale a cell with a glass microelectrode to record the transmembrane action potential.
-
Record baseline action potential parameters, including resting membrane potential, action potential amplitude, Vmax, and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
Introduce this compound hydrochloride into the superfusate at desired concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Allow the drug to equilibrate for at least 30 minutes at each concentration.
-
Record the action potential parameters at each drug concentration.
-
Perform a washout by superfusing with drug-free Tyrode's solution and record the recovery of action potential parameters.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the electrophysiological effects of a compound like this compound.
Caption: A generalized workflow for electrophysiological studies.
Synthesis
A common synthetic route to this compound involves the reaction of γ-chlorobutyrophenone with ethylene glycol to protect the ketone. The resulting ketal is then condensed with cis-2,6-dimethylpiperidine. Subsequent hydrolysis and condensation with 2-bromopyridine yield this compound.
Conclusion
This compound hydrochloride is a well-characterized Class Ia antiarrhythmic agent with a predictable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, primarily through sodium and potassium channel blockade, along with its inhibition of the IK.ACh current, provides a solid basis for its antiarrhythmic efficacy. This technical guide provides a comprehensive summary of its properties and serves as a valuable resource for researchers in the field of cardiovascular drug discovery and development.
References
- 1. This compound | C22H30N2O | CID 65502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound [drugfuture.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical and clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and efficacy of this compound hydrochloride in the treatment of ventricular dysrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol: A Technical Guide on a Class Ia Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol is a piperidine derivative antiarrhythmic agent characterized by its quinidine-like properties.[1] Within the Vaughan Williams classification system, this compound is categorized as a Class Ia agent.[2][3] This classification is defined by a primary mechanism of blocking voltage-gated sodium channels with intermediate dissociation kinetics, which subsequently slows the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential.[4][5] A hallmark of Class Ia drugs, including this compound, is their ability to also prolong the action potential duration (APD) and, consequently, the effective refractory period (ERP), primarily through the blockade of potassium channels.[5][6] This dual action on both depolarization and repolarization forms the basis of its antiarrhythmic effect.
This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, electrophysiological effects, pharmacokinetics, and clinical efficacy, supported by quantitative data, experimental methodologies, and visual diagrams.
Mechanism of Action
This compound exerts its antiarrhythmic effects by modulating the ion currents that govern the cardiac action potential. Its primary targets are the fast sodium channels and specific potassium channels.
-
Sodium Channel Blockade (Class I Effect): this compound binds to and blocks the fast sodium channels (I_Na) responsible for the rapid phase 0 depolarization in non-nodal cardiac tissues like atrial and ventricular myocytes and Purkinje fibers.[4] This blockade is "use-dependent," meaning its effect is more pronounced at faster heart rates.[2][7] By reducing the influx of sodium ions, this compound decreases the maximum rate of depolarization (Vmax), which slows conduction velocity through the cardiac tissue.[4][8][9] This action is critical for interrupting reentrant circuits, a common mechanism for tachyarrhythmias.[10] this compound exhibits slow kinetics for recovery from this block, a characteristic similar to other Class Ia agents like disopyramide.[2][7]
-
Potassium Channel Blockade (Class III Effect): In addition to its Class I activity, this compound also blocks the delayed rectifier potassium current (I_K).[2] This current is crucial for phase 3 repolarization of the action potential.[11] By inhibiting this outward potassium current, this compound delays repolarization, leading to a prolongation of the action potential duration (APD).[2][8] This, in turn, lengthens the effective refractory period (ERP) of the cardiac cells, making them less susceptible to premature reactivation and further contributing to the termination of reentrant arrhythmias.[11][12]
-
Anticholinergic Effects: Some Class Ia agents possess anticholinergic (vagolytic) properties that can indirectly influence heart rate and AV conduction.[4] this compound has been observed to decrease the sinus cycle length (increase heart rate) in some studies, which may be partly attributable to such effects.[12][13]
Quantitative Data
Electrophysiological Effects
This compound's effects on cardiac electrophysiology have been quantified in both preclinical and clinical studies. It consistently demonstrates the hallmark characteristics of a Class Ia agent.
Table 1: Summary of this compound's Electrophysiological Effects
| Parameter | Effect | Quantitative Change | Source |
|---|---|---|---|
| Max Rate of Depolarization (Vmax) | Decrease | Dose-dependent reduction; Resting block of 9.5% (10 µM) and 20.4% (30 µM) | [7][8] |
| Action Potential Duration (APD) | Increase | Lengthened in atrial, Purkinje, and ventricular tissue | [2][8] |
| Effective Refractory Period (ERP) | Increase | Atrial: +20% ± 14% Ventricular: +7% ± 8% | [12] |
| Conduction Velocity | Decrease | Slowed conduction time in Purkinje fibers | [7][9] |
| QRS Interval | Increase | +14% ± 12% (IV); Mean change of +10 ± 5 ms (oral) | [12][14] |
| QTc Interval | Increase | +13% ± 12% (IV); Mean change of +0.01 seconds | [12][15] |
| HV Interval | Increase | +22% ± 28% (IV); Mean change from 43 to 48 ms | [12][16] |
| Sinus Cycle Length | Decrease | -11% ± 13% (increased heart rate) |[12] |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties that allow for convenient dosing intervals. It is well-absorbed orally and has a relatively long elimination half-life compared to other Class Ia agents.[1]
Table 2: Summary of this compound's Pharmacokinetic Properties in Humans
| Parameter | Value | Source |
|---|---|---|
| Elimination Half-life (t½) | 7 - 10.5 hours | [17][18][19] |
| Oral Bioavailability | Approximately 87% | [20] |
| Plasma Protein Binding | 83% - 90% (Stereoselective) | [20][21] |
| Time to Peak Concentration (Tmax) | 1 - 1.5 hours (oral) | [18] |
| Therapeutic Plasma Concentration | 1.0 - 3.8 µg/mL (IV); Median effective trough of 0.98 µg/mL (oral) | [17][19] |
| Metabolism | Partially metabolized, with evidence of enterohepatic recycling | [20] |
| Excretion | 23% - 31% of dose recovered unchanged in urine |[20] |
Clinical Efficacy
Clinical trials have demonstrated this compound's effectiveness in suppressing ventricular arrhythmias.
Table 3: Summary of Clinical Efficacy in Ventricular Arrhythmia Suppression
| Study Population | Dosage Regimen | Efficacy Endpoint | Key Finding | Source |
|---|---|---|---|---|
| Patients with Chronic Stable PVCs | 70-150 mg IV | ≥90% reduction in PVCs | Infusions were highly effective in acute suppression. | [15][17] |
| Patients with Ventricular Premature Contractions (VPCs) | 200-400 mg/day (oral) | ≥70% reduction in VPC frequency | 60% of patients achieved the endpoint in a double-blind trial. | [22] |
| Patients with Frequent Symptomatic PVCs | Median 300 mg/day (oral) | Median PVC suppression | Achieved 94% median PVC suppression. Effective for long-term therapy. | [19] |
| Patients with Sustained Ventricular Tachyarrhythmias | IV infusion (mean dose 195 mg) | Prevention of VT induction | Judged effective in 40% of patients by electrophysiologic testing. |[12][13] |
Experimental Protocols
The characterization of this compound involved rigorous preclinical and clinical experimental designs.
In Vitro Electrophysiology Study Protocol
The electrophysiological properties of this compound were extensively studied using isolated cardiac tissue preparations. The following workflow is representative of methods used to assess its effects on canine Purkinje fibers.[2][9]
Methodology:
-
Tissue Preparation: Canine hearts are excised, and free-running Purkinje fibers are dissected from the ventricles.
-
Superfusion: The fibers are placed in a tissue bath and superfused with Tyrode's solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Electrophysiological Recording: Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers to record transmembrane action potentials. Parameters such as action potential amplitude, duration at 50% and 90% repolarization (APD50, APD90), and the maximum upstroke velocity (Vmax) are measured.
-
Drug Application: After obtaining stable baseline recordings, this compound hydrochloride is added to the superfusate at increasing concentrations (e.g., 1x10⁻⁶ M to 1x10⁻⁴ M).
-
Data Analysis: Changes in electrophysiological parameters from baseline are recorded at each drug concentration to determine dose-dependent effects. A washout period with drug-free solution is performed to assess the reversibility of the effects.
Clinical Efficacy and Safety Trial Protocol
The clinical utility of this compound was established through multicenter, double-blind, placebo-controlled studies. The following outlines a typical protocol for evaluating the drug in patients with ventricular premature contractions (VPCs).[22]
Methodology:
-
Patient Selection: Patients with a documented history of frequent and stable VPCs (e.g., >30 per hour) are recruited. A washout period from previous antiarrhythmic drugs is required.
-
Baseline Evaluation: Patients undergo a 24-hour Holter monitoring period while on a placebo to establish baseline VPC frequency.
-
Randomization: Eligible patients are randomized in a double-blind fashion to receive either oral this compound at varying doses (e.g., 100 mg, 200 mg twice daily) or a matching placebo.
-
Treatment Phase: Patients are treated for a specified period (e.g., 4 weeks).
-
Efficacy Assessment: Repeat 24-hour Holter monitoring is performed at the end of the treatment phase to determine the change in VPC frequency from baseline. The primary efficacy endpoint is often defined as a significant reduction (e.g., ≥70%) in VPCs.
-
Safety Monitoring: Throughout the study, patients are monitored for adverse events through clinical evaluation, electrocardiograms (ECGs) to assess QRS and QT intervals, and laboratory tests.
-
Open-Label Extension: Following the double-blind phase, patients may enter an open-label phase for long-term assessment of efficacy and safety.
Safety and Tolerability
This compound is generally well-tolerated.[1][22]
-
Common Adverse Effects: The most frequently reported side effects are generally mild and can include unusual taste, dizziness, and gastrointestinal discomfort such as nausea.[22][23]
-
Cardiovascular Effects: Like all antiarrhythmic drugs, this compound has the potential for proarrhythmic effects, although serious events are reported to be rare.[12][22] It can cause dose-related increases in the QRS and QTc intervals, which requires monitoring.[12] Unlike some other Class Ia agents, this compound has been noted to have no or minimal negative inotropic (myocardial depressant) action at therapeutic concentrations.[8][24]
-
Toxicology: Preclinical toxicology studies in animals did not reveal teratogenic effects.[25] Genotoxicity assays were largely negative, with some in vitro effects noted only at concentrations far exceeding human plasma levels.[26]
Conclusion
This compound is a well-characterized Class Ia antiarrhythmic agent that effectively suppresses ventricular arrhythmias. Its mechanism involves a dual blockade of cardiac sodium and potassium channels, leading to slowed conduction and prolonged refractoriness. It possesses a favorable pharmacokinetic profile, including good oral bioavailability and a half-life permitting twice-daily dosing, which is an advantage over some older Class Ia drugs.[1] Clinical data supports its efficacy and general tolerability, making it a significant compound in the study and treatment of cardiac arrhythmias. For drug development professionals, this compound serves as an important reference compound for a Class Ia agent with a balanced electrophysiological profile.
References
- 1. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. partone.litfl.com [partone.litfl.com]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. ahajournals.org [ahajournals.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigational antiarrhythmic agents: promising drugs in early clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 12. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Acute electrophysiologic effects of this compound in normal subjects and in patients with Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and pharmacokinetics of oral this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacodynamics and pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical and clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of this compound enantiomers and pharmacodynamics of this compound racemate in patients with premature ventricular contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A multicenter dose-response study of this compound hydrochloride in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What are the side effects of this compound Hydrochloride Hydrate? [synapse.patsnap.com]
- 24. Hemodynamic effects of the antiarrhythmic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preclinical toxicology of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Genotoxicity assessment of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophysiological Effects of Pirmenol on Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the electrophysiological properties of pirmenol, focusing on its effects on ventricular myocytes. This compound is a Class IA antiarrhythmic agent with a complex mechanism of action, primarily involving the blockade of sodium and potassium channels.[1][2] This guide synthesizes key quantitative data, details common experimental protocols used in its evaluation, and visualizes its mechanisms and experimental workflows.
Core Electrophysiological Effects on Ventricular Action Potential
This compound modifies the cardiac action potential in a manner characteristic of Class IA antiarrhythmics, affecting depolarization, repolarization, and conduction. Its effects are both dose- and rate-dependent.
Effects on Depolarization and Conduction
This compound decreases the maximum rate of depolarization (Vmax or MRD) of the action potential in a dose-dependent fashion, which is a hallmark of sodium channel blockade.[3][4] This reduction in Vmax slows conduction velocity within the ventricular myocardium.[3] The drug exhibits use-dependent block, meaning its effect is more pronounced at higher heart rates.[3] This is a key feature of its antiarrhythmic action, as it preferentially targets rapidly firing arrhythmic tissue.
Effects on Repolarization and Refractoriness
This compound's effect on the action potential duration (APD) is concentration-dependent. At lower concentrations (e.g., 3-10 µM), it prolongs the APD, while higher concentrations (>0.1 mM) can shorten it.[3] The prolongation of the APD is primarily attributed to the blockade of potassium channels, which contributes to an increase in the effective refractory period (ERP) in ventricular tissue.[5][6][7] In studies on dogs with recent myocardial infarction, this compound was shown to increase the effective refractory periods in both ischemically injured and normal ventricular myocardium.[8]
Quantitative Data Presentation
The following tables summarize the key quantitative electrophysiological effects of this compound on ventricular myocytes and related cardiac tissues as reported in the literature.
Table 1: Effects of this compound on Action Potential and Conduction Parameters
| Parameter | Species / Model | Concentration / Dose | Effect | Citation |
| Vmax (Maximal Upstroke Velocity) | Guinea-pig Papillary Muscle | 10 µM | 9.48 ± 3.12% resting block | [3] |
| Guinea-pig Papillary Muscle | 30 µM | 20.36 ± 3.61% resting block | [3] | |
| Rabbit Purkinje Fibers | ≥ 10 µmol/L | Use-dependent depression | [1] | |
| Conduction Velocity | Guinea-pig Papillary Muscle | 10 µM | 2.87 ± 1.52% resting block | [3] |
| Guinea-pig Papillary Muscle | 30 µM | 6.58 ± 2.09% resting block | [3] | |
| Action Potential Duration (APD) | Guinea-pig Papillary Muscle | 3 and 10 µM | Prolonged | [3] |
| Guinea-pig Papillary Muscle | > 0.1 mM | Markedly shortened | [3] | |
| Rabbit Purkinje Fibers | 0.5-5 µmol/L | Marked prolongation | [1] | |
| Ventricular Effective Refractory Period (ERP) | Human | Plasma: 2.29 ± 0.75 µg/ml | 7 ± 8% increase | [5] |
| QRS Interval | Human | Plasma: 2.29 ± 0.75 µg/ml | 14 ± 12% increase | [5] |
| QTc Interval | Human | Plasma: 2.29 ± 0.75 µg/ml | 13 ± 12% increase | [5] |
Table 2: Effects of this compound on Specific Ion Channels
| Ion Channel / Current | Species / Preparation | Parameter | Value | Citation |
| Fast Sodium Channel (INa) | Rabbit Purkinje Fibers | Recovery Time Constant from Block | 6.7 s (at -105 mV) | [1] |
| Delayed Rectifier K+ Current (IK) | Rabbit Purkinje Fibers | KD-value for depression | 1 µmol/L | [1] |
| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | IC50 | ~18 µM | [9] |
| L-type Ca2+ Current (ICa,L) | Rabbit Atrial Myocytes | Inhibition at 30 µM | ~20% decrease | [9] |
| Acetylcholine-induced K+ Current (IK,ACh) | Guinea-pig Atrial Myocytes | IC50 | ~1 µM | [9] |
Effects on Ion Channels and Signaling Pathways
This compound's electrophysiological profile stems from its interaction with multiple cardiac ion channels.
-
Sodium Channels (INa): As a Class I agent, its primary action is the blockade of fast sodium channels.[2][10] It exhibits slow kinetics for recovery from block, with a time constant of 6.7 seconds, which is characteristic of drugs like disopyramide.[1][3] This slows the action potential upstroke (Phase 0) and reduces conduction velocity.
-
Potassium Channels (IK): this compound blocks delayed rectifier potassium currents (IK), which are crucial for Phase 3 repolarization.[1][6] This action prolongs the action potential duration and increases the effective refractory period. The depression of the delayed rectifying current is potent, with a KD-value of 1 µmol/L.[1] It also inhibits the transient outward current (Ito).[9]
-
Calcium Handling: this compound's effects on calcium channels appear to be less significant than its effects on sodium and potassium channels.[4] One study noted a modest (~20%) decrease in the L-type Ca2+ current at a concentration of 30 µM.[9] Unlike drugs such as disopyramide, it does not appear to have a negative inotropic action, suggesting it does not significantly block calcium channels involved in excitation-contraction coupling.[4]
Caption: this compound's primary effects on key ventricular myocyte ion channels.
Experimental Protocols
The characterization of this compound's electrophysiological effects relies on a variety of established experimental models and techniques.
Ventricular Myocyte Isolation
A prerequisite for single-cell patch-clamp studies is the isolation of viable ventricular myocytes. A typical protocol is as follows:
-
Heart Excision: The animal (commonly rabbit, guinea pig, or rat) is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.[11]
-
Perfusion: The heart is retrogradely perfused through the aorta, first with a calcium-free buffer (e.g., Tyrode's solution) to wash out blood and stop contractions, and then with the same solution containing digestive enzymes like collagenase and protease.[11]
-
Digestion and Dissociation: Once the heart becomes flaccid, the ventricular tissue is minced and gently agitated in the enzyme solution to release individual myocytes.
-
Harvesting: The cell suspension is filtered, and the myocytes are washed and stored in a solution with gradually reintroduced calcium to ensure viability for electrophysiological recordings.
Electrophysiological Recording Techniques
-
Standard Microelectrode Technique: This technique is used on multicellular preparations like isolated papillary muscles or Purkinje fibers.[1][3] Glass microelectrodes filled with an electrolyte solution (e.g., 3 M KCl) are used to impale cells to measure transmembrane potentials, allowing for the characterization of action potential parameters like Vmax, APD, and resting membrane potential.[3]
-
Whole-Cell Patch-Clamp: This is the gold standard for studying ion currents in single isolated myocytes.[9][12] A glass micropipette with a polished tip forms a high-resistance seal with the cell membrane. Suction is applied to rupture the membrane patch, providing low-resistance electrical access to the cell's interior. This configuration allows for the control of the membrane potential (voltage-clamp) to study specific ion currents or the recording of action potentials (current-clamp).
Caption: A typical workflow for in-vitro electrophysiological drug testing.
Classification and Logical Relationships
This compound is classified as a Class IA antiarrhythmic agent in the Vaughan-Williams classification system. This classification is based on its specific combination of electrophysiological effects.
-
Class I: Blockade of fast sodium channels, leading to a decrease in Vmax.
-
Subclass IA: Intermediate kinetics of sodium channel block and, crucially, prolongation of the action potential duration due to potassium channel blockade.
This contrasts with Class IB agents (e.g., lidocaine), which shorten the APD, and Class IC agents (e.g., flecainide), which have minimal effect on APD but profoundly depress Vmax. This compound's profile is chemically and electrophysiologically similar to disopyramide.[4]
Caption: Logical basis for the classification of this compound as a Class IA agent.
Conclusion
This compound exerts a complex array of electrophysiological effects on ventricular myocytes, primarily driven by a potent, use-dependent blockade of fast sodium channels and a significant inhibition of delayed rectifier potassium channels. This dual action results in slowed conduction and prolonged repolarization, forming the basis of its Class IA antiarrhythmic activity. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and developers working on the characterization and development of antiarrhythmic therapies.
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 3. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 7. Electrophysiologic evaluation of this compound for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic actions of this compound in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Pirmenol (CI-845): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol (CI-845), chemically identified as cis-(+/-)-alpha-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenyl-2-pyridinemethanol monohydrochloride, is a potent antiarrhythmic agent. Classified as a Class Ia antiarrhythmic drug according to the Vaughan Williams classification, this compound exerts its effects primarily by blocking sodium channels, with additional activity as a potassium channel blocker and a muscarinic M2 receptor antagonist. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.
Chemical Synthesis of this compound
The synthesis of this compound hydrochloride (CI-845) can be achieved through a multi-step process. One documented method involves the reaction of γ-chlorobutyrophenone with ethylene glycol to form the corresponding ethylene ketal. This intermediate is then condensed with cis-2,6-dimethylpiperidine. Subsequent hydrolysis yields γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone. Finally, this compound is condensed with 2-bromopyridine using butyllithium in tetrahydrofuran to yield this compound. The hydrochloride salt is then prepared from the free base. This synthesis route is outlined in U.S. Patent 4,112,103.[1][2]
Mechanism of Action and Signaling Pathways
This compound's primary antiarrhythmic effect stems from its ability to block voltage-gated sodium channels in cardiomyocytes. By binding to the open state of the channel, it decreases the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby slowing conduction velocity. This is a hallmark of Class Ia antiarrhythmics.
In addition to sodium channel blockade, this compound also exhibits potassium channel blocking activity, which contributes to a prolongation of the action potential duration (APD). Furthermore, this compound acts as an antagonist at the muscarinic M2 receptor. In the heart, M2 receptors are coupled to Gi/o proteins, and their activation by acetylcholine typically leads to a decrease in cAMP levels and the activation of inwardly rectifying potassium channels, resulting in a decreased heart rate. By antagonizing this receptor, this compound can counteract these effects.
Preclinical Development
In Vitro Electrophysiology
Experimental Protocol: Microelectrode Studies in Canine Purkinje Fibers
-
Tissue Preparation: Purkinje fibers were dissected from the hearts of mongrel dogs. The fibers were mounted in a tissue bath and superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. The composition of the Tyrode's solution was (in mM): NaCl 137, KCl 4, MgCl2 1, NaH2PO4 0.5, NaHCO3 12, CaCl2 2.7, and dextrose 5.5.
-
Electrophysiological Recordings: Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl. The maximal upstroke velocity of phase 0 (Vmax) was electronically differentiated. The preparation was stimulated at a constant cycle length.
-
Drug Application: this compound hydrochloride was added to the superfusate at various concentrations.
Key Findings:
| Parameter | Effect of this compound | Concentration Range | Reference |
| Maximum Upstroke Velocity (Vmax) | Decreased | ≥ 1 x 10-6 M | [3] |
| Action Potential Amplitude | Decreased | ≥ 1 x 10-5 M | [3] |
| Action Potential Duration (APD) at 50% Repolarization | Decreased | ≥ 1 x 10-5 M | [3] |
| Action Potential Duration (APD) at 90% Repolarization | Prolonged | ≥ 1 x 10-5 M | [3] |
| Automaticity | Depressed | ≥ 1 x 10-6 M | [3] |
| Effective Refractory Period | Prolonged | 1 x 10-5 M | [3] |
| Conduction Time | Prolonged | 1 x 10-5 M | [3] |
In Vivo Animal Models
Experimental Protocol: Coronary Artery Ligation in Conscious Dogs
-
Surgical Preparation: Under sterile conditions, a two-stage coronary artery ligation was performed on mongrel dogs to induce a myocardial infarction and subsequent ventricular arrhythmias.
-
Drug Administration: this compound hydrochloride was administered intravenously, intramuscularly, or orally to conscious dogs with documented ventricular arrhythmias.
-
Efficacy Evaluation: The degree of conversion of ventricular ectopic beats to normal sinus rhythm was monitored. Plasma concentrations of this compound were determined at various time points.
Key Findings:
| Route of Administration | Effective Dose | Plasma Concentration | Efficacy | Reference |
| Intravenous | 2.5 mg/kg | 0.8 ± 0.1 µg/ml | 80% conversion to normal sinus rhythm | [4] |
| Intramuscular | 2.5 mg/kg | - | Highly effective | [4] |
| Oral | 2.5 mg/kg | - | Highly effective | [4] |
Clinical Development
Phase I Studies
Experimental Protocol: Single and Multiple Oral Doses in Healthy Volunteers
-
Study Design: A placebo-controlled, dose-escalating study was conducted in healthy male volunteers. Single oral doses of 25, 50, 100, and 200 mg of this compound or placebo were administered. A multiple-dose arm involved 100 mg twice daily for 7 days.
-
Assessments: Safety and tolerability were assessed through monitoring of vital signs, clinical laboratory tests, and subjective symptoms. Pharmacokinetic parameters (Cmax, AUC, t1/2β) were determined from plasma concentrations. The effect of food on absorption was also evaluated.
-
Pharmacodynamic Assessments: ECG intervals (PR, QRS, QTc) and echocardiographic parameters were measured.
Key Findings:
| Dose (Single Oral) | Cmax (µg/ml) | t1/2β (hours) | 24-hr Urinary Excretion (%) | Reference |
| 25 mg | 0.21 | 7.4 - 13.8 | 15 - 23 | [5] |
| 50 mg | 0.35 | 7.4 - 13.8 | 15 - 23 | [5] |
| 100 mg | 0.86 | 7.4 - 13.8 | 15 - 23 | [5] |
| 200 mg | 1.77 | 7.4 - 13.8 | 15 - 23 | [5] |
-
ECG Effects: Dose-dependent prolongation of QTc was observed. PR interval and QRS duration were prolonged at the 200 mg dose.
-
Safety: this compound was well-tolerated, with only slight, transient, and dose-independent subjective symptoms reported.
Efficacy in Patients
Experimental Protocol: Intravenous Administration in Patients with Premature Ventricular Complexes (PVCs)
-
Study Design: An open-label study to establish a minimum effective intravenous dose in patients with chronic, stable PVCs.
-
Drug Administration: Infusions of 70-150 mg of this compound were administered.
-
Efficacy Assessment: The primary endpoint was a 90% or greater reduction in PVCs.
Key Findings:
| Dose (Intravenous) | Peak Plasma Concentration (µg/ml) | Efficacy | Reference |
| 70 - 150 mg | 1.0 - 3.8 | ≥ 90% reduction in PVCs in 9 of 12 administrations | [6] |
Conclusion
This compound (CI-845) is a Class Ia antiarrhythmic agent with a well-characterized electrophysiological profile. Its primary mechanism of action is the blockade of sodium channels, leading to a reduction in the maximal rate of depolarization of the cardiac action potential. Additionally, it exhibits potassium channel blocking and M2 muscarinic receptor antagonist properties. Preclinical and clinical studies have demonstrated its efficacy in suppressing ventricular arrhythmias with a favorable pharmacokinetic profile that allows for less frequent dosing compared to other Class Ia agents. This compound represents a significant development in the therapeutic armamentarium for the management of cardiac arrhythmias.
References
- 1. US4997842A - Metabolites of this compound - Google Patents [patents.google.com]
- 2. This compound hydrochloride, CI-845, Pimenol, Pimavar-药物合成数据库 [drugfuture.com]
- 3. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purkinje Fibers in Canine False Tendons: New Anatomical and Electrophysiological Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol's Attenuation of Muscarinic Acetylcholine Receptor-Operated K+ Current: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the effects of pirmenol, a Class I antiarrhythmic agent, on the muscarinic acetylcholine receptor-operated K+ current (IK(ACh)). The document synthesizes key quantitative data from electrophysiological studies, outlines the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
This compound has been demonstrated to effectively suppress the potassium current activated by acetylcholine in atrial myocytes. The inhibitory effects are dose-dependent, as summarized in the table below.
| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |
| IC50 for IK(ACh) | ~1 µM | Guinea-pig atrial myocytes | Acetylcholine-induced current | [1] |
| Effect on Action Potential | Suppressed acetylcholine-induced hyperpolarization and action potential duration shortening | Rabbit atrial myocytes | Current clamp in the presence of acetylcholine | [1] |
Signaling Pathway and Mechanism of Action
The activation of the muscarinic acetylcholine receptor-operated K+ current is a well-established signaling cascade. Acetylcholine (ACh) binds to the M2 muscarinic receptor, which in turn activates a G-protein. The βγ subunits of the G-protein directly bind to and open the G-protein-gated inwardly-rectifying potassium (GIRK) channel, leading to an outward K+ current and hyperpolarization of the cell membrane. This compound exerts its effect by inhibiting this current.
Experimental Protocols
The primary method for investigating the effect of this compound on IK(ACh) is the whole-cell patch-clamp technique performed on single atrial myocytes.
3.1. Cell Preparation
Single atrial myocytes are enzymatically isolated from the hearts of species such as rabbits and guinea pigs. This typically involves perfusion of the heart with a collagenase-containing solution to digest the extracellular matrix and release individual cardiac cells.
3.2. Electrophysiological Recording
The whole-cell configuration of the patch-clamp technique is utilized to measure the ionic currents across the cell membrane.
-
Pipette Solution: The patch pipette is filled with a solution mimicking the intracellular ionic composition, typically containing a high concentration of potassium and a low concentration of sodium and chloride.
-
External Solution: The isolated myocyte is bathed in an external solution that resembles the extracellular fluid, with high sodium and low potassium concentrations.
-
Current and Voltage Clamp:
-
Voltage Clamp: The membrane potential is held constant at a specific voltage, and the current required to maintain this potential is measured. This allows for the direct measurement of ion channel activity. To isolate IK(ACh), other currents may be blocked pharmacologically. The acetylcholine-induced current is then elicited by applying acetylcholine to the bath solution.
-
Current Clamp: The current injected into the cell is held constant (usually at zero), and the changes in membrane potential (action potentials) are recorded. This method is used to assess the effect of this compound on the action potential duration in the presence of acetylcholine.
-
Discussion and Implications
The inhibitory effect of this compound on the acetylcholine-induced K+ current is a significant component of its antiarrhythmic properties, particularly in the atria. By suppressing the hyperpolarizing effect of acetylcholine, this compound can prolong the action potential duration, a key mechanism for terminating and preventing certain types of arrhythmias.[1] This action, in addition to its effects on other ion channels, contributes to its classification as a Class I antiarrhythmic agent.
The targeted inhibition of IK(ACh) suggests that this compound may be particularly effective in conditions where vagal tone is high and contributes to the arrhythmogenesis. Further research into the precise molecular interactions between this compound and the GIRK channel could provide valuable insights for the development of more selective and potent antiarrhythmic drugs.
Conclusion
This compound demonstrates a clear and potent inhibitory effect on the muscarinic acetylcholine receptor-operated K+ current in atrial myocytes, with an IC50 in the low micromolar range.[1] This action is achieved through the whole-cell patch-clamp technique, which allows for the precise measurement of this specific ionic current. The understanding of this mechanism, facilitated by detailed experimental protocols and a clear view of the signaling pathway, is crucial for the continued development and application of this compound and other antiarrhythmic therapies.
References
Pirmenol's Impact on Action Potential Duration in Purkinje Fibers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophysiological effects of pirmenol on cardiac Purkinje fibers, with a specific focus on its impact on action potential duration (APD). This compound is an antiarrhythmic agent with a complex mechanism of action, exhibiting properties of both Class I and Class III antiarrhythmic drugs. Understanding its precise effects on the intricate electrical signaling of Purkinje fibers is crucial for its development and clinical application.
Electrophysiological Effects of this compound on Purkinje Fibers
This compound exerts a concentration-dependent dual effect on the action potential duration in Purkinje fibers. At lower concentrations, it predominantly prolongs the APD, a characteristic of Class III antiarrhythmic agents. However, at higher concentrations, it tends to shorten the APD, a feature more aligned with Class I drugs.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from various studies on the effects of this compound on the electrophysiological parameters of Purkinje fibers.
Table 1: Effect of this compound on Action Potential Duration (APD) in Canine Purkinje Fibers
| This compound Concentration | APD at 50% Repolarization (APD50) | APD at 90% Repolarization (APD90) | Reference |
| 1 x 10-6 M | No significant change | No significant change | [1] |
| 1 x 10-5 M | Significant decrease | Prolonged | [1][2] |
Table 2: Effect of this compound on Action Potential Duration (APD) in Rabbit Purkinje Fibers
| This compound Concentration | Action Potential Duration | Reference |
| 0.5 - 5 µmol/L | Marked prolongation | [3] |
| ≥ 10 µmol/L | Diminished | [3] |
| 1 µM and higher | Prolonged at 90% repolarization | [4] |
Table 3: Effect of this compound on Other Electrophysiological Parameters in Purkinje Fibers
| Parameter | This compound Concentration | Effect | Species | Reference |
| Maximum Upstroke Velocity (Vmax) | ≥ 1 x 10-6 M | Depressed | Canine | [1] |
| ≥ 10 µmol/L | Depressed (use-dependent) | Rabbit | [3] | |
| 1 µM and higher | Depressed | Rabbit | [4] | |
| Action Potential Amplitude | ≥ 1 x 10-5 M | Significantly decreased | Canine | [1][2] |
| Automaticity | ≥ 1 x 10-6 M | Depressed | Canine | [1] |
| Effective Refractory Period | ≥ 1 x 10-5 M | Prolonged | Canine | [1] |
| Conduction Time | ≥ 1 x 10-5 M | Prolonged | Canine | [1] |
Mechanism of Action
This compound's effects on the action potential of Purkinje fibers are a result of its interaction with multiple ion channels. Its Class I action is attributed to the blockade of fast sodium channels, leading to a decrease in the maximum rate of depolarization (Vmax)[1][3][5]. This effect is more pronounced at higher concentrations and exhibits use-dependency, meaning the block is more significant at faster heart rates[3].
The Class III effect, the prolongation of the action potential duration, is primarily due to the inhibition of potassium currents responsible for repolarization[3][6]. Specifically, this compound has been shown to depress the delayed rectifying potassium current (IK)[3]. This inhibition of repolarizing currents leads to a longer plateau phase of the action potential.
Experimental Protocols
The following outlines a typical experimental methodology for assessing the effects of this compound on the action potential duration of Purkinje fibers, based on the cited literature.
Preparation of Purkinje Fibers
-
Animal Model: Canine or rabbit hearts are commonly used[1][3][4].
-
Dissection: The heart is rapidly excised and placed in a cold, oxygenated Tyrode's solution. Free-running Purkinje fibers are carefully dissected from the ventricles.
-
Mounting: The isolated Purkinje fiber is mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant temperature (typically 37°C).
Electrophysiological Recording
-
Microelectrodes: Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fiber cells to measure transmembrane potentials[2][3].
-
Stimulation: The fiber is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.
-
Data Acquisition: Action potentials are recorded and displayed on an oscilloscope. Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 50% and 90% repolarization are measured.
Drug Application
-
Control Recordings: Baseline electrophysiological parameters are recorded under drug-free conditions.
-
This compound Superfusion: this compound hydrochloride is dissolved in the Tyrode's solution and superfused at various concentrations[1][3].
-
Steady-State Effects: Recordings are made after the effects of each concentration have reached a steady state.
-
Washout: A drug-free solution is superfused to observe the reversibility of the drug's effects[1].
Discussion and Implications for Drug Development
The dual electrophysiological effects of this compound on Purkinje fibers present both therapeutic potential and challenges. The prolongation of APD can be beneficial in treating certain types of arrhythmias by increasing the refractory period. However, the depression of Vmax, particularly at higher concentrations and faster heart rates, can lead to proarrhythmic effects by slowing conduction.
These findings underscore the importance of careful dose-titration and monitoring in the clinical use of this compound. For drug development professionals, the unique profile of this compound highlights the potential for designing novel antiarrhythmic agents with a more favorable balance of sodium and potassium channel blockade to optimize efficacy while minimizing proarrhythmic risk. Further research into the specific subtypes of potassium channels affected by this compound could lead to the development of more targeted and safer antiarrhythmic therapies.
References
- 1. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic effects of this compound, its metabolite 2, and enantiomers, on cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
In Vitro Profile of Pirmenol: A Technical Guide to its Antiarrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiarrhythmic properties of pirmenol, a class Ia antiarrhythmic agent. The following sections detail its mechanism of action on various ion channels, its effects on cardiac action potentials, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.
Electrophysiological Effects and Mechanism of Action
This compound exerts its antiarrhythmic effects primarily by modulating the activity of several key cardiac ion channels. In vitro studies have demonstrated that this compound is a potent blocker of sodium and potassium channels, with additional effects on calcium channels. These actions collectively contribute to its ability to suppress cardiac arrhythmias.
Effects on Sodium Channels
This compound exhibits a use-dependent block of fast sodium channels, a characteristic feature of class I antiarrhythmic drugs. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential in a dose- and rate-dependent manner.[1] Studies in guinea-pig ventricular myocardium have shown that this compound's use-dependent inhibition of Vmax is similar to that of other slow-kinetic drugs like disopyramide.[1] In rabbit Purkinje fibers, this compound was also found to block sodium channels, with a recovery time constant of 6.7 seconds.[2]
Effects on Potassium Channels
A significant contributor to this compound's antiarrhythmic profile is its ability to block potassium channels, which leads to a prolongation of the action potential duration (APD).[3] Specifically, this compound has been shown to inhibit the transient outward potassium current (Ito) and the delayed rectifier potassium current (IK).[4][5] In rabbit atrial myocytes, the half-maximal inhibitory concentration (IC50) for Ito was approximately 18 µM.[4] Furthermore, this compound effectively suppresses acetylcholine- and adenosine-induced potassium currents, with IC50 values of about 1 µM and 8 µM, respectively.[4] This inhibition of potassium currents is a key mechanism behind the observed prolongation of the APD in various cardiac tissues.[3]
Effects on Calcium Channels
This compound also demonstrates a modest inhibitory effect on L-type calcium channels.[4][6] In rabbit atrial myocytes, a concentration of 30 µM this compound was found to decrease the voltage-dependent L-type Ca2+ current by about 20%.[4] This effect on calcium currents may contribute to its overall antiarrhythmic action, particularly in suppressing triggered arrhythmias.[6]
Quantitative Data on this compound's In Vitro Effects
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a clear comparison of its effects on different ion channels and action potential parameters.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Currents
| Ion Current | Tissue/Cell Type | Species | IC50 / % Inhibition | Reference |
| Transient Outward K+ Current (Ito) | Atrial Myocytes | Rabbit | ~18 µM | [4] |
| Acetylcholine-induced K+ Current | Atrial Myocytes | Guinea-Pig | ~1 µM | [4] |
| Adenosine-induced K+ Current | Atrial Myocytes | Guinea-Pig | ~8 µM | [4] |
| L-type Ca2+ Current | Atrial Myocytes | Rabbit | ~20% inhibition at 30 µM | [4] |
| Delayed Rectifying K+ Current (IK) | Sinoatrial Node Cells | Rabbit | Decrease noted | [5] |
| Slow Inward Current (Isi) | Sinoatrial Node Cells | Rabbit | Decrease noted | [5] |
| Delayed Rectifying K+ Current (ix) | Purkinje Fibers | Rabbit | KD-value of 1 µmol/l | [2] |
Table 2: Effects of this compound on Action Potential Parameters
| Parameter | Tissue/Cell Type | Species | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Atrial Myocytes | Rabbit | 2-30 µM | Prolonged | [4] |
| APD | Atrium, Purkinje, Ventricle | Rabbit | Dose-dependent | Lengthened | [3] |
| APD | Ventricular Myocardium | Guinea-Pig | 3 and 10 µM | Prolonged | [1] |
| APD | Ventricular Myocardium | Guinea-Pig | >0.1 mM | Shortened | [1] |
| Maximum Rate of Depolarization (Vmax) | Atrium, Purkinje, Ventricle | Rabbit | Dose-dependent | Decreased | [3] |
| Vmax | Ventricular Myocardium | Guinea-Pig | 10 µM | 9.48% resting block | [1] |
| Vmax | Ventricular Myocardium | Guinea-Pig | 30 µM | 20.36% resting block | [1] |
| Vmax | Sinoatrial Node Cells | Rabbit | >10 µM | Decreased | [5] |
| Conduction Velocity | Ventricular Myocardium | Guinea-Pig | 10 µM | 2.87% resting block | [1] |
| Conduction Velocity | Ventricular Myocardium | Guinea-Pig | 30 µM | 6.58% resting block | [1] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the in vitro studies of this compound.
Single-Cell Electrophysiology (Whole-Cell Patch Clamp)
The whole-cell patch-clamp technique was utilized to record ionic currents and action potentials from single cardiac myocytes.[4][6]
-
Cell Isolation: Single atrial or ventricular myocytes were enzymatically isolated from rabbit or guinea-pig hearts.
-
Recording: Glass microelectrodes with a resistance of 2-5 MΩ were used to form a high-resistance seal with the cell membrane. The membrane patch under the electrode tip was then ruptured to gain electrical access to the cell's interior.
-
Voltage and Current Clamp: In voltage-clamp mode, the membrane potential was held constant at various levels to record specific ion channel currents. In current-clamp mode, the membrane potential was recorded to study the action potential characteristics.
-
Solutions: The composition of the internal (pipette) and external (bath) solutions was carefully controlled to isolate specific ion currents. For example, specific channel blockers (e.g., 4-aminopyridine for Ito) were used to identify the contribution of individual currents.
Multicellular Preparations (Standard Microelectrode Technique)
Standard microelectrode techniques were employed to record action potentials from isolated cardiac tissues such as papillary muscles and Purkinje fibers.[1][2][3][6]
-
Tissue Preparation: Tissues such as papillary muscles or Purkinje fibers were dissected from animal hearts and placed in a tissue bath.
-
Perfusion: The tissues were continuously superfused with a temperature-controlled, oxygenated Tyrode's solution.
-
Recording: Sharp glass microelectrodes filled with 3 M KCl were used to impale individual cells within the tissue to record intracellular action potentials.
-
Stimulation: The tissues were stimulated at various frequencies using external electrodes to study rate-dependent effects.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the in vitro evaluation of this compound.
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Workflow for whole-cell patch clamp experiments.
References
- 1. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol: A Technical Guide to its Antiarrhythmic Properties and Comparative Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol is a Class IA antiarrhythmic agent that has demonstrated efficacy in the management of both supraventricular and ventricular arrhythmias. Chemically similar to disopyramide, its primary mechanism of action involves the blockade of cardiac ion channels, thereby modifying the electrophysiological properties of cardiac tissue. This technical guide provides an in-depth analysis of this compound's classification, its mechanism of action, and a comparative assessment with other classes of antiarrhythmic drugs. The information is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced pharmacology of this agent.
This compound's Classification and Core Electrophysiological Effects
This compound is classified as a Class IA agent within the Vaughan Williams classification system of antiarrhythmic drugs. This classification is based on its moderate blockade of the fast inward sodium current (INa) and its ability to prolong the action potential duration (APD).
The primary electrophysiological effects of this compound include:
-
Decreased Maximum Rate of Depolarization (Vmax): By blocking sodium channels, this compound reduces the rate of the initial upstroke of the cardiac action potential (Phase 0), which slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1]
-
Prolongation of Action Potential Duration (APD): Unlike Class IB agents, this compound lengthens the APD.[2][3] This effect is primarily attributed to its blockade of potassium currents, specifically the delayed rectifier potassium current (Ix).[1]
-
Increased Effective Refractory Period (ERP): The prolongation of the APD leads to an increase in the effective refractory period of cardiac tissues.
These actions contribute to its antiarrhythmic effects by suppressing ectopic pacemaker activity and interrupting re-entrant circuits.
Comparative Quantitative Data
The following tables summarize the quantitative data on the ion channel blocking potency of this compound and other representative antiarrhythmic drugs. IC50 values represent the concentration of the drug required to inhibit 50% of the respective ion current.
Table 1: this compound - Ion Channel Blocking Potency
| Ion Channel/Current | IC50 / KD (µM) | Comments |
| Delayed Rectifier K+ Current (Ix) | 1 (KD) | Strong depression of the current.[1] |
| Transient Outward K+ Current (Ito) | ~18 | Concentration-dependent inhibition.[4] |
| Acetylcholine-induced K+ Current (IK.ACh) | ~1 | Effective suppression.[4] |
| L-type Ca2+ Current (ICaL) | - | Decreased by ~20% at 30 µM.[4] |
| Fast Na+ Current (INa) | Not directly reported | Use-dependent depression of Vmax with a recovery time constant of 6.7s.[1] |
Table 2: Comparative IC50 Values of Antiarrhythmic Drugs on Key Cardiac Ion Channels
| Drug Class | Drug | Nav1.5 (INa) IC50 (µM) | Kv11.1 (hERG/IKr) IC50 (µM) | Cav1.2 (ICaL) IC50 (µM) | Receptor/Other Target |
| IA | This compound | - | ~1 (KD for Ix) | - | Ito, IK.ACh |
| IA | Quinidine | 28.9[5] | 0.32[6] | - | |
| IA | Procainamide | 515.9[7] | - | - | |
| IA | Disopyramide | - | - | - | |
| IB | Lidocaine | 12.5 (inactivated state)[8] | - | - | |
| IB | Mexiletine | 47.0[5] | - | - | |
| IC | Flecainide | 7.4 (use-dependent)[9][10] | 1.49[11] | - | |
| IC | Propafenone | - | - | - | |
| II | Propranolol | - | - | - | β1/β2-AR (Ki: 1.8/0.8 nM)[12] |
| II | Metoprolol | - | - | - | β1-AR selective |
| III | Amiodarone | - | - | - | Multiple channels |
| III | Sotalol | - | 78[13] | - | β-blocker |
| III | Dofetilide | - | 0.007[14][15] | - | |
| IV | Verapamil | - | - | 1.5-1.6[16] | |
| IV | Diltiazem | - | - | 4.9 (high affinity), 100.4 (low affinity)[4] |
Experimental Protocols
The characterization of this compound's electrophysiological effects relies on standard techniques such as the whole-cell patch-clamp method. Below is a representative methodology for assessing a drug's effect on key cardiac ion currents.
Whole-Cell Patch-Clamp for Cardiac Ion Channel Analysis
1. Cell Preparation:
-
Isolation of Cardiomyocytes: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) or obtained from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Cell Culture: Isolated cells are plated on glass coverslips and maintained in an appropriate culture medium.
2. Electrophysiological Recording:
-
Patch Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is tailored to isolate the specific ion current of interest. For example, to record INa, potassium and calcium currents are typically blocked.
-
Representative External Solution (for INa): (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Representative Internal Solution (for INa): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Giga-seal Formation: The patch pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
3. Voltage-Clamp Protocols:
-
Holding Potential: The cell membrane potential is clamped at a specific voltage (e.g., -80 mV).
-
Voltage Steps: A series of depolarizing voltage steps are applied to elicit the ion current of interest. The specific voltage protocol (duration, amplitude, and frequency of pulses) is designed to probe the channel's gating properties (activation, inactivation, recovery from inactivation).
-
For INa: A brief depolarizing pulse (e.g., to -10 mV for 20 ms) from a hyperpolarized holding potential (e.g., -120 mV).
-
For IKr (hERG): A depolarizing pulse followed by a repolarizing step to measure the tail current.
-
-
Drug Application: The drug is applied to the external solution via a perfusion system, and the effect on the ion current is recorded.
4. Data Analysis:
-
Current Measurement: The peak amplitude of the ion current is measured before and after drug application.
-
IC50 Calculation: A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The data is fitted to the Hill equation to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound's Direct Ion Channel Blockade
This compound's antiarrhythmic action is primarily a result of its direct interaction with and blockade of cardiac ion channels. The following diagram illustrates this direct mechanism.
Caption: Direct ion channel blockade by this compound and its electrophysiological consequences.
Comparative Signaling Pathways of Antiarrhythmic Drug Classes
The different classes of antiarrhythmic drugs target distinct components of the cardiac cellular signaling network. The following diagram illustrates the primary signaling pathways affected by each class.
Caption: Primary signaling targets of the four main classes of antiarrhythmic drugs.
Experimental Workflow for Antiarrhythmic Drug Characterization
The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel antiarrhythmic compound.
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of protein kinase cascades in the heart by hypertrophic G protein-coupled receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. sophion.com [sophion.com]
- 8. The human Nav1.5 F1486 deletion associated with long QT syndrome leads to impaired sodium channel inactivation and reduced lidocaine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential | Semantic Scholar [semanticscholar.org]
- 15. Dofetilide | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 16. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pirmenol in Isolated Rabbit Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of pirmenol, a Class I antiarrhythmic agent, in isolated rabbit heart preparations. This ex vivo model is crucial for assessing the electrophysiological and hemodynamic properties of cardiovascular drugs in a controlled environment.
Introduction to this compound
This compound is an antiarrhythmic drug with properties of both Class Ia and Ib agents, primarily acting by blocking sodium channels.[1] It also exhibits some potassium channel blocking activity, which contributes to its Class III effects.[1][2] Chemically and electrophysiologically, it resembles disopyramide.[3] Studies in isolated rabbit heart preparations have been instrumental in characterizing its pharmacological profile, including its effects on cardiac action potentials, ion currents, and automaticity.[3][4]
Electrophysiological Effects of this compound
This compound exerts significant effects on the electrophysiology of the heart. In isolated rabbit heart tissues, it has been shown to:
-
Decrease the maximum rate of depolarization (MRD) and overshoot potential in the atrium, Purkinje cells, and ventricular muscle.[3]
-
Prolong the action potential duration (APD) in all cardiac tissues studied, an effect similar to disopyramide but unlike lidocaine.[3]
-
Suppress sinus node automaticity by depressing the slow diastolic depolarization without altering the maximum diastolic potential.[4]
-
Depress the maximum upstroke velocity (Vmax) of action potentials in atrial muscles and Purkinje fibers.[4]
-
Inhibit the transient outward potassium current (Ito) in atrial myocytes, which is a primary mechanism for its APD-prolonging effect in this tissue.[5]
-
Block sodium channels in a use-dependent manner.[1]
-
Depress the delayed rectifying potassium current (IK) .[1]
-
Show minimal effect on atrioventricular (AV) node conduction time.[3]
Effects on Cardiac Contractility and Hemodynamics
A notable characteristic of this compound, particularly in contrast to other antiarrhythmics like disopyramide, is its relative lack of negative inotropic effects.[3] Studies have indicated that this compound does not significantly alter the relationship between contractile force and extracellular calcium concentration, suggesting it does not block calcium channels.[3]
However, studies in humans have shown some potential for myocardial depression at therapeutic concentrations, with observed reductions in ejection fraction and left ventricular stroke work index.[6][7] These effects are generally considered slight and comparable to those of lidocaine.[8]
Data Summary
The following tables summarize the key quantitative findings from studies of this compound in cardiac preparations.
Table 1: Electrophysiological Effects of this compound on Isolated Rabbit and Guinea Pig Cardiac Preparations
| Parameter | Tissue/Cell Type | This compound Concentration | Effect | Reference |
| Sinus Node Automaticity | Rabbit & Guinea Pig Myocytes | ≥ 5 µM | Suppressed | [4] |
| Maximum Upstroke Velocity (Vmax) | Rabbit & Guinea Pig Atrial Muscle & Purkinje Fibers | ≥ 1 µM | Depressed | [4] |
| Action Potential Duration (APD90) | Rabbit & Guinea Pig Atrial Muscle & Purkinje Fibers | ≥ 1 µM | Prolonged | [4] |
| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | 1-1000 µM (IC50 ~18 µM) | Inhibited | [5] |
| L-type Ca2+ Current | Rabbit Atrial Myocytes | 30 µM | Decreased by ~20% | [5] |
| Acetylcholine-induced K+ Current | Guinea Pig Atrial Myocytes | IC50 ~1 µM | Suppressed | [5] |
| Adenosine-induced K+ Current | Guinea Pig Atrial Myocytes | IC50 ~8 µM | Suppressed | [5] |
| Delayed Rectifying K+ Current (ix) | Rabbit Purkinje Fibers | KD ~1 µmol/L | Depressed | [1] |
Experimental Protocols
Protocol 1: Isolated Langendorff-Perfused Rabbit Heart Preparation
This protocol describes the standard method for isolating and perfusing a rabbit heart for electrophysiological and hemodynamic studies.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Heparin (1000 IU/kg)
-
Sodium pentobarbital (50 mg/kg)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Langendorff apparatus
-
Pacing electrodes
-
Pressure transducer
-
ECG recording system
-
Microelectrodes or optical mapping system
Procedure:
-
Animal Preparation: Anesthetize the rabbit with sodium pentobarbital and administer heparin intravenously to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, ensuring a stable heart rate and coronary flow.
-
Instrumentation:
-
For hemodynamic measurements, insert a fluid-filled balloon connected to a pressure transducer into the left ventricle.
-
For ECG recordings, place electrodes on the surface of the heart.
-
For intracellular recordings, carefully insert microelectrodes into the desired cardiac tissue (e.g., atrium, ventricle, Purkinje fibers).
-
For optical mapping, perfuse the heart with a voltage-sensitive dye like di-4-ANEPPS.[9]
-
-
Drug Administration: Introduce this compound into the perfusate at the desired concentrations. A dose-response curve can be generated by progressively increasing the concentration.
-
Data Acquisition: Record electrophysiological and hemodynamic parameters before (baseline) and after drug administration.
-
Washout: Perfuse the heart with drug-free solution to observe the reversibility of the effects.
Protocol 2: Single Cardiomyocyte Isolation and Patch-Clamp Electrophysiology
This protocol is for studying the effects of this compound on specific ion channels at the cellular level.
Materials:
-
Isolated rabbit hearts
-
Enzyme solution (e.g., collagenase, protease)
-
Tyrode's solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
Procedure:
-
Heart Perfusion: Perfuse an isolated rabbit heart with a calcium-free Tyrode's solution followed by an enzyme solution to digest the extracellular matrix.
-
Cell Dissociation: Mince the ventricular or atrial tissue and gently agitate to release individual cardiomyocytes.
-
Cell Plating: Plate the isolated myocytes onto glass coverslips and allow them to adhere.
-
Patch-Clamp Recording:
-
Mount the coverslip onto the stage of the patch-clamp microscope.
-
Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to isolate and record individual ion currents (e.g., sodium current, potassium currents, calcium current).
-
Drug Application: Perfuse the cell with a solution containing this compound at various concentrations.
-
Data Analysis: Analyze the effects of this compound on the amplitude, kinetics, and voltage-dependence of the recorded currents.
Visualizations
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 3. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic effects of the antiarrhythmic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute haemodynamic effects of the antiarrhythmic agent this compound in cardiac patients: a comparison with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanical uncoupler blebbistatin is associated with significant electrophysiological effects in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pirmenol Hydrochloride for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol hydrochloride is a Class IA antiarrhythmic agent primarily investigated for its efficacy in managing ventricular arrhythmias. Its mechanism of action involves the blockade of several key ion channels in cardiac myocytes, leading to alterations in the cardiac action potential.[1] This document provides detailed application notes on the solubility of this compound hydrochloride and comprehensive protocols for its preparation for in vitro assays, ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties
This compound hydrochloride is a white crystalline solid.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61477-94-9 | [2] |
| Molecular Formula | C₂₂H₃₁ClN₂O | [2] |
| Molecular Weight | 374.95 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >98% | [2] |
| Storage | Store at -20°C | [2] |
Solubility
The solubility of this compound hydrochloride in various solvents is crucial for the preparation of stock solutions for in vitro studies. The following table summarizes its solubility in commonly used laboratory solvents. For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like ethanol before dilution in an aqueous buffer. To enhance solubility, warming the solution at 37°C and using an ultrasonic bath may be beneficial.[2][3]
| Solvent | Solubility | Reference |
| DMSO | ≥ 28 mg/mL (≥ 74.68 mM) | [3] |
| Ethanol | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~2 mg/mL | [3] |
| 1:5 (v/v) Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [3] |
Preparation of Stock Solutions for In Vitro Assays
Accurate preparation of stock solutions is critical for obtaining reliable experimental data. The following protocols provide a step-by-step guide for preparing this compound hydrochloride stock solutions.
Protocol 1: High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in cell culture media or assay buffers.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term (days to weeks) or -80°C for long-term (months) storage.[4]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol is designed for preparing working solutions in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), for immediate use in in vitro assays.
Materials:
-
This compound hydrochloride stock solution in ethanol (e.g., 10 mg/mL)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Start with a stock solution of this compound hydrochloride dissolved in ethanol.
-
In a sterile conical tube, add the desired volume of PBS (pH 7.2).
-
While gently vortexing the PBS, slowly add the required volume of the ethanolic stock solution to achieve the final desired concentration. For example, to prepare a 1:5 ethanol:PBS solution, add 1 part of the ethanol stock to 5 parts of PBS.
-
Continue to mix the solution until it is homogeneous.
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.
In Vitro Assay Considerations
This compound hydrochloride has been shown to be effective in in vitro assays at concentrations ranging from the sub-micromolar to the low micromolar range. For instance, it inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh) with an IC₅₀ of 0.1 μM.[4] In studies on isolated cardiac myocytes, concentrations of 1 µM and 5 µM have been used to observe effects on action potential duration.[4]
Mechanism of Action: Effect on Cardiac Ion Channels
This compound hydrochloride exerts its antiarrhythmic effects by modulating the function of several key ion channels within cardiac myocytes. Its primary action is the blockade of the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), which is significant in the atria. Additionally, it affects other currents such as the slow inward calcium current (ICa,L) and the delayed rectifier potassium current (IK), leading to a prolongation of the action potential duration.
References
Dosing Considerations for Pirmenol in Conscious Coronary Artery-Ligated Dog Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for the antiarrhythmic agent pirmenol in the conscious coronary artery-ligated dog model, a well-established preclinical model for studying ventricular arrhythmias. The following sections detail quantitative dosing data, experimental protocols for arrhythmia induction and monitoring, and the molecular signaling pathways associated with this compound's mechanism of action.
Data Presentation: Quantitative Dosing and Pharmacokinetic Data of this compound
The following tables summarize the effective doses, infusion rates, plasma concentrations, and toxicological data for this compound administered through various routes in conscious dog models with induced cardiac arrhythmias following coronary artery ligation.
Table 1: Single-Dose Efficacy of this compound
| Administration Route | Dose (mg/kg) | Efficacy | Time of Arrhythmia Post-Ligation |
| Intravenous | 2.5 | Effective against arrhythmias | Day 2 |
| Intravenous | 5.0 | Effective against higher-rate arrhythmias | Day 1 |
| Intramuscular | 2.5 - 5.0 | Highly effective in restoring normal sinus rhythm | Day 1-2 |
| Oral | 2.5 - 5.0 | Highly effective in restoring normal sinus rhythm | Day 1-2 |
Table 2: Intravenous Infusion Efficacy of this compound
| Infusion Rate | Dose (mg/kg/hr) | Efficacy | Time of Arrhythmia Post-Ligation |
| Slow Infusion | 1.0 - 2.0 | Maintained near-total arrhythmia conversion | Day 1 |
| Rapid Infusion | 10.0 | Good correlation between dose, plasma level, and arrhythmia conversion | Not specified |
Table 3: Dose, Plasma Concentration, and Toxicity of this compound
| Parameter | Dose (mg/kg) | Plasma Concentration (µg/mL) | Notes |
| 80% Normal Rhythm Conversion | 2.5 (IV) | 0.8 ± 0.1 | |
| First Signs of Gross Toxicity | 21.7 ± 2.4 (IV) | 6.2 ± 0.4 | |
| Effective Plasma Concentration (Sustained VT Prevention) | 3.0 (cumulative IV) | 0.43 | Effective in some dogs. |
| Effective Plasma Concentration (Sustained VT Prevention) | 5.0 (cumulative IV) | 0.65 | Effective in a larger subset of dogs. |
| Effective Plasma Concentration (Sustained VT Prevention) | 7.0 (cumulative IV) | 1.15 | Effective in all remaining dogs. |
Experimental Protocols
Harris Two-Stage Coronary Artery Ligation Model for Induction of Ventricular Arrhythmias
This surgical protocol is designed to induce a myocardial infarction and subsequent stable ventricular arrhythmias in a conscious canine model.
a. Anesthesia and Surgical Preparation:
-
Anesthetize mongrel dogs of either sex. A common anesthetic regimen includes premedication with midazolam and fentanyl, followed by induction with propofol and maintenance with isoflurane in 100% oxygen.[1]
-
Intubate the animal and provide mechanical ventilation.
-
Establish intravenous access for fluid and drug administration.
-
Monitor vital signs, including ECG, blood pressure, and body temperature, throughout the procedure.[2]
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[3]
b. Two-Stage Ligation Procedure:
-
First Stage: Isolate the left anterior descending (LAD) coronary artery. Pass a two-pronged needle armed with a ligature around the artery. Ligate the artery along with a small adjacent vein.
-
Second Stage: Approximately 20-30 minutes after the initial ligation, completely occlude the artery by tightening the ligature. This two-stage process helps to reduce acute mortality.
-
Close the thoracic cavity in layers.
c. Post-Operative Care:
-
Administer analgesics to manage post-operative pain. Options include systemic opioids (e.g., morphine) or local anesthetics (e.g., bupivacaine) administered via an intercostal nerve block or an interpleural catheter.[3][4]
-
Monitor the dog closely during recovery from anesthesia.
-
Provide supportive care, including fluid therapy and antibiotics, as needed.[5]
-
House the dogs in a quiet, comfortable environment to minimize stress.
Protocol for Arrhythmia Monitoring in Conscious Dogs
Continuous electrocardiographic monitoring is essential to assess the efficacy of this compound in suppressing ventricular arrhythmias.
-
Holter Monitoring:
-
After a recovery period from surgery (typically 24 hours), fit the conscious, unrestrained dog with a Holter monitor.[6]
-
Record the ECG continuously for 24-48 hours to establish a baseline of arrhythmic activity.[6]
-
Analyze the Holter recordings to quantify the frequency and complexity of ventricular premature complexes (VPCs), including couplets, triplets, and episodes of ventricular tachycardia.[7]
-
-
Drug Administration and Efficacy Assessment:
-
Administer this compound via the desired route (intravenous, intramuscular, or oral) at the selected dose.
-
Continue Holter monitoring during and after drug administration to assess the antiarrhythmic effect.
-
The primary endpoint is the reduction in the frequency and complexity of ventricular arrhythmias compared to the baseline recording.
-
Mandatory Visualizations
This compound's Mechanism of Action on Cardiac Myocytes
Experimental Workflow for Evaluating this compound in Conscious Coronary Artery-Ligated Dogs
References
- 1. Evaluating the effect of two different anesthetic protocols on 64-MDCT coronary angiography in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaha.org [aaha.org]
- 3. Analgesia in dogs after intercostal thoracotomy. A comparison of morphine, selective intercostal nerve block, and interpleural regional analgesia with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. wm-referrals.com [wm-referrals.com]
- 6. Holter monitoring in conscious dogs. Assessment of arrhythmias occurring in the late reperfusion phase after coronary occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
Application of Pirmenol in Studying Atrial Fibrillation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol is a Class IA antiarrhythmic agent that has been investigated for its efficacy in the management of cardiac arrhythmias, including atrial fibrillation (AF). These application notes provide a comprehensive overview of the use of this compound in preclinical AF models, detailing its mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of its electrophysiological effects. The information presented is intended to guide researchers in designing and conducting studies to evaluate the anti-arrhythmic potential of this compound and similar compounds.
Mechanism of Action
This compound primarily exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. As a Class IA antiarrhythmic drug, its principal mechanism involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and reduces the speed of conduction. Additionally, this compound has been shown to affect potassium and calcium channels, contributing to its overall electrophysiological profile.
This compound's multi-channel blocking activity leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial and ventricular tissues. This prolongation of the refractory period is a key factor in its ability to terminate and prevent re-entrant arrhythmias, which are a common mechanism underlying atrial fibrillation.
Signaling Pathway of this compound's Electrophysiological Effects
Caption: Mechanism of this compound in Atrial Fibrillation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various preclinical and clinical studies.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Sodium Channel Block | ||||
| Vmax | Guinea-pig papillary muscle | 10 µM | 9.48 ± 3.12% reduction | [1] |
| Vmax | Guinea-pig papillary muscle | 30 µM | 20.36 ± 3.61% reduction | [1] |
| Recovery Time Constant | Rabbit Purkinje fibers | Not specified | 6.7 s at -105 mV holding potential | [2] |
| Potassium Channel Block | ||||
| Delayed Rectifier Current (IKr/IKs) | Rabbit Purkinje fibers | 1 µM | Strong depression (KD-value) | [2] |
| Transient Outward Current (Ito) | Rabbit atrial myocytes | 18 µM | IC50 for inhibition | [3] |
| Acetylcholine-induced K+ Current | Guinea-pig atrial myocytes | ~1 µM | IC50 for suppression | [3] |
| Adenosine-induced K+ Current | Guinea-pig atrial myocytes | ~8 µM | IC50 for suppression | [3] |
| Calcium Channel Block | ||||
| L-type Ca2+ Current (ICa,L) | Rabbit ventricular myocytes | 5 µM | Depression | [4] |
| L-type Ca2+ Current (ICa,L) | Rabbit atrial myocytes | 30 µM | ~20% decrease | [3] |
| Action Potential Parameters | ||||
| Action Potential Duration (APD) | Rabbit atrial muscle & Purkinje fibers | ≥ 1 µM | Prolongation | [4] |
| Action Potential Duration (APD) | Guinea-pig papillary muscle | 3-10 µM | Prolongation | [1] |
Table 2: In Vivo Efficacy of this compound in Atrial Fibrillation Models
| Animal Model | Arrhythmia Induction | This compound Administration | Key Findings | Reference |
| Conscious Coronary Artery Ligated Dog | Spontaneous ventricular arrhythmias (surrogate for re-entrant mechanisms) | 2.5 mg/kg (IV, IM, or oral) | Effective in restoring sinus rhythm on day 2 post-ligation. | [5] |
| Conscious Coronary Artery Ligated Dog | Spontaneous ventricular arrhythmias | 5 mg/kg (IV, IM, or oral) | Effective against higher-rate arrhythmias on day 1 post-ligation. | [5] |
| Conscious Coronary Artery Ligated Dog | Spontaneous ventricular arrhythmias | 1-2 mg/kg/hr (slow IV infusion) | Maintained near-total arrhythmia conversion. | [5] |
| Anesthetized Dog with Myocardial Infarction | Programmed ventricular stimulation | 2.5, 5.0, and 10.0 mg/kg (cumulative) | Increased inducibility of ventricular tachyarrhythmias. | [6] |
Table 3: Clinical Efficacy of this compound in Paroxysmal Atrial Fibrillation
| Study Design | Patient Population | This compound Administration | Efficacy | Reference |
| Placebo-controlled | 9 patients with paroxysmal AF | Single oral dose of 200 mg | Restored sinus rhythm in 4 of 9 patients (44%). | [6] |
Experimental Protocols
In Vitro Electrophysiology: Two-Microelectrode Voltage Clamp
This protocol is adapted from studies on rabbit Purkinje fibers to characterize the effects of this compound on cardiac ion channels.[2]
1. Preparation of Purkinje Fibers:
-
Hearts are excised from male New Zealand rabbits.
-
Free-running Purkinje fibers are dissected from the ventricles in a cooled Tyrode's solution.
-
Fibers are mounted in a recording chamber and superfused with oxygenated Tyrode's solution at 37°C.
2. Two-Microelectrode Voltage Clamp Technique:
-
Two glass microelectrodes filled with 3 M KCl are inserted into a Purkinje fiber.
-
One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired level.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting membrane currents.
3. Solutions:
-
Tyrode's Solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.45, NaHCO3 12, Glucose 5.5; bubbled with 95% O2 / 5% CO2.
-
This compound Solutions: this compound hydrochloride is dissolved in the superfusion solution to achieve the desired concentrations (e.g., 0.5 - 10 µM).
4. Voltage-Clamp Protocols:
-
To study the fast sodium current (INa):
-
Holding potential: -105 mV.
-
Test pulses are applied to various depolarizing potentials to elicit INa.
-
The effect of this compound on the peak INa and the voltage-dependence of activation and inactivation are measured. The recovery from block is assessed using a two-pulse protocol.[2]
-
-
To study the delayed rectifier potassium current (IK):
-
Holding potential: -40 mV.
-
Depolarizing voltage steps are applied to activate IK.
-
The effect of this compound on the amplitude and kinetics of IK is determined.[2]
-
-
To study the L-type calcium current (ICa,L):
-
Holding potential: -40 mV (to inactivate sodium channels).
-
Test pulses to depolarizing potentials are applied to elicit ICa,L.
-
The effect of this compound on the peak ICa,L is measured.[4]
-
5. Data Analysis:
-
Current-voltage (I-V) relationships are plotted to determine the effect of this compound on the amplitude of the different ion currents.
-
Dose-response curves are generated to calculate IC50 or KD values.
Caption: In Vitro Voltage Clamp Experimental Workflow.
In Vivo Model: Conscious Coronary Artery Ligated Dog
This model is used to assess the efficacy of antiarrhythmic drugs against ventricular arrhythmias arising from a myocardial infarction, which can be a substrate for atrial fibrillation.[5]
1. Surgical Preparation (Two-stage ligation):
-
Stage 1: Under general anesthesia, a left thoracotomy is performed. The left anterior descending (LAD) coronary artery is isolated. A ligature is placed around the artery, and the ends are passed through a small tube. The tube is then placed against the artery, and the ligature is tied to create a partial occlusion.
-
Stage 2 (24 hours later): The ligature is pulled to completely occlude the artery, inducing a myocardial infarction. This two-stage procedure reduces acute mortality.
2. Induction and Monitoring of Arrhythmias:
-
Ventricular arrhythmias, including ventricular tachycardia, typically develop spontaneously within hours to days after the final ligation.
-
For studies focused on atrial fibrillation, rapid atrial pacing can be employed to induce AF in this model with a vulnerable atrial substrate.
-
Continuous ECG monitoring is performed using implanted telemetry devices or external Holter monitors to record heart rate and rhythm.
3. This compound Administration:
-
Intravenous (IV): this compound is administered as a bolus dose (e.g., 2.5-5 mg/kg) or a slow infusion (e.g., 1-2 mg/kg/hr).[5]
-
Oral: this compound can be administered orally in capsules to assess its oral bioavailability and efficacy.
-
Blood samples are collected at various time points to determine plasma concentrations of this compound.
4. Data Analysis:
-
The frequency and duration of arrhythmic events before and after this compound administration are quantified.
-
The percentage of time in sinus rhythm is calculated.
-
The relationship between this compound plasma concentration and antiarrhythmic efficacy is determined.
Caption: In Vivo Conscious Dog Model Workflow.
Logical Relationships in this compound's Anti-AF Action
The anti-atrial fibrillation effect of this compound is a consequence of its impact on the fundamental electrophysiological properties of atrial tissue. The logical flow from molecular action to therapeutic outcome is illustrated below.
Caption: Logical Flow of this compound's Anti-AF Effect.
Conclusion
This compound demonstrates significant antiarrhythmic properties in various preclinical models of atrial fibrillation. Its mechanism of action, centered on the blockade of key cardiac ion channels, leads to favorable electrophysiological changes that can terminate and prevent re-entrant arrhythmias. The protocols and data presented in these application notes provide a framework for further investigation into the therapeutic potential of this compound and the development of novel anti-atrial fibrillation agents. Researchers are encouraged to adapt these methodologies to their specific research questions while adhering to ethical guidelines for animal research.
References
- 1. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiologic actions of this compound in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Pirmenol Plasma Levels in Preclinical Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol is a Class Ia antiarrhythmic agent effective in treating ventricular and supraventricular arrhythmias. Its mechanism of action primarily involves the blockade of sodium and potassium channels in cardiac myocytes, leading to a prolongation of the action potential duration and a decrease in myocardial excitability. Accurate measurement of this compound plasma concentrations in preclinical studies is crucial for establishing pharmacokinetic profiles, determining therapeutic windows, and assessing the safety and efficacy of new formulations. This document provides detailed protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection, a well-established method, and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers higher sensitivity and specificity, aligning with modern bioanalytical standards.
Data Presentation
The following table summarizes the quantitative parameters for the analytical methods described. Please note that specific validation data for the HPLC method by Hoyer (1991) were not fully available in the cited literature; therefore, some parameters are based on typical performance for similar HPLC assays of Class Ia antiarrhythmic drugs. The LC-MS/MS parameters are proposed based on methods for analogous compounds.
| Parameter | HPLC-UV Method | Proposed LC-MS/MS Method |
| Instrumentation | HPLC with UV Detector | Triple Quadrupole Mass Spectrometer |
| Linearity Range | 0.1 - 10 µg/mL (assumed) | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 1 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/mL (assumed) | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 10% (assumed) | < 15% |
| Inter-assay Precision (%CV) | < 15% (assumed) | < 15% |
| Accuracy (% Recovery) | 85-115% (assumed) | 85-115% |
| Internal Standard | Chlorodisopyramide | This compound-d5 (proposed) |
Signaling Pathway of this compound
This compound exerts its antiarrhythmic effects by modulating the flow of ions across the cardiac myocyte membrane, primarily by blocking voltage-gated sodium and potassium channels. This action alters the cardiac action potential, leading to a reduction in arrhythmias.
Caption: this compound's mechanism of action on cardiac ion channels.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from the method described by Hoyer (1991) for the determination of this compound in serum[1].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.5 mL polypropylene tube, add 500 µL of plasma sample.
-
Add 50 µL of the internal standard working solution (Chlorodisopyramide, 10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 100 µL of 1M sodium hydroxide to alkalinize the sample.
-
Vortex for 10 seconds.
-
Add 1 mL of methylene chloride.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.01 M potassium phosphate monobasic (pH adjusted to 2.4 with phosphoric acid) and acetonitrile (94:6, v/v)[1].
-
Flow Rate: 2 mL/min[1].
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm[1].
-
Injection Volume: 50 µL.
3. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This proposed method is based on established protocols for other Class Ia antiarrhythmic drugs, such as disopyramide and quinidine, and offers a more sensitive and selective alternative to HPLC-UV.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL polypropylene tube, add 100 µL of plasma sample.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d5, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
2. LC-MS/MS Conditions
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
-
Proposed this compound Transition: To be determined by direct infusion of a this compound standard. A plausible precursor ion would be [M+H]+. Product ions would be identified in MS2 scans.
-
Proposed this compound-d5 Transition: To be determined by direct infusion of the internal standard. The precursor ion would be [M+H]+ with a +5 Da shift from this compound.
-
-
MS Parameters: Source temperature, gas flows, and collision energy should be optimized for this compound.
3. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations.
-
Process and analyze as described for the HPLC method, using the peak area ratio of this compound to its deuterated internal standard.
Experimental Workflow Diagrams
Caption: HPLC-UV sample preparation workflow.
Caption: Proposed LC-MS/MS sample preparation workflow.
References
Application Notes and Protocols for Assessing Pirmenol's Effect on Sinoatrial Node Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental assessment of the effects of pirmenol, a Class I antiarrhythmic agent, on the function of the sinoatrial (SA) node. The SA node, as the heart's natural pacemaker, is a critical site of action for many antiarrhythmic drugs. Understanding a compound's effect on SA node automaticity and conduction is crucial for both efficacy and safety profiling.
This compound's effect on heart rate has shown variability across different experimental models and clinical settings, with some studies reporting bradycardia, particularly in isolated tissue preparations, while others in humans have noted an increase in heart rate or a shortening of the sinus cycle length.[1][2][3][4][5] This highlights the necessity of a multi-tiered experimental approach to fully characterize its electrophysiological profile. These notes will detail methodologies ranging from ex vivo organ preparations to single-cell electrophysiology.
Underlying Electrophysiology of the Sinoatrial Node
The spontaneous electrical activity of the SA node is governed by a complex interplay of ion channels, collectively known as the "pacemaker potential" or phase 4 diastolic depolarization.[6] Unlike other cardiac myocytes, SA node cells lack a stable resting membrane potential. Their automaticity is driven by a combination of inward and outward currents.
-
Funny Current (If): An inward current activated by hyperpolarization, contributing to the initial phase of diastolic depolarization.[6]
-
Calcium Currents (ICa): Both T-type (ICa,T) and L-type (ICa,L) calcium currents contribute to the diastolic depolarization and the upstroke (Phase 0) of the action potential, respectively.[6][7]
-
Potassium Currents (IK): The delayed rectifier potassium current is responsible for the repolarization (Phase 3) of the action potential. Its deactivation during diastole reduces outward current, contributing to the depolarizing drift.[7]
This compound's Proposed Mechanism of Action on SA Node Cells
Studies on isolated rabbit SA node cells have indicated that this compound's primary mechanism for depressing spontaneous discharge involves the modulation of specific ion currents.[8] this compound has been shown to decrease both the slow inward current (Isi, primarily ICa,L) and the time-dependent outward potassium current (IK).[8] This dual action can explain its bradycardic effect in these preparations: reducing the inward depolarizing current and the outward repolarizing current.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of SA Node Function using a Langendorff-Perfused Heart
This protocol allows for the study of this compound's effects on the SA node within the integrated environment of the whole heart, free from systemic neural and hormonal influences.[9][10]
Objective: To determine the chronotropic (heart rate) effects of this compound on an isolated, retrogradely perfused mammalian heart.
Materials:
-
Langendorff perfusion system[9]
-
Krebs-Henseleit or Tyrode's solution (perfusate), gassed with 95% O2 / 5% CO2[9]
-
ECG electrodes and acquisition system
-
Pressure transducer (for optional left ventricular pressure measurement)
-
This compound stock solution
-
Animal model (e.g., rabbit, guinea pig)
Methodology:
-
Heart Isolation: Anesthetize the animal and administer heparin. Rapidly excise the heart and place it in ice-cold perfusate.[11]
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with oxygenated, warmed (37°C) perfusate at a constant pressure (e.g., 60-80 mmHg).[9][12]
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring a stable heart rate and rhythm.[11]
-
Baseline Recording: Record baseline ECG and heart rate for at least 10 minutes.
-
Drug Perfusion: Introduce this compound into the perfusate at increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Allow the heart to equilibrate at each concentration for 15-20 minutes before recording data.
-
Washout: Perfuse the heart with drug-free solution for 20-30 minutes to assess the reversibility of the effects.[1]
-
Data Analysis: Measure the sinus cycle length (P-P interval) or heart rate at baseline and at each drug concentration.
Protocol 2: Cellular Electrophysiology via Patch-Clamp on Isolated Sinoatrial Myocytes
This technique provides the most detailed information about how this compound affects specific ion channels in individual SA node pacemaker cells.[13]
Objective: To quantify the effects of this compound on ICa,L, IK, and If in isolated SA node myocytes.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
Enzymes for cell isolation (e.g., collagenase, protease)[13]
-
External and internal (pipette) solutions tailored for recording specific currents
-
This compound stock solution
-
Isolated sinoatrial myocytes (SAMs)[13]
Methodology:
-
Cell Isolation: Isolate single pacemaker cells from the SA node region of an animal heart (e.g., rabbit, mouse) using enzymatic digestion.[13][14]
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp configuration.
-
Identify pacemaker cells by their characteristic spindle or spider shape and spontaneous contractions.[13]
-
Apply specific voltage-clamp protocols to isolate and measure the current of interest (e.g., ICa,L, IK, If).
-
-
Baseline Measurement: Record the baseline current amplitude, voltage-dependence of activation/inactivation, and kinetics.
-
Drug Application: Perfuse the cell with an external solution containing a known concentration of this compound.
-
Post-Drug Measurement: After a few minutes of equilibration, repeat the voltage-clamp protocol to measure the current in the presence of the drug.
-
Data Analysis: Compare the current characteristics before and after drug application to determine the percentage of block, and any shifts in voltage-dependence or changes in kinetics.
Protocol 3: In Vivo Electrophysiological (EP) Study in an Animal Model
In vivo studies are essential to understand how this compound affects the SA node in the context of an intact autonomic nervous system. This protocol focuses on measuring key parameters of SA node function.
Objective: To assess the effect of intravenously administered this compound on Sinus Node Recovery Time (SNRT) and Sinoatrial Conduction Time (SACT) in an anesthetized animal.
Materials:
-
Anesthetized animal model (e.g., dog, pig)
-
Multipolar electrophysiology catheters
-
Programmable electrical stimulator
-
EP recording system
-
Intravenous access for drug administration
Methodology:
-
Catheter Placement: Under anesthesia and fluoroscopic guidance, position a multipolar catheter in the high right atrium near the SA node.
-
Baseline Measurements:
-
Record the baseline sinus cycle length (SCL).
-
Measure SNRT: Pace the high right atrium at a rate faster than the intrinsic sinus rate for 30-60 seconds, then abruptly stop. The SNRT is the interval from the last pacing stimulus to the first spontaneous sinus beat.[15] Calculate the corrected SNRT (CSNRT) by subtracting the baseline SCL from the SNRT (CSNRT = SNRT - SCL).[15]
-
Measure SACT: Use the premature atrial stimulation technique (Strauss method) or other established methods.[16]
-
-
Drug Administration: Administer a bolus and/or infusion of this compound intravenously.[5]
-
Post-Drug Measurements: After allowing for drug distribution (e.g., 15-30 minutes), repeat the measurements of SCL, SNRT, and SACT.
-
Data Analysis: Compare the pre- and post-drug values to determine the effect of this compound on SA node automaticity and conduction.
Quantitative Data Presentation
The following tables summarize the effects of this compound on various sinoatrial and electrophysiological parameters as reported in the literature.
Table 1: Effect of this compound on Sinus Rate and Cycle Length
| Study Type | Species/Subject | This compound Dose/Concentration | Change in Heart Rate / Sinus Cycle Length | Reference |
| Ex Vivo | Isolated Rabbit SA Node | Not specified | Bradycardia (decreased rate) | [1] |
| Clinical | Human Patients | 50 mg IV injection + 2.5 mg/min infusion | Increased Heart Rate by ~10 bpm | [2] |
| Clinical | Human Patients | 50 mg IV injection + 2.5 mg/min infusion | Increased Heart Rate from 66 to 75 bpm | [3] |
| Clinical | Human Patients | IV administration | Decreased Sinus Cycle Length by 11% (increased rate) | [4] |
| Clinical | Human Patients | IV administration | Shortened Sinus Cycle Length | [5] |
| Clinical | Human Patients | 70-150 mg infusion | No significant change in heart rate | [17][18] |
Table 2: Effect of this compound on Electrophysiological Parameters
| Study Type | Species/Subject | Parameter | Effect of this compound | Reference |
| Clinical | Human Patients | Sinus Node Recovery Time (SNRT) | Prolonged with oral administration | [19] |
| In Vitro | Rabbit SA Node Cells | Action Potential Duration (APD) | Increased | [1][8] |
| In Vitro | Rabbit SA Node Cells | Rate of Diastolic Depolarization | Decreased | [8] |
| In Vitro | Rabbit SA Node Cells | Maximum Rate of Rise (Vmax) | Decreased (at >10 µM) | [8] |
| In Vitro | Rabbit SA Node Cells | Slow Inward Current (Isi) | Decreased | [8] |
| In Vitro | Rabbit SA Node Cells | K+ Outward Current (IK) | Decreased | [8] |
Conclusion
The assessment of this compound's effect on sinoatrial node function requires a multifaceted approach. Ex vivo and in vitro preparations are invaluable for dissecting the direct cellular and organ-level mechanisms, where this compound consistently demonstrates a bradycardic effect by inhibiting key depolarizing and repolarizing currents.[1][8] In contrast, in vivo and clinical studies often reveal a more complex picture, with heart rate sometimes increasing, possibly due to autonomic reflexes or other systemic effects.[2][3][4] Therefore, a comprehensive evaluation for drug development should integrate data from isolated myocyte patch-clamp studies, Langendorff-perfused hearts, and in vivo electrophysiological assessments to build a complete profile of the drug's impact on the heart's primary pacemaker.
References
- 1. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute haemodynamic effects of the antiarrhythmic agent this compound in cardiac patients: a comparison with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of the antiarrhythmic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic evaluation of this compound for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]
- 7. physoc.org [physoc.org]
- 8. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. physiostim.com [physiostim.com]
- 11. Langendorff Heart [sheffbp.co.uk]
- 12. SutherlandandHearse [southalabama.edu]
- 13. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The electrophysiological properties of spontaneously beating pacemaker cells isolated from mouse sinoatrial node - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of Pirmenol in Induced Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the induction and recording of cardiac arrhythmias to evaluate the therapeutic efficacy of pirmenol. The methodologies described are based on established preclinical models and electrophysiological techniques.
Introduction to this compound and Arrhythmia Induction
This compound is a Class IA antiarrhythmic agent that primarily works by blocking sodium channels, thereby decreasing the maximum rate of depolarization of the action potential.[1] Its efficacy in suppressing both atrial and ventricular arrhythmias has been demonstrated in various preclinical and clinical studies.[2][3][4][5] To rigorously test the antiarrhythmic properties of this compound, controlled induction of arrhythmias in a laboratory setting is essential.
The two primary methods for inducing arrhythmias in preclinical models are programmed electrical stimulation (PES) and pharmacological induction. The choice of method depends on the specific type of arrhythmia being investigated and the research question.
General Experimental Workflow
A typical experiment to test the efficacy of this compound involves several key stages, from animal preparation to data analysis.
Protocols for Arrhythmia Induction
Programmed Electrical Stimulation (PES)
PES is a standard technique used to induce ventricular and supraventricular tachyarrhythmias.[6][7] It involves delivering precisely timed electrical stimuli to the heart to initiate reentry circuits. Several protocols have been established, with variations in the number of extrastimuli and drive cycle lengths.[6]
Table 1: Programmed Electrical Stimulation Protocols for Ventricular Tachycardia Induction
| Protocol | Drive Cycle (S1) | Extrastimuli (S2, S3, S4...) | Key Features |
| Wellens Protocol | 600 ms & 400 ms | S2 introduced and decreased in 10 ms steps until refractory. S3, S4, S5 then introduced.[6] | Comprehensive protocol using multiple drive cycles and extrastimuli.[6] |
| Westmead Protocol | Not specified in provided context | Not specified in provided context | A commonly used alternative to the Wellens protocol.[6] |
| Morady Protocol | Not specified in provided context | Not specified in provided context | Another established protocol for VT induction.[6] |
| Burst Pacing | Various cycle lengths | A rapid succession of stimuli (burst) | Useful for triggering both re-entrant and focal arrhythmias.[6] |
Experimental Protocol: Ventricular Tachycardia Induction via PES
-
Animal Preparation: Anesthetize the animal (e.g., dog, rabbit, or rodent model) and establish venous access for drug administration.[8][9]
-
Catheter Placement: Under fluoroscopic or electro-anatomical mapping guidance, position multipolar electrode catheters in the right atrium and right ventricle for pacing and recording.[10]
-
Baseline Recordings: Record baseline surface ECG and intracardiac electrograms to establish normal cardiac electrical activity.[10][11]
-
PES Protocol:
-
Begin with a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 400 ms).
-
Introduce a premature stimulus (S2) at a coupling interval of 300 ms.
-
Decrease the S2 coupling interval in 10 ms decrements until the ventricular effective refractory period (VERP) is reached.
-
Introduce a second (S3) and third (S4) premature stimulus at progressively shorter coupling intervals.
-
Alternatively, utilize rapid burst pacing for 5-10 seconds at varying cycle lengths.[6]
-
-
Arrhythmia Confirmation: A sustained ventricular tachycardia is typically defined as lasting for at least 30 seconds.
Pharmacological Induction of Arrhythmias
Certain drugs can be used to induce arrhythmias by altering cardiac ion channel function or autonomic tone.[9][12] This method is particularly useful for modeling specific types of arrhythmias, such as those related to channelopathies or autonomic dysfunction.
Table 2: Pharmacological Agents for Arrhythmia Induction
| Agent | Target Arrhythmia | Mechanism of Action | Typical Dosage and Administration (Animal Models) |
| Aconitine | Atrial Fibrillation, Ventricular Tachycardia | Opens voltage-gated sodium channels, leading to increased sodium influx and delayed repolarization.[13] | Topical application to the epicardium or intravenous infusion (species and model dependent).[13] |
| Isoproterenol | Atrial Fibrillation, Ventricular Tachycardia | Beta-adrenergic agonist that increases heart rate and can induce triggered activity.[14] | Intravenous infusion. |
| Acetylcholine | Atrial Fibrillation | Activates muscarinic receptors, shortening the atrial action potential duration and promoting reentry.[14] | Intravenous infusion. |
| Calcium Chloride | Ventricular Fibrillation | Increases extracellular calcium, which can lead to calcium overload and delayed afterdepolarizations.[9] | Intravenous infusion. |
Experimental Protocol: Aconitine-Induced Atrial Fibrillation
-
Animal Preparation: As described in the PES protocol.
-
Baseline Recordings: Record baseline ECG and intracardiac electrograms.
-
Aconitine Administration: Administer aconitine via a controlled intravenous infusion at a pre-determined dose. The dose will vary depending on the animal model.[13]
-
Arrhythmia Monitoring: Continuously monitor the ECG for the onset of atrial fibrillation, characterized by the absence of P waves and an irregularly irregular ventricular response.
-
This compound Administration: Once sustained atrial fibrillation is established, administer this compound intravenously.
-
Efficacy Assessment: Monitor for termination of the arrhythmia and the restoration of sinus rhythm.
Recording and Analysis of Arrhythmias
The efficacy of this compound is quantified by its ability to prevent the induction of, or terminate, an existing arrhythmia. This is assessed through detailed analysis of electrocardiographic and intracardiac recordings.
Electrocardiogram (ECG) Analysis
The surface ECG provides a global view of the heart's electrical activity.[11]
Table 3: Key ECG Parameters for this compound Efficacy Assessment
| Parameter | Description | Expected Effect of this compound (Class IA) |
| Arrhythmia Duration | The length of time the induced arrhythmia persists. | Decrease |
| Arrhythmia Incidence | The number of successful arrhythmia inductions. | Decrease |
| PR Interval | Represents atrioventricular conduction time. | Minimal change.[15] |
| QRS Duration | Represents ventricular depolarization time. | Slight prolongation.[15][16] |
| QTc Interval | Corrected QT interval, representing the total duration of ventricular depolarization and repolarization. | Slight prolongation.[17] |
Intracardiac Electrogram Analysis
Intracardiac electrograms provide high-fidelity recordings of local electrical activity within the heart chambers.[10][18]
Experimental Protocol: Intracardiac Recording and Analysis
-
Catheter Positioning: Place multi-electrode catheters in standard locations such as the high right atrium (HRA), His bundle region, coronary sinus (CS), and right ventricular apex (RVA).[10]
-
Signal Acquisition: Record both unipolar and bipolar electrograms to obtain comprehensive information about local activation and far-field signals.[18][19]
-
Data Analysis:
-
Activation Mapping: Determine the sequence of cardiac activation to identify the origin and propagation of the arrhythmia.
-
Cycle Length Measurement: Measure the interval between successive depolarizations within the arrhythmia to assess its rate.
-
Conduction Velocity: Calculate the speed of electrical impulse propagation. This compound is expected to slow conduction velocity.
-
Refractory Period Measurement: Determine the effective refractory period (ERP) of the cardiac tissue. This compound is expected to prolong the ERP.
-
This compound's Mechanism of Action
Understanding the mechanism of action of this compound is crucial for interpreting its effects on induced arrhythmias. As a Class IA antiarrhythmic, it primarily targets the fast sodium channels.
By blocking the influx of sodium during the initial phase of the cardiac action potential, this compound slows the speed of electrical conduction and prolongs the refractory period of the cardiac tissue.[1][20] These actions help to interrupt the reentrant circuits that sustain many arrhythmias.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison between baseline, arrhythmia induction, and post-pirmenol treatment. Statistical analysis should be performed to determine the significance of this compound's effects. A positive efficacy outcome for this compound would be characterized by a statistically significant reduction in arrhythmia incidence and duration, along with the expected electrophysiological changes such as QRS and QTc prolongation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary study of this compound in the treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter dose-response study of this compound hydrochloride in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of this compound hydrochloride in suppressing high frequency ventricular ectopy: a placebo-controlled, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. micropaceep.com [micropaceep.com]
- 7. Programmed electrical stimulation protocols: variations on a theme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Custom Animal Models of Arrhythmia - Ace Therapeutics [acetherapeutics.com]
- 10. cardionerds.com [cardionerds.com]
- 11. Role of the electrocardiogram in determining electrophysiologic end points of drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ecgwaves.com [ecgwaves.com]
- 17. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrogram recording and analyzing techniques to optimize selection of target sites for ablation of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrogram recording and analyzing techniques to optimize selection of target sites for ablation of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arrhythmias | Pharmacology Education Project [pharmacologyeducation.org]
Pirmenol as a Pharmacological Tool for Studying Cardiac Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol is a Class IA antiarrhythmic agent that has been utilized as a valuable pharmacological tool for investigating the electrophysiological properties of the heart. Chemically similar to disopyramide, its primary mechanism of action involves the blockade of fast sodium channels (INa), with additional effects on potassium channels.[1] This dual action leads to a depression of the maximum rate of depolarization (Vmax) of the cardiac action potential and a prolongation of the action potential duration (APD), characteristic features of Class IA antiarrhythmics.[1][2][3] These properties make this compound a useful agent for studying the mechanisms of cardiac arrhythmias and for the preclinical evaluation of novel antiarrhythmic therapies.
This document provides detailed application notes and experimental protocols for the use of this compound in cardiac electrophysiology research.
Pharmacological Profile of this compound
This compound exhibits a concentration-dependent and use-dependent blockade of cardiac ion channels. Its primary effects are on the fast sodium current (INa) and various potassium currents, leading to alterations in the cardiac action potential.
Effects on Cardiac Ion Channels
This compound's primary effect is the blockade of voltage-gated sodium channels, which reduces the influx of sodium ions during phase 0 of the action potential. This leads to a decrease in the maximum upstroke velocity (Vmax). Additionally, this compound has been shown to inhibit several potassium currents, contributing to its effect on repolarization.
| Ion Channel | Effect | Concentration/Dose | Species/Tissue | Reference |
| Fast Sodium Current (INa) | Blockade, Reduction of steady-state window current | Not explicitly quantified with IC50 | Rabbit Purkinje Fibres | [1] |
| Transient Outward K+ Current (Ito) | Inhibition | IC50: ~18 µM | Rabbit Atrial Myocytes | |
| Delayed Rectifier K+ Current (Ix) | Strong Depression | KD: 1 µmol/l | Rabbit Purkinje Fibres | [1] |
| Acetylcholine-induced K+ Current | Inhibition | IC50: ~1 µM | Guinea-pig Atrial Myocytes | |
| Adenosine-induced K+ Current | Inhibition | IC50: ~8 µM | Guinea-pig Atrial Myocytes | |
| L-type Ca2+ Current (ICa,L) | Minor Decrease (~20%) | 30 µM | Rabbit Atrial Myocytes |
Effects on Cardiac Action Potential Parameters
The dual channel-blocking properties of this compound result in characteristic changes to the cardiac action potential.
| Parameter | Effect | Concentration/Dose | Species/Tissue | Reference |
| Maximum Upstroke Velocity (Vmax) | Dose-dependent decrease | ≥ 1 X 10-6 M | Canine Cardiac Purkinje Fibers | |
| 9.48 ± 3.12% resting block | 10 µM | Guinea-pig Papillary Muscle | ||
| 20.36 ± 3.61% resting block | 30 µM | Guinea-pig Papillary Muscle | ||
| Action Potential Duration (APD) | Lengthened | Dose-related | Rabbit Atrium, Purkinje cells, Ventricle | [1] |
| Prolonged | 3 and 10 µM | Guinea-pig Papillary Muscle | ||
| Shortened | > 0.1 mM | Guinea-pig Papillary Muscle | ||
| Overshoot Potential | Decreased | Dose-related | Rabbit Atrium, Purkinje cells, Ventricle | [1] |
| Conduction Velocity | 2.87 ± 1.52% resting block | 10 µM | Guinea-pig Papillary Muscle | |
| 6.58 ± 2.09% resting block | 30 µM | Guinea-pig Papillary Muscle | ||
| Effective Refractory Period (ERP) | Prolonged | Dose-related | Canine Cardiac Purkinje Fibers |
In Vivo Electrophysiological and Antiarrhythmic Effects
In vivo studies in animal models and humans have demonstrated this compound's effects on electrocardiogram (ECG) parameters and its efficacy in suppressing arrhythmias.
| Parameter/Effect | Effect | Dose/Concentration | Species/Model | Reference |
| QRS Interval | Increased by 14 ± 12% | Plasma concentration: 2.29 ± 0.75 µg/ml | Human | |
| QTc Interval | Increased by 13 ± 12% | Plasma concentration: 2.29 ± 0.75 µg/ml | Human | |
| HV Interval | Increased by 22 ± 28% | Plasma concentration: 2.29 ± 0.75 µg/ml | Human | |
| Atrial ERP | Increased by 20 ± 14% | Plasma concentration: 2.29 ± 0.75 µg/ml | Human | |
| Ventricular ERP | Increased by 7 ± 8% | Plasma concentration: 2.29 ± 0.75 µg/ml | Human | |
| Ventricular Fibrillation | Complete suppression | 5 mg/kg | Coronary artery-ligated rat | |
| Arrhythmia Conversion | Near total conversion | 1-2 mg/kg/hr infusion | Coronary artery-ligated dog | |
| Premature Ventricular Complexes (PVCs) | ≥ 90% reduction | 70-150 mg infusion (Plasma conc: 1.0-3.8 µg/ml) | Human |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Workflow for a whole-cell patch-clamp experiment.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
This protocol describes the methodology for recording ionic currents from isolated ventricular myocytes to assess the effects of this compound.
1. Cell Isolation:
-
Isolate ventricular myocytes from the desired animal model (e.g., rabbit, guinea pig) using established enzymatic digestion protocols.
-
Store isolated myocytes in a calcium-free solution at room temperature for use within 8 hours.
2. Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water and make serial dilutions to achieve the desired final concentrations in the external solution.
3. Recording Procedure:
-
Place a coverslip with adherent myocytes in the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution at a constant flow rate (e.g., 2 ml/min) and maintain the temperature at 35-37°C.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a myocyte with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief, stronger suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to equilibrate with the internal solution for 5-10 minutes before starting recordings.
4. Voltage-Clamp Protocol for INa:
-
Hold the membrane potential at -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 50 ms) to elicit the fast sodium current.
-
Record baseline INa.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound for at least 5 minutes to ensure equilibration.
-
Repeat the voltage-clamp protocol to record INa in the presence of this compound.
-
To study use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 0.5, 1, 2 Hz) before and after this compound application.
5. Data Analysis:
-
Measure the peak INa amplitude at each voltage step before and after this compound application.
-
Calculate the percentage of current block at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Analyze the kinetics of the current (e.g., time to peak, inactivation time constant) to assess changes induced by this compound.
Protocol 2: In Vivo Electrophysiology in a Canine Arrhythmia Model
This protocol outlines a procedure to evaluate the antiarrhythmic efficacy of this compound in a conscious canine model of post-infarction ventricular arrhythmia.
1. Animal Model:
-
Use adult mongrel dogs.
-
Create a myocardial infarction by ligating the left anterior descending coronary artery using established surgical procedures.
-
Allow the animals to recover for 2-3 days, during which time spontaneous ventricular arrhythmias typically develop.
2. Instrumentation and Recording:
-
Under anesthesia, implant a telemetry device for continuous ECG and blood pressure monitoring.
-
Place multipolar electrode catheters in the right atrium and right ventricle via the femoral vein for intracardiac recordings and programmed electrical stimulation.
-
Record baseline ECG and intracardiac electrograms (e.g., atrial electrogram, ventricular electrogram, His bundle electrogram).
3. Drug Administration and Electrophysiological Study:
-
After obtaining stable baseline recordings of the arrhythmia, administer this compound intravenously.
-
A typical dosing regimen could be a loading dose followed by a continuous infusion (e.g., 1-2 mg/kg/hr) to achieve and maintain therapeutic plasma concentrations.
-
Continuously monitor the ECG for changes in heart rate, rhythm, and intervals (PR, QRS, QT).
-
Perform programmed electrical stimulation to assess changes in ventricular effective refractory period (VERP) and the inducibility of ventricular tachycardia (VT).
-
VERP Measurement: Deliver a train of 8 paced beats (S1) at a fixed cycle length, followed by a premature stimulus (S2). Decrease the S1-S2 coupling interval in 10 ms decrements until the S2 fails to elicit a ventricular response. The longest S1-S2 interval that fails to capture is the VERP.
-
VT Induction Protocol: Deliver programmed ventricular stimulation with up to three extrastimuli at different drive cycle lengths from the right ventricular apex.
-
4. Data Analysis:
-
Quantify the reduction in the frequency of spontaneous ventricular ectopy.
-
Measure the changes in ECG intervals (PR, QRS, QTc) and VERP at baseline and after this compound administration.
-
Determine if this compound prevents the induction of sustained VT.
-
Correlate the electrophysiological effects with plasma concentrations of this compound, if measured.
Logical Relationships of this compound's Effects
Caption: Logical flow of this compound's electrophysiological effects.
Conclusion
This compound serves as a quintessential Class IA antiarrhythmic agent for research purposes, offering a clear and well-characterized mechanism of action. Its effects on both sodium and potassium channels provide a valuable tool for dissecting the complex interplay of ionic currents in both normal and pathological cardiac electrophysiology. The protocols provided herein offer a starting point for researchers to utilize this compound effectively in their investigations of cardiac arrhythmias and the evaluation of novel therapeutic strategies. Careful consideration of the dose- and use-dependent properties of this compound is crucial for the accurate interpretation of experimental results.
References
Troubleshooting & Optimization
Technical Support Center: Interpreting Electrophysiological Results with Pirmenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting unexpected electrophysiological results when working with pirmenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected electrophysiological effects of this compound?
This compound is a Class Ia antiarrhythmic agent.[1][2] Its primary mechanism of action involves the blockade of fast inward sodium channels, leading to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential.[1][3] Additionally, it blocks potassium channels, which contributes to a prolongation of the action potential duration (APD).[1] Therefore, the expected effects at therapeutic concentrations (0.5-5 µmol/L) include:[1]
-
Increased QRS and QTc intervals on the electrocardiogram (ECG).[5][6][7]
-
Dose-dependent effects that are reversible upon washout.[3]
Q2: My results show a shortening of the action potential duration (APD) at higher concentrations of this compound. Is this an error?
This is a documented, albeit paradoxical, effect of this compound. While low concentrations (0.5-5 µmol/L) typically prolong APD, concentrations greater than 10 µmol/L can lead to a shortening of the APD.[1][8] This biphasic effect is an important consideration when analyzing dose-response relationships.
Q3: I am observing an increase in arrhythmias (proarrhythmic effect) after applying this compound. Why is this happening?
Proarrhythmia is a known risk associated with Class I antiarrhythmic drugs, including this compound.[5][9][10][11] This can manifest as an exacerbation of existing arrhythmias or the induction of new ones, such as ventricular tachycardia.[10][12] Several factors can contribute to this:
-
Dispersion of Repolarization: this compound can increase the disparity in refractory periods between healthy and ischemic myocardial tissue, creating a substrate for re-entrant arrhythmias.[12]
-
Use-Dependency: The blocking effects of this compound on sodium channels can be more pronounced at higher heart rates (use-dependent block).[1][4][8] This can lead to significant conduction slowing and facilitate re-entry.
-
Underlying Cardiac Condition: The proarrhythmic potential of this compound may be more prominent in the presence of structural heart disease, such as a recent myocardial infarction.[12]
Q4: The QT interval prolongation I'm seeing with this compound is less than what I would expect from a typical Class Ia drug like quinidine. Is my experiment flawed?
No, this is a recognized characteristic of this compound. Studies have shown that this compound produces a less pronounced prolongation of the QT and JT intervals compared to quinidine, the prototypical Class Ia agent.[13] This is one of the unique electrocardiographic features of this compound.[13]
Q5: My Vmax measurements are inconsistent. What could be the cause?
Inconsistent Vmax measurements can arise from several factors:
-
Use-Dependent Effects: As mentioned, this compound's block of sodium channels is use-dependent.[1][4][8] Ensure that your pacing protocol is consistent across all experiments to minimize variability.
-
Recovery Kinetics: The recovery from block for this compound is relatively slow.[1][4] The time interval between stimuli will influence the degree of Vmax depression.
-
Experimental Conditions: Factors such as temperature, pH, and ion concentrations in your recording solution can all affect ion channel function and, consequently, Vmax. Maintain stable and consistent experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Proarrhythmia
| Potential Cause | Troubleshooting Steps |
| Drug Concentration Too High | Verify your drug dilution calculations and the final concentration in the bath. Consider performing a dose-response curve to identify the therapeutic window. |
| Underlying Substrate | If using an animal model of heart disease (e.g., post-myocardial infarction), be aware of the increased risk of proarrhythmia.[12] Consider using a healthy animal model for baseline characterization. |
| Pacing Protocol | High-frequency pacing can exacerbate use-dependent effects and promote arrhythmias.[8] Try a range of pacing frequencies to assess the rate-dependent effects of the drug. |
| Electrolyte Imbalance | Check the potassium concentration in your perfusate. The effects of this compound are reported to be relatively independent of potassium concentration, but significant deviations from physiological levels can alter cardiac excitability.[2] |
Issue 2: Inconsistent Action Potential Duration (APD) Measurements
| Potential Cause | Troubleshooting Steps |
| Biphasic Dose-Response | You may be observing the concentration-dependent shortening of APD.[1][8] Carefully document the concentrations used and analyze the dose-response relationship. |
| Recording Instability | Ensure a stable impalement if using microelectrodes. Monitor the resting membrane potential throughout the recording; significant drift can affect APD measurements. |
| Temperature Fluctuations | Ion channel kinetics are temperature-sensitive. Use a temperature-controlled perfusion system to maintain a constant temperature. |
| Metabolite Effects | This compound has a metabolite that can prolong APD, in contrast to the parent compound at higher concentrations.[4] If conducting long-duration experiments, be aware of potential metabolic conversion. |
Data Presentation
Table 1: Electrophysiological Effects of this compound on Cardiac Tissues
| Parameter | Effect | Tissue | Concentration | Reference |
| Maximum Rate of Depolarization (Vmax) | Decrease | Atrium, Purkinje cells, Ventricle | Dose-dependent | [1][3] |
| Action Potential Duration (APD) | Prolongation | Atrium, Purkinje cells, Ventricle | 0.5-5 µmol/L | [1][3] |
| Action Potential Duration (APD) | Shortening | Purkinje fibers, Ventricular myocardium | >10 µmol/L | [1][4][8] |
| Effective Refractory Period (ERP) | Increase | Atrium, Ventricle | N/A | [5] |
| Sinus Cycle Length | Decrease | Sinoatrial Node | 2.29 +/- 0.75 µg/ml (plasma) | [5] |
| QRS Interval | Increase | In vivo | 2.29 +/- 0.75 µg/ml (plasma) | [5] |
| QTc Interval | Increase | In vivo | 2.29 +/- 0.75 µg/ml (plasma) | [5] |
Experimental Protocols
Protocol 1: Action Potential Recording in Isolated Cardiac Purkinje Fibers
-
Tissue Preparation:
-
Excise the heart from a euthanized animal (e.g., rabbit or dog) and place it in cold, oxygenated Tyrode's solution.
-
Dissect free-running Purkinje fibers from the ventricles under a dissecting microscope.
-
Mount the fiber in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
-
-
Electrophysiological Recording:
-
Impale a fiber with a glass microelectrode filled with 3 M KCl (tip resistance 10-20 MΩ).
-
Record the transmembrane action potential using a suitable amplifier and data acquisition system.
-
Pace the preparation at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes.
-
-
Drug Application:
-
After obtaining a stable baseline recording, switch the perfusion to a solution containing the desired concentration of this compound.
-
Allow for equilibration (typically 15-20 minutes) before recording the drug's effects.
-
Perform a washout by perfusing with the control Tyrode's solution to check for reversibility.
-
-
Data Analysis:
-
Measure the resting membrane potential, action potential amplitude, Vmax (the maximum rate of rise of the action potential upstroke), and APD at 50% and 90% repolarization (APD50 and APD90).
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic effects of this compound, its metabolite 2, and enantiomers, on cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic evaluation of this compound for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse effects of class I antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse reactions to antiarrhythmic drugs [e-jcpp.org]
- 11. Proarrhythmic effects of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiologic actions of this compound in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pirmenol concentration for maximum antiarrhythmic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pirmenol. The information is designed to help optimize experimental conditions for achieving the maximum antiarrhythmic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is classified as a Class IA antiarrhythmic agent. Its primary mechanism involves the blockade of cardiac ion channels. Specifically, it has been shown to inhibit the fast sodium current (INa), the delayed rectifier potassium current (IK), and to a lesser extent, the L-type calcium current (ICa). This multi-channel blockade leads to a prolongation of the action potential duration (APD) and a decrease in the maximum rate of depolarization (Vmax), which are key factors in its antiarrhythmic effect.[1][2]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
Based on electrophysiological studies on isolated cardiac preparations, including ventricular myocytes and Purkinje fibers, effective concentrations of this compound typically range from 1 µM to 10 µM.[1] At these concentrations, this compound has been shown to significantly prolong the action potential duration and suppress triggered arrhythmias.
Q3: I am observing suboptimal or no antiarrhythmic effect. What are the possible reasons?
Several factors could contribute to a lack of efficacy in your experiments:
-
Concentration: The concentration of this compound may be too low. Refer to the concentration-response data in the tables below to ensure you are working within the effective range.
-
Cell Type/Model: The responsiveness to this compound can vary between different cardiac cell types (e.g., atrial vs. ventricular myocytes) and animal models.
-
Arrhythmia Induction Method: The method used to induce arrhythmia (e.g., electrical stimulation, specific agonists) can influence the drug's effectiveness.
-
Drug Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.
Q4: I am concerned about this compound's potential cytotoxicity. At what concentrations does it become toxic?
While therapeutic concentrations for antiarrhythmic effects are in the low micromolar range, much higher concentrations can induce cytotoxicity. For instance, in genotoxicity assays using Chinese hamster lung V79 cells, this compound was tested at concentrations ranging from 500 to 3000 µg/mL.[3] It is crucial to perform a dose-response curve for cytotoxicity in your specific cell model to determine the therapeutic window. Standard cytotoxicity assays like MTT or LDH assays can be used for this purpose.
Q5: I am having trouble dissolving this compound for my experiments. What is the recommended procedure for preparing a stock solution?
This compound hydrochloride has limited solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental buffer.
-
Solvents: this compound is soluble in DMSO (up to 5 mg/mL) and ethanol (up to 10 mg/mL).[1]
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve it in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
Thaw the stock solution.
-
Perform serial dilutions in your cell culture medium or physiological buffer to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced effects on your cells.
-
Q6: My this compound solution is precipitating after dilution in my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a concentrated stock is a common issue with hydrophobic compounds. Here are some troubleshooting tips:
-
Lower Stock Concentration: Prepare a less concentrated stock solution in the organic solvent.
-
Stepwise Dilution: Dilute the stock solution in a stepwise manner, vortexing or mixing gently between each dilution.
-
Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Use of Pluronic F-68: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help maintain solubility.
Data Presentation
Table 1: In Vitro Effective Concentrations of this compound
| Cell/Tissue Preparation | Species | Effect Measured | Effective Concentration | Reference |
| Ventricular Myocytes | Rabbit | Prolongation of Action Potential Duration | 5 µM | [1] |
| Atrial Muscles & Purkinje Fibers | Rabbit/Guinea Pig | Depression of Vmax, Prolongation of APD | ≥ 1 µM | [1] |
| Papillary Muscles | Guinea Pig | Inhibition of Triggered Tachyarrhythmias | 1-5 µM | [1] |
| Canine Purkinje Fibers | Dog | Depression of Vmax and Automaticity | ≥ 1 µM (1 x 10-6 M) | [4] |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | 5 mg/mL |
| Ethanol | 10 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Data sourced from a product data sheet.
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Assessment of this compound using Patch-Clamp
Objective: To determine the effect of this compound on the action potential characteristics of isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from rabbit or guinea pig ventricle)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH)
-
Internal pipette solution: 120 mM K-aspartate, 20 mM KCl, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Prepare isolated cardiomyocytes using standard enzymatic digestion protocols.
-
Plate the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution at a constant temperature (e.g., 37°C).
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cardiomyocyte.
-
In current-clamp mode, record baseline action potentials by applying short (2-4 ms) suprathreshold depolarizing current pulses.
-
Once a stable baseline is established, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM, 3 µM, 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Record action potentials at steady-state for each concentration.
-
Analyze the action potential parameters, including resting membrane potential, action potential amplitude, Vmax of phase 0 depolarization, and action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effects.
Protocol 2: Induction of Arrhythmia in Cardiomyocyte Monolayers
Objective: To assess the antiarrhythmic efficacy of this compound in an in vitro model of arrhythmia.
Materials:
-
Confluent monolayer of cardiomyocytes (e.g., iPSC-derived cardiomyocytes)
-
Multi-electrode array (MEA) system or calcium imaging setup
-
Arrhythmia-inducing agent (e.g., Aconitine, Isoproterenol, high extracellular Ca2+)
-
This compound stock solution (10 mM in DMSO)
-
Culture medium
Procedure:
-
Culture cardiomyocytes to form a spontaneously beating, confluent monolayer.
-
Record baseline electrical activity (field potentials) using an MEA system or baseline calcium transients.
-
Induce arrhythmia by adding a pro-arrhythmic agent to the culture medium. For example, Aconitine (a sodium channel activator) can be used to induce tachyarrhythmias. The optimal concentration should be determined empirically.
-
Confirm the establishment of a stable arrhythmic pattern.
-
Add this compound at various concentrations to the arrhythmic culture.
-
Continuously monitor the electrical activity or calcium transients to assess the effect of this compound on the arrhythmia.
-
Determine the concentration of this compound that restores a regular rhythm or significantly reduces the arrhythmic events.
-
Analyze parameters such as beat rate, beat rate variability, and the presence of ectopic beats.
Mandatory Visualizations
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propranolol inhibits the human ether-a-go-go-related gene potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pirmenol's Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of pirmenol in cellular models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of the muscarinic acetylcholine receptor-operated potassium current (IK.ACh). Additionally, it is known to block M2 muscarinic receptors, other potassium channels, and voltage-gated calcium channels. These actions lead to a decrease in the maximum rate of depolarization and a prolongation of the action potential duration in cardiac tissues.
Q2: What are the known or potential off-target effects of this compound?
While specific comprehensive off-target screening data for this compound in the public domain is limited, compounds of its class can potentially interact with other kinases and ion channels. Based on preclinical studies, some observed effects at higher concentrations that might be considered off-target or exaggerated on-target effects include minor changes in blood pressure and electrocardiogram (ECG) intervals such as the QRS duration and QTc interval.[1][2][3] In clinical settings, it is generally well-tolerated, with the most common adverse effect being an unusual taste.[4][5]
Q3: We are observing unexpected changes in cell proliferation/viability in our cancer cell line screen with this compound. Is this a known effect?
While this compound is not an anti-cancer drug, unexpected effects on cell proliferation or viability in cancer cell lines could be indicative of off-target activity. Many compounds that target ion channels or kinases can have unintended effects on cellular processes like proliferation, apoptosis, and cell cycle progression. It is recommended to perform a dose-response study and investigate markers of apoptosis and cell cycle arrest to characterize this observation.
Q4: Can this compound affect intracellular calcium signaling in non-cardiac cells?
Yes, given that this compound can block voltage-gated calcium channels as part of its mechanism of action, it is plausible that it could affect intracellular calcium signaling in other cell types.[6] This could manifest as changes in signaling pathways that are dependent on calcium influx or release from intracellular stores.
Troubleshooting Guides
Problem 1: Inconsistent results in electrophysiology assays.
Possible Cause 1: Fluctuation in experimental conditions.
-
Troubleshooting: Ensure consistent ion concentrations, pH, and temperature in your recording solutions. This compound's activity can be influenced by these factors.
Possible Cause 2: Cell health and passage number.
-
Troubleshooting: Use cells within a consistent and low passage number range. Ion channel expression can change with prolonged culturing. Regularly assess cell viability.
Possible Cause 3: Off-target ion channel effects.
-
Troubleshooting: If using a cell line that expresses multiple ion channels, consider using a more specific cell model (e.g., a cell line overexpressing only the channel of interest) to confirm that the observed effects are on-target. Perform control experiments with known specific blockers for other suspected ion channels to rule out their contribution.
Problem 2: Unexpected phenotypic changes observed (e.g., morphology, adhesion).
Possible Cause 1: Cytoskeletal disruption.
-
Troubleshooting: Some kinase inhibitors can have off-target effects on kinases that regulate the cytoskeleton. Stain cells with phalloidin (for actin) and anti-tubulin antibodies to visualize any changes in cytoskeletal organization.
Possible Cause 2: Altered cell adhesion signaling.
-
Troubleshooting: Investigate the expression and phosphorylation status of key adhesion molecules like focal adhesion kinase (FAK) and integrins via Western blot or immunofluorescence.
Problem 3: Discrepancy between biochemical and cellular assay results.
Possible Cause 1: Poor cell permeability.
-
Troubleshooting: While this compound is orally active, its permeability can vary across different cell types. Use a cell-based assay that directly measures the engagement of the intracellular target, such as a cellular thermal shift assay (CETSA).
Possible Cause 2: Presence of drug efflux pumps.
-
Troubleshooting: The cell line you are using may express high levels of drug efflux pumps (e.g., P-glycoprotein). Co-incubate with a known efflux pump inhibitor to see if the cellular potency of this compound increases.
Possible Cause 3: Rapid metabolism of the compound.
-
Troubleshooting: Analyze the concentration of this compound in the cell culture supernatant over time using LC-MS/MS to determine its stability in your specific experimental setup.
Data Presentation
Hypothetical Off-Target Kinase Profiling of this compound
To illustrate the kind of data that can be generated to investigate off-target effects, the following table presents a hypothetical summary of this compound's inhibitory activity against a panel of kinases. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
| Kinase Target | IC50 (µM) | % Inhibition at 10 µM |
| On-Target Related | ||
| ROCK1 | > 50 | < 10% |
| Off-Target Hits | ||
| PIM1 | 8.5 | 62% |
| CDK9 | 12.2 | 45% |
| SRC | 25.1 | 28% |
| EGFR | > 50 | < 5% |
| VEGFR2 | > 50 | < 5% |
This hypothetical data suggests that at concentrations significantly higher than its therapeutic range for arrhythmia, this compound might engage with other kinases like PIM1 and CDK9, which could lead to unexpected cellular effects in non-cardiac models.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of recombinant human kinases.
Methodology:
-
Reagents: Recombinant kinases, appropriate peptide substrates, ATP, this compound stock solution (in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the this compound dilution (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a potential off-target protein by this compound in a cellular context.
Methodology:
-
Reagents: Cultured cells, this compound, lysis buffer, PBS.
-
Procedure:
-
Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into several aliquots and heat each aliquot to a different temperature for 3 minutes.
-
Cool the samples to room temperature and lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the suspected off-target protein.
-
-
Data Analysis: Compare the amount of soluble protein at each temperature between the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: this compound's antagonism of the M2 muscarinic receptor pathway.
References
- 1. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicology of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, safety, and pharmacokinetics of a concentration-maintaining regimen of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter dose-response study of this compound hydrochloride in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing variability in pirmenol efficacy across different animal models
Welcome to the technical support center for pirmenol research. This resource is designed for researchers, scientists, and drug development professionals to address the challenges of managing variability in this compound efficacy across different animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as a Class I antiarrhythmic agent. Its primary mechanism is the blockade of fast sodium channels (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction. Additionally, this compound inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh) and can prolong the action potential duration, exhibiting some Class III properties.[1]
Q2: In which types of arrhythmia models is this compound expected to be effective?
A2: Preclinical studies have demonstrated that this compound is highly efficacious in a wide variety of experimental arrhythmia models. This includes arrhythmias that are atrial or ventricular in origin, induced by chemical (e.g., aconitine), mechanical (e.g., coronary ligation), or electrical means, and those resulting from either abnormal automaticity or re-entrant circuits.[2][3]
Q3: A key finding in my research is that serum potassium levels fluctuate. How might this impact this compound's efficacy?
A3: A notable characteristic of this compound is that its electrophysiologic and antiarrhythmic effects are less dependent on serum potassium levels compared to other Class I agents like disopyramide.[2][3] This suggests that this compound may offer a more consistent antiarrhythmic effect in experimental settings where serum potassium may be variable, which could be a potential clinical advantage.[2][4]
Q4: Are there known differences in the pharmacokinetics of this compound across species?
A4: Yes, significant pharmacokinetic variability exists. For instance, the elimination half-life of this compound is approximately 3 to 4 hours in animal models (like dogs and monkeys), but extends to 6 to 9 hours in humans.[5] Furthermore, metabolic differences have been observed even within a species; for example, rats exhibit sex-dependent differences in metabolism and excretion.[6] These variations are critical when extrapolating dosage and efficacy results from one species to another.
Troubleshooting Guide
Q1: I am not observing the expected antiarrhythmic effect of this compound in my rat model, although it works in my canine model. What could be the cause?
A1: This is a common challenge stemming from inter-species variability. Consider the following factors:
-
Pharmacokinetic Differences: As shown in Table 1, the metabolism and elimination of this compound can vary significantly between species. Rats, for example, have shown sex-specific differences in metabolism which could impact plasma concentrations.[6] The overall elimination half-life in laboratory animals is also shorter than in humans, necessitating different dosing regimens.[5]
-
Model-Specific Mechanisms: The underlying cause of arrhythmia in your models may differ. The coronary artery-ligated dog model often involves re-entrant arrhythmias, for which this compound is effective.[3] Some chemically-induced models in rats might rely on mechanisms (e.g., severe calcium overload) where sodium channel blockade is less effective.[7]
-
Physiological Disparities: Rodent hearts have significantly higher resting heart rates and different ion channel expression profiles compared to larger mammals like dogs.[8] These fundamental differences can alter the drug-target interaction and overall efficacy.
Troubleshooting workflow for lack of this compound efficacy.
Q2: My results show high variability between individual animals within the same experimental group. How can I manage this?
A2: High inter-individual variability is a common issue in arrhythmia studies. To mitigate this, consider the following:
-
Standardize Surgical/Induction Procedures: Ensure the method of inducing arrhythmia (e.g., location of coronary ligation, dose of chemical inducer) is as consistent as possible. Small variations can lead to large differences in arrhythmia severity.
-
Confirm Stable Arrhythmia: Before administering this compound, ensure that a stable and consistent arrhythmia has been established. A sufficiently long baseline recording period (e.g., 30-60 minutes) is crucial.
-
Control Physiological Parameters: Monitor and maintain core body temperature, hydration, and anesthetic depth, as these can all influence cardiac electrophysiology and drug metabolism.
-
Consider Stereoisomers: this compound is a chiral compound. While its enantiomers have been shown to be equally effective in dogs, they exhibit stereoselective plasma protein binding and clearance. V[9]ariability in protein binding between animals could contribute to different levels of free (active) drug.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound
| Species | Route | Dose | Elimination Half-life (t½) | Key Findings | Reference(s) |
| Human | Oral | 100-200 mg | 6 - 9 hours | Oral bioavailability is high (~87%). | |
| Human | IV | 150 mg | 7 - 9.4 hours | Biexponential decline in plasma concentration. | |
| Dog | IV | 5 mg/kg | 3 - 4 hours | Excellent correlation between plasma levels and efficacy. | |
| Monkey | IV / Oral | N/A | 3 - 4 hours | Evidence of enterohepatic recycling. | |
| Rat | Oral / IV | Up to 160 mg/kg | N/A | Sex-dependent differences in metabolism observed. | |
| Mouse | Oral / IV | N/A | N/A | LD50 values established: 215.5 mg/kg (oral), 20.8 mg/kg (IV). | |
| N/A: Data not available in the cited sources. |
Table 2: this compound Efficacy in Different Arrhythmia Models
| Animal Model | Arrhythmia Induction Method | This compound Dose | Efficacy Endpoint & Results | Reference(s) |
| Dog | Coronary Artery Ligation | 5 mg/kg (IV) | Reduction in frequency of premature ventricular complexes (PVCs). Both enantiomers were equally effective. | |
| Dog | Various (Chemical, Mechanical, Electrical) | N/A | Highly effective in suppressing, preventing, or terminating both atrial and ventricular arrhythmias. | |
| Human | Chronic Stable PVCs | 70-150 mg (IV Infusion) | >90% reduction in PVCs. Minimal effective plasma concentration approx. 1.0 µg/mL. | |
| Note: Direct comparative ED50 values across different species and models are not readily available in the literature. Efficacy is often reported descriptively. |
Experimental Protocols & Workflows
A generalized workflow for evaluating this compound efficacy is crucial for reproducibility.
General experimental workflow for assessing this compound efficacy.
Protocol 1: Coronary Artery Ligation-Induced Arrhythmia (Canine Model)
This model is considered highly relevant for simulating post-myocardial infarction arrhythmias.
[3]1. Anesthesia and Preparation: Anesthetize mongrel dogs and maintain anesthesia throughout the procedure. Perform a thoracotomy to expose the heart. Place ECG leads for continuous monitoring. 2. Ligation: Isolate the left anterior descending (LAD) or right coronary artery. P[10]lace a ligature around the artery. A two-stage ligation process is often used to reduce acute mortality. 3. Arrhythmia Development: Myocardial ischemia develops immediately, confirmed by ST-segment elevation on the ECG. V[11]entricular arrhythmias typically occur in two phases: an immediate phase (2-10 minutes post-ligation) and a delayed phase (12-30 minutes post-ligation), which may have different electrophysiological mechanisms. 4[1]. Stabilization: Allow the arrhythmia to stabilize for at least 30-60 minutes post-ligation before drug administration. 5. This compound Administration: Administer this compound intravenously, typically as a bolus (e.g., 5 mg/kg) followed by a continuous infusion to maintain steady-state plasma concentrations. 6. Monitoring and Analysis: Continuously record ECG to quantify the reduction in ventricular premature complexes (VPCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
Protocol 2: Aconitine-Induced Arrhythmia (Rat Model)
This model uses a chemical inducer to create arrhythmias primarily through the persistent activation of sodium channels.
[7]1. Anesthesia and Preparation: Anesthetize rats (e.g., with urethane or pentobarbital) and place them on a heating pad to maintain body temperature. Insert catheters into a femoral vein for drug infusion and a carotid artery for blood pressure monitoring. Attach ECG leads. 2. This compound Pre-treatment: Administer this compound (or vehicle) intraperitoneally or intravenously and allow for a sufficient pre-treatment period (e.g., 15-30 minutes). 3. Aconitine Infusion: Begin a continuous intravenous infusion of aconitine at a constant rate. A typical dose to induce mortality in unprotected rats is around 100 µg/kg i.v. 4[12]. Endpoint Determination: Monitor the ECG for the onset of specific arrhythmias (VPCs, VT, VF) and note the time to onset. The primary endpoint can be the cumulative dose of aconitine required to produce these arrhythmias or the prevention of aconitine-induced mortality. 5. Analysis: Compare the time to arrhythmia onset or the survival rate between the this compound-treated and vehicle-treated groups.
This compound Signaling and Mechanism of Action
This compound exerts its antiarrhythmic effect by modulating key ion channels involved in the cardiac action potential.
Mechanism of action of this compound on cardiac ion channels.
References
- 1. Ventricular arrhythmias in acute coronary artery ligation in dogs: electrophysiological mechanism and its relation to the severity of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex difference in the metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancing Atrial Fibrillation Research: The Role of Animal Models, Emerging Technologies and Translational Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound enantiomers and pharmacodynamics of this compound racemate in patients with premature ventricular contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Ligation of the right coronary artery in dogs. Hemodynamic and pathological effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Echocardiographic assessment of coronary artery flow in normal canines and model dogs with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving the Class IA antiarrhythmic agent, pirmenol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class IA antiarrhythmic agent that primarily acts by blocking the fast sodium channels (Nav1.5) in cardiomyocytes.[1] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in non-nodal tissues such as the atria, ventricles, and Purkinje fibers.[1][2][3] Additionally, this compound has been shown to inhibit certain potassium currents, which contributes to a prolongation of the action potential duration (APD).[4][5]
Q2: What are the typical effective concentrations of this compound in in vitro and in vivo studies?
The effective concentration of this compound varies depending on the experimental model and the specific endpoint being measured.
-
In vitro : In isolated cardiac preparations, concentrations in the micromolar (µM) range are typically effective. For example, low concentrations of 3 and 10 µM have been shown to prolong action potential duration, while concentrations above 0.1 mM can shorten it.[2] The IC50 for the inhibition of the transient outward current (Ito) in rabbit atrial myocytes is approximately 18 µM.[4]
-
In vivo : In human studies, oral doses of 150 to 250 mg have been shown to effectively suppress premature ventricular beats.[6] The plasma concentrations associated with a significant reduction in premature ventricular complexes (PVCs) are in the range of 0.7 to 2.0 µg/mL.[6] Intravenous infusions of 70-150 mg have resulted in peak plasma concentrations of 1.0-3.8 µg/mL.[7]
Q3: How should I prepare a stock solution of this compound and what are its solubility properties?
This compound hydrochloride is a solid at room temperature. For experimental use, it is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve this compound in a small amount of ethanol and then dilute it with the desired aqueous buffer. For instance, a solubility of approximately 0.16 mg/mL can be achieved in a 1:5 solution of ethanol:PBS (pH 7.2). It is not recommended to store aqueous solutions for more than one day.
Q4: What are the expected electrophysiological effects of this compound on cardiac action potentials?
This compound exerts several key effects on the cardiac action potential in a dose-dependent manner:
-
Decreased Vmax : As a sodium channel blocker, this compound reduces the maximum rate of the upstroke (Phase 0) of the action potential.[2][3]
-
Prolonged Action Potential Duration (APD) : At lower concentrations, this compound typically prolongs the APD.[2][3][4] This is attributed to its effects on potassium currents.
-
Shortened Action Potential Duration (APD) : At higher concentrations (e.g., >0.1 mM), a shortening of the APD may be observed.[2]
-
Use-Dependent Block : The blocking effect of this compound on sodium channels is use-dependent, meaning the block is more pronounced at higher heart rates.[2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in electrophysiology experiments.
-
Possible Cause 1: Drug Solubility and Stability.
-
Troubleshooting Tip: Ensure that this compound is fully dissolved. Prepare fresh aqueous solutions for each experiment, as this compound is sparingly soluble and may not be stable in aqueous solutions for extended periods. Consider preparing a concentrated stock in an organic solvent like ethanol or DMSO and then diluting it to the final concentration in your experimental buffer immediately before use.
-
-
Possible Cause 2: Use-Dependent Effects.
-
Troubleshooting Tip: The effects of this compound on sodium channels are frequency-dependent.[2] Ensure that the stimulation frequency in your experimental protocol is consistent across all experiments to obtain reproducible results. If you are investigating rate-dependent effects, systematically vary the stimulation frequency.
-
-
Possible Cause 3: Species-Specific Differences.
Issue 2: Difficulty in establishing a clear dose-response curve.
-
Possible Cause 1: Inappropriate Concentration Range.
-
Troubleshooting Tip: The dose-response relationship of this compound can be complex, with different effects observed at different concentrations (e.g., APD prolongation at low doses and shortening at high doses).[2] It is crucial to test a wide range of concentrations, spanning several orders of magnitude, to fully characterize the dose-response curve.
-
-
Possible Cause 2: Variability in Experimental Conditions.
-
Troubleshooting Tip: Maintain consistent experimental conditions, including temperature, pH, and superfusate composition, as these can influence ion channel function and drug activity.
-
Issue 3: Proarrhythmic events observed during the experiment.
-
Possible Cause: Excessive Blockade of Ion Channels.
-
Troubleshooting Tip: Like other antiarrhythmic drugs, this compound has the potential to be proarrhythmic, especially at higher concentrations.[9] If proarrhythmic events such as early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs) are observed, consider reducing the concentration of this compound. It is important to carefully monitor for and document any proarrhythmic activity.
-
Quantitative Data Summary
Table 1: In Vitro Dose-Response of this compound on Cardiac Electrophysiological Parameters
| Parameter | Species/Tissue | Concentration | Effect | Reference |
| Vmax | Guinea-pig papillary muscle | 10 µM | 9.48 ± 3.12% resting block | [2] |
| 30 µM | 20.36 ± 3.61% resting block | [2] | ||
| Action Potential Duration (APD) | Rabbit atrial myocytes | 2-30 µM | Concentration-dependent prolongation | [4] |
| Guinea-pig papillary muscle | 3 and 10 µM | Prolongation | [2] | |
| >0.1 mM | Shortening | [2] | ||
| Transient Outward Current (Ito) | Rabbit atrial myocytes | ~18 µM | IC50 for inhibition | [4] |
| Acetylcholine-induced K+ current | Guinea-pig atrial myocytes | ~1 µM | IC50 for inhibition | [4] |
| Adenosine-induced K+ current | Guinea-pig atrial myocytes | ~8 µM | IC50 for inhibition | [4] |
Table 2: In Vivo (Human) Dose and Electrophysiological Effects of this compound
| Administration Route | Dose | Plasma Concentration | Key Electrophysiological Effects | Reference |
| Intravenous | 70-150 mg | 1.0-3.8 µg/mL (peak) | >90% reduction in PVCs | [7] |
| Mean dose 195 ± 46 mg | - | Significant prolongation of PR, QT, QTc, and JT intervals | [10] | |
| - | 2.29 ± 0.75 µg/mL | Increased QRS, QTc, and HV intervals; Increased atrial and ventricular effective refractory periods | [9] | |
| Oral | 150-250 mg | 0.7-2.0 µg/mL | >90% suppression of PVBs | [6] |
| 100 mg and 200 mg q12h | - | Median minimum effective plasma concentration of 1.5 µg/mL for racemic this compound | [11] |
Experimental Protocols
Protocol: Recording of Action Potentials from Isolated Guinea-Pig Papillary Muscles
This protocol is a generalized procedure based on standard methods for cardiac electrophysiology.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in chilled, oxygenated Tyrode's solution.
-
Dissect the right ventricle to isolate a thin papillary muscle.
-
Mount the papillary muscle in a tissue bath continuously superfused with Tyrode's solution (37°C) bubbled with 95% O2 and 5% CO2.
-
Attach one end of the muscle to a force transducer and the other to a fixed point.
-
Stimulate the muscle at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
-
Electrophysiological Recording:
-
Using a micromanipulator, impale a cardiomyocyte with a glass microelectrode filled with 3 M KCl.
-
Record the transmembrane action potentials using a high-input impedance amplifier.
-
Digitize and store the data for offline analysis.
-
-
Drug Application:
-
After obtaining stable baseline recordings, introduce this compound into the superfusate at the desired concentrations.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration before recording.
-
Perform a washout with drug-free Tyrode's solution to assess the reversibility of the drug's effects.
-
-
Data Analysis:
-
Measure the following action potential parameters:
-
Resting membrane potential (RMP)
-
Action potential amplitude (APA)
-
Maximum upstroke velocity (Vmax)
-
Action potential duration at 50% and 90% repolarization (APD50 and APD90)
-
-
Compare the parameters before, during, and after drug application to determine the effects of this compound.
-
Visualizations
Caption: Mechanism of action of this compound on cardiomyocyte ion channels.
Caption: A typical experimental workflow for in vitro this compound dose-response analysis.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound kinetics and effective oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound enantiomers and pharmacodynamics of this compound racemate in patients with premature ventricular contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize pirmenol's negative inotropic effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pirmenol's negative inotropic effects in their experiments.
Troubleshooting Guides
Issue: Observation of Negative Inotropic Effects with this compound Application
Problem: A decrease in myocardial contractility is observed after the administration of this compound in your experimental model.
Possible Causes and Solutions:
-
Concentration-Dependent Effects: this compound's negative inotropic effects are dose-dependent. High concentrations may lead to significant depression of myocardial contractility.
-
Solution: Conduct a dose-response curve to determine the optimal concentration of this compound that achieves the desired antiarrhythmic effect with minimal impact on contractility. It has been noted that low concentrations of this compound (3 and 10 microM) primarily prolong the action potential duration, while concentrations greater than 0.1 mM can markedly shorten it, which may correlate with more pronounced negative inotropy.[1]
-
-
Use-Dependent Block: The negative inotropic effects of this compound, as a Class I antiarrhythmic, can be use-dependent, meaning the effects may become more pronounced at higher stimulation frequencies.
-
Solution: If your experimental protocol allows, consider reducing the pacing frequency. The use-dependent block of this compound is dose- and rate-dependent.[1]
-
-
L-type Calcium Channel Blockade: Like other Class I antiarrhythmics, this compound's negative inotropy may be partly due to the blockade of L-type calcium channels, reducing calcium influx during the action potential.
-
Solution 1 (Experimental Control): To investigate the contribution of calcium channel blockade, you can assess the effect of this compound in the presence of a known L-type calcium channel blocker.
-
Solution 2 (Potential Mitigation): In some experimental setups, slightly increasing the extracellular calcium concentration in the perfusate or superfusate might partially counteract the negative inotropic effect. However, this should be done with caution as it can also alter the arrhythmogenic substrate. One study noted that this compound did not alter the relation between contractile force and extracellular calcium concentration, suggesting this may not be a primary mechanism to explore for mitigation.[2]
-
-
Combined Sodium and Calcium Channel Effects: The negative inotropy of Class I antiarrhythmics can result from a combination of sodium and calcium channel blockade.[3]
-
Solution: Consider co-administration with a positive inotropic agent that acts through a different mechanism, such as a beta-adrenergic agonist.
-
Issue: Difficulty in Isolating the Antiarrhythmic Effects from Negative Inotropic Effects
Problem: It is challenging to determine if the observed antiarrhythmic effects are independent of the changes in cardiac contractility.
Possible Solutions:
-
Comparative Analysis: Compare the IC50 for the antiarrhythmic effect (e.g., reduction in arrhythmia score) with the IC50 for the negative inotropic effect (e.g., reduction in contractile force). A higher ratio of IC50 for Vmax inhibition to IC50 for contractile force inhibition suggests a more favorable separation of antiarrhythmic and negative inotropic effects. This compound has been shown to have a favorable ratio compared to other Class I antiarrhythmics like disopyramide and lidocaine.[3]
-
Electrophysiological Studies: Combine contractility measurements with intracellular recordings of action potentials. This will allow you to correlate changes in action potential duration, Vmax, and other electrophysiological parameters with the observed changes in contractility.
Frequently Asked Questions (FAQs)
Q1: At what concentrations are the negative inotropic effects of this compound typically observed?
A1: The negative inotropic effects of this compound are dose-dependent.[3] While some early studies reported no negative inotropic action[2], subsequent research has shown a myocardial depressant effect, particularly with intravenous administration in humans.[4] In isolated guinea pig papillary muscles, low concentrations (3 and 10 µM) primarily affect the action potential duration, while higher concentrations (>0.1 mM) have more pronounced effects.[1]
Q2: What is the proposed mechanism for this compound's negative inotropic effect?
A2: As a Class I antiarrhythmic agent, this compound's primary mechanism of action is the blockade of sodium channels, which reduces the maximum upstroke velocity (Vmax) of the cardiac action potential.[1] The negative inotropic effect is likely a consequence of this, possibly coupled with an inhibitory effect on L-type calcium channels, which would reduce the influx of calcium required for excitation-contraction coupling.[3]
Q3: Can I use a positive inotropic agent to counteract this compound's negative inotropic effects in my experiment?
A3: Yes, this is a plausible experimental strategy. Co-administration of a positive inotropic agent that works through a different mechanism, such as the beta-adrenergic agonist isoproterenol, could potentially reverse or mitigate the negative inotropic effects of this compound. Isoproterenol has been used in studies to challenge the antiarrhythmic effects of Class I drugs.[5] However, it is important to note that this interaction has not been specifically characterized for this compound in the context of reversing negative inotropy. A pilot study to determine the appropriate concentration of the positive inotrope would be necessary.
Q4: Are there specific experimental models that are more sensitive to this compound's negative inotropic effects?
A4: The negative inotropic effects of this compound have been observed in isolated cardiac tissues such as guinea pig papillary muscles[1] and in vivo in human studies.[4] Models with compromised cardiac function may be more susceptible to the myocardial depressant effects of this compound.
Q5: How does this compound's negative inotropic effect compare to other Class I antiarrhythmics?
A5: this compound has been shown to have a more favorable profile regarding its negative inotropic effects compared to some other Class I antiarrhythmics. In a comparative study, the ratio of the concentration required to inhibit Vmax by 50% (IC50 Vmax) to the concentration required to inhibit contractile force by 50% (IC50Fc) was higher for this compound than for disopyramide, lidocaine, quinidine, cibenzoline, and aprindine, suggesting a better separation of its antiarrhythmic and negative inotropic actions.[3]
Data Presentation
Table 1: Comparative Negative Inotropic Potential of Class I Antiarrhythmic Drugs
| Drug | IC50 Vmax / IC50Fc Ratio (Descending Order of Magnitude) |
| This compound | Highest |
| Disopyramide | |
| Lidocaine | |
| Quinidine | |
| Cibenzoline | |
| Aprindine | Lowest |
Source: Adapted from a study on guinea pig ventricular myocardium.[3] A higher ratio indicates a greater separation between the antiarrhythmic (Vmax depression) and negative inotropic (contractile force depression) effects.
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects in Isolated Papillary Muscle
This protocol provides a general framework for measuring the contractile force of isolated cardiac muscle preparations.
-
Animal Euthanasia and Heart Excision:
-
Euthanize a small mammal (e.g., guinea pig, rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly excise the heart and place it in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.
-
-
Papillary Muscle Dissection:
-
Open the appropriate ventricle (e.g., the left ventricle for the anterior papillary muscle).
-
Carefully dissect the papillary muscle, keeping a small portion of the ventricular wall and the chordae tendineae intact for mounting.
-
-
Mounting the Preparation:
-
Transfer the dissected papillary muscle to an organ bath containing Krebs-Henseleit solution, maintained at a physiological temperature (e.g., 37°C) and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the muscle (ventricular wall side) to a stationary hook and the other end (chordae tendineae side) to an isometric force transducer.
-
-
Equilibration and Stimulation:
-
Allow the muscle to equilibrate for at least 60 minutes, periodically adjusting the resting tension to achieve the length at which maximal contractile force is developed (Lmax).
-
Pace the muscle at a constant frequency (e.g., 1 Hz) using two platinum electrodes placed parallel to the muscle.
-
-
Data Acquisition:
-
Record the isometric contractile force using a data acquisition system.
-
Measure parameters such as peak developed tension, time to peak tension, and relaxation time.
-
-
Drug Application:
-
After a stable baseline is established, add this compound to the organ bath in a cumulative concentration-response manner.
-
Allow sufficient time for the drug effect to stabilize at each concentration before recording data.
-
To test for mitigation, a positive inotropic agent can be added after the negative inotropic effect of this compound has been established.
-
Protocol 2: Langendorff Perfused Heart Preparation
This ex vivo model allows for the study of drug effects on the entire heart in the absence of systemic influences.
-
Animal Preparation and Heart Excision:
-
Anesthetize the animal (e.g., rabbit, rat) and administer heparin to prevent coagulation.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
-
Cannulation and Perfusion:
-
Identify the aorta and carefully cannulate it with an aortic cannula connected to a Langendorff apparatus.
-
Immediately begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
-
Measurement of Contractile Function:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Record left ventricular developed pressure (LVDP), the rate of pressure increase (+dP/dt), and the rate of pressure decrease (-dP/dt) as indices of contractility and relaxation.
-
-
Equilibration and Data Recording:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Record baseline hemodynamic parameters.
-
-
Drug Administration:
-
Introduce this compound into the perfusate at a known concentration.
-
Record the changes in contractile parameters over time.
-
For mitigation studies, a second drug (e.g., a positive inotrope) can be introduced into the perfusate.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound's negative inotropic effects.
Caption: this compound's potential sites of action in cardiac excitation-contraction coupling.
References
- 1. google.com [google.com]
- 2. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of negative inotropic and antiarrhythmic effects of class 1 antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isoproterenol reversal of antiarrhythmic effects in patients with inducible sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing pirmenol's effects on QT interval in experimental data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the effects of pirmenol on the QT interval. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges that may arise during the experimental assessment of this compound's effects on cardiac repolarization.
Q1: My in-vitro patch-clamp experiment is showing inconsistent hERG channel blockade with this compound. What are the potential causes?
A1: Inconsistent results in patch-clamp experiments with this compound can stem from several factors:
-
Compound Stability and Solubility: Ensure that your this compound stock solution is fresh and properly dissolved. This compound hydrochloride is water-soluble, but precipitation can occur at high concentrations or in certain buffer conditions. Visually inspect your solutions for any particulates.
-
Voltage Protocol: The blocking effect of many Class I antiarrhythmics can be state-dependent (open, closed, or inactivated state of the channel). The voltage protocol used can significantly influence the observed block. Ensure you are using a consistent and appropriate voltage protocol to elicit and measure the hERG current.
-
Cell Health and Seal Resistance: Only use healthy, viable cells with a high membrane resistance (GΩ seal). A poor seal can lead to leaky currents that contaminate your recordings and affect the accuracy of your measurements.
-
Temperature Fluctuations: Ion channel kinetics are sensitive to temperature. Maintain a stable temperature throughout your experiment to ensure reproducible results.
-
Drug Washout: Ensure a complete washout of the drug between applications to establish a stable baseline. Incomplete washout can lead to a cumulative effect and skewed results.
Q2: I am observing a smaller than expected QT prolongation in my animal model after this compound administration. What should I check?
A2: Several factors can contribute to a less pronounced QT prolongation effect in vivo:
-
Species Differences: The ion channel composition and electrophysiology of the heart can vary significantly between species. The animal model you are using may be less sensitive to the effects of this compound than humans.
-
Route of Administration and Pharmacokinetics: The bioavailability and metabolism of this compound can differ based on the route of administration (e.g., intravenous vs. oral). Ensure that the plasma concentrations of this compound in your animal model are within the therapeutic range observed in humans (1.0-3.8 µg/mL).[1]
-
Heart Rate Correction: The QT interval is inversely related to heart rate. It is crucial to use an appropriate heart rate correction formula (e.g., Bazett's, Fridericia's) for the species you are studying to obtain an accurate QTc interval.
-
Anesthesia: The type of anesthetic used can have direct effects on cardiac electrophysiology and may mask or alter the effects of this compound.
Q3: What are the expected electrophysiological effects of this compound besides QT prolongation?
A3: As a Class IA antiarrhythmic agent, this compound also affects other electrocardiogram (ECG) parameters. You may observe a dose-dependent increase in the QRS duration.[2] Some studies have also reported a slight increase in the PR interval, although this effect is not consistently observed.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's effects on the QT interval and related electrophysiological parameters from various experimental studies.
Table 1: Clinical Studies on this compound's Effect on QTc Interval
| Study Population | This compound Dose/Concentration | Mean Change in QTc Interval | Reference |
| Patients with premature ventricular complexes | 70-150 mg (infusion) | +0.01 seconds | [1][2] |
| Patients with sustained ventricular tachyarrhythmias | Plasma concentration of 2.29 ± 0.75 µg/mL | +13% | [3][4] |
| Patients with frequent ventricular ectopic depolarizations | Not specified | 8 ± 9 ms | [5] |
| Patients with stable premature ventricular beats | 50 mg bolus, 2.5 mg/min for 1 hr, 0.25 mg/min maintenance | Slight but significant increase | [2] |
Table 2: Preclinical In-Vitro Data on this compound's Ion Channel Effects
| Preparation | Ion Channel/Current | Parameter | Value | Reference |
| Rabbit Purkinje fibers | Delayed rectifier current (ix) | KD | 1 µmol/L | [6][7] |
| Rabbit atrial myocytes | Transient outward current (Ito) | IC50 | ~18 µM | |
| Rabbit atrial myocytes | L-type Ca2+ current | Inhibition | ~20% at 30 µM |
Key Experimental Protocols
Below are detailed methodologies for key experiments used to assess the effects of this compound on the QT interval.
In-Vitro hERG Potassium Channel Assay using Patch-Clamp Electrophysiology
This protocol is designed to assess the direct inhibitory effect of this compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary determinant of cardiac repolarization.
a. Cell Culture:
-
Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG channel.
-
Culture the cells in appropriate media and conditions to ensure optimal health and channel expression.
b. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record hERG currents.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Maintain the recording temperature at approximately 37°C.
c. Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the peak tail current, which represents the hERG current.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) to ensure a stable baseline recording.
d. Drug Application:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired final concentrations in the external solution immediately before application.
-
Apply different concentrations of this compound to the cells using a perfusion system.
-
Record the hERG current at each concentration until a steady-state block is achieved.
e. Data Analysis:
-
Measure the peak tail current amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
In-Vivo QT Interval Assessment in a Canine Model
This protocol describes the methodology for evaluating the effect of this compound on the QT interval in a conscious canine model.
a. Animal Model:
-
Use healthy adult beagle dogs.
-
Surgically implant telemetry transmitters for continuous ECG recording.
-
Allow for a sufficient recovery period after surgery.
b. Experimental Procedure:
-
House the animals in a quiet, controlled environment.
-
Record baseline ECG data for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
Administer this compound intravenously or orally at various doses.
-
Continuously record the ECG throughout the dosing and post-dosing periods.
c. Data Analysis:
-
Analyze the ECG recordings to measure the QT interval.
-
Measure the preceding RR interval to calculate the heart rate.
-
Correct the QT interval for heart rate using a dog-specific formula (e.g., Van de Water's formula: QTc = QT - 0.087(RR-1000)).
-
Compare the baseline QTc values with the QTc values at different time points after this compound administration.
-
Analyze the dose-response relationship between this compound concentration and QTc prolongation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of this compound's cardiac effects.
Caption: Mechanism of this compound-induced QT prolongation.
References
- 1. physoc.org [physoc.org]
- 2. Efficacy, safety, and pharmacokinetics of a concentration-maintaining regimen of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic actions of this compound in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements to experimental protocols for consistent pirmenol results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving the Class Ia antiarrhythmic agent, pirmenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class Ia antiarrhythmic agent that primarily exerts its effects by blocking both sodium (Na+) and potassium (K+) channels in cardiac myocytes.[1][2] This dual blockade leads to a prolongation of the action potential duration (APD) and a depression of the maximum upstroke velocity (Vmax) of the cardiac action potential.[1][3]
Q2: What are the expected electrophysiological effects of this compound in vitro?
In isolated cardiac preparations, this compound is expected to:
-
Exhibit use-dependent block of sodium channels, meaning the block increases with higher stimulation frequencies.[3]
Q3: How should a stock solution of this compound be prepared and stored?
For in vitro experiments, this compound hydrochloride can be dissolved in sterile deionized water or a suitable buffer to create a stock solution. It is recommended to prepare fresh solutions for each experiment to avoid degradation. If storage is necessary, aliquots of the stock solution can be stored at -20°C for a short period. Long-term stability studies for specific solvents and storage conditions are not extensively published, so fresh preparation is the most reliable approach.
Q4: What are the typical working concentrations of this compound for in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific ion channel being studied. Based on published data, concentrations typically range from 0.5 µM to 30 µM.[1][3][5] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in Action Potential Duration (APD) measurements between experiments. | 1. Inconsistent Drug Concentration: Inaccurate dilution of the stock solution or degradation of this compound. 2. Temperature Fluctuations: Temperature can significantly affect ion channel kinetics. 3. Cell Health: Unhealthy or stressed cells will have altered electrophysiological properties. 4. Use-Dependent Effects: this compound's block of sodium channels is frequency-dependent.[3] | 1. Prepare fresh this compound solutions for each experiment. Verify the accuracy of your dilutions. 2. Maintain a constant and physiological temperature (e.g., 37°C) throughout the experiment using a temperature-controlled perfusion system. 3. Ensure cells are healthy and have a stable resting membrane potential before applying the drug. Use consistent cell isolation and culture protocols. 4. Standardize the stimulation frequency across all experiments to ensure consistent use-dependent effects. |
| Unexpected proarrhythmic events (e.g., early afterdepolarizations) are observed. | 1. Excessive APD Prolongation: At higher concentrations, this compound can excessively prolong the APD, creating a substrate for proarrhythmia.[6][7] 2. Underlying Cardiac Conditions: In experimental models of myocardial infarction, this compound has been shown to potentially provoke or aggravate ventricular arrhythmias.[8] | 1. Perform a careful dose-response study to identify a concentration that produces the desired APD prolongation without inducing proarrhythmic events. 2. Be cautious when interpreting results from diseased tissue models, as the effects of this compound may differ significantly from healthy tissue. |
| Inconsistent sodium channel block. | 1. Metabolite Activity: this compound has metabolites that may also have electrophysiological activity, potentially confounding the results.[9] 2. Binding Kinetics: The binding and unbinding of this compound to the sodium channel are time-dependent processes. | 1. Be aware of the potential contribution of metabolites, especially in longer-term experiments or in vivo studies. 2. Allow sufficient time for the drug to reach a steady-state block at a given stimulation frequency. The recovery from block has a time constant of approximately 6.7 seconds.[1] |
| No significant effect of this compound is observed. | 1. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 2. Drug Inactivity: The this compound stock solution may have degraded. 3. Cell Type Resistance: The specific cell type or ion channel isoform being studied may be less sensitive to this compound. | 1. Verify the concentration of your working solution and consider performing a dose-response curve starting from lower concentrations. 2. Prepare a fresh stock solution of this compound. 3. Review the literature to confirm the sensitivity of your chosen experimental model to this compound. |
| Recording artifacts mimicking arrhythmias. | 1. Electrical Interference: Noise from nearby electrical equipment can contaminate the recording.[10][11] 2. Mechanical Instability: Movement of the preparation or recording electrode can cause baseline drift and artifacts.[10] | 1. Ensure proper grounding of all equipment and use a Faraday cage to shield the setup from electrical noise. 2. Use a stable recording platform and ensure the preparation is securely fixed. Allow the preparation to stabilize in the recording chamber before starting measurements. |
Data Presentation
Table 1: this compound IC50 and KD Values for Different Ion Currents
| Ion Current | Cell Type | IC50 / KD Value | Reference |
| Delayed Rectifying K+ Current (IK) | Rabbit Purkinje Fibers | KD: 1 µM | [1] |
| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | IC50: ~18 µM | [5] |
| Acetylcholine-induced K+ Current | Guinea-Pig Atrial Myocytes | IC50: ~1 µM | [5] |
| Adenosine-induced K+ Current | Guinea-Pig Atrial Myocytes | IC50: ~8 µM | [5] |
Table 2: Dose-Dependent Effects of this compound on Vmax in Guinea-Pig Ventricular Myocardium
| This compound Concentration (µM) | Resting Block of Vmax (%) | Reference |
| 10 | 9.48 ± 3.12 | [3] |
| 30 | 20.36 ± 3.61 | [3] |
Experimental Protocols
Detailed Methodology: Whole-Cell Voltage-Clamp Recording of Ito in Atrial Myocytes
This protocol is adapted from studies investigating the effects of this compound on transient outward K+ current (Ito) in rabbit atrial myocytes.[5]
1. Cell Preparation:
-
Isolate single atrial myocytes from rabbit hearts using established enzymatic digestion protocols.
-
Allow cells to stabilize in a holding solution before recording.
2. Solutions:
-
External Solution (in mM): 136 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 5 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. Dilute to final working concentrations in the external solution on the day of the experiment.
3. Recording Parameters:
-
Use a whole-cell patch-clamp amplifier and pCLAMP software for data acquisition and analysis.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit Ito, apply a 500 ms depolarizing prepulse to -40 mV to inactivate sodium channels, followed by a 300 ms test pulse to potentials ranging from -30 mV to +60 mV in 10 mV increments.
-
Apply test pulses at a frequency of 0.1 Hz to allow for full recovery from inactivation.
4. Data Analysis:
-
Measure the peak outward current at each test potential.
-
Construct current-voltage (I-V) relationship curves before and after the application of this compound.
-
To determine the IC50 value, apply increasing concentrations of this compound and measure the percentage of Ito block at a specific test potential (e.g., +40 mV). Fit the data to a Hill equation.
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for voltage-clamp experiments.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter dose-response study of this compound hydrochloride in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic actions of this compound in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic effects of this compound, its metabolite 2, and enantiomers, on cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Main artifacts in electrocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Types of ECG Artifacts | Understanding Interference [aclsmedicaltraining.com]
Validation & Comparative
A Comparative Analysis of Pirmenol and Quinidine for the Management of Ventricular Arrhythmias
An objective review of the clinical efficacy, safety profiles, and electrophysiological effects of two Class IA antiarrhythmic agents.
This guide provides a comprehensive comparison of pirmenol and quinidine, two Class IA antiarrhythmic drugs used in the treatment of ventricular arrhythmias. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical data, experimental methodologies, and mechanisms of action to inform further research and development in this therapeutic area.
Efficacy in Suppressing Ventricular Arrhythmias
Both this compound and quinidine have demonstrated efficacy in reducing the frequency of premature ventricular complexes (PVCs), a common form of ventricular arrhythmia. Clinical studies have shown that both drugs can significantly suppress PVCs compared to placebo.
A key comparative study found that this compound was effective and well-tolerated for the suppression of arrhythmia in all seven treated patients, whereas quinidine was effective and tolerated in only five out of ten patients.[1]
Quantitative Comparison of Efficacy
| Efficacy Endpoint | This compound | Quinidine | Study Details |
| Responder Rate (>70% PVC reduction) | 60% of patients at 200-400 mg/day[2] | 32% of patients at 200-400 mg every 6 hours[3] | This compound study was a multicenter, placebo-controlled, double-blind trial with 196 patients.[2] Quinidine data is from a comparative trial with mexiletine involving 491 patients.[3] |
| Mean PVC Reduction in Responders | 87% reduction in total PVCs[4][5][6] | Data on mean reduction not explicitly stated in the provided abstracts, but studies confirm significant reduction vs. placebo.[7][8] | This compound data from a study with 16 patients showing a 97% reduction in repetitive PVCs.[4][5][6] |
| Suppression of Repetitive PVCs | 97% reduction in responders[4][5][6] | Effective in reducing complex PVCs.[7] | This compound study highlighted a more pronounced effect on repetitive PVCs.[4][5][6] |
Mechanism of Action: A Shared Pathway
Both this compound and quinidine are classified as Class IA antiarrhythmic agents.[1][9][10] Their primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac cells.[9][11] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction. Additionally, they both block potassium channels, which prolongs the repolarization phase and the overall action potential duration.[9][12][13]
Experimental Protocols
The clinical trials assessing the efficacy of this compound and quinidine have employed rigorous methodologies to ensure the validity of their findings. A common experimental workflow is outlined below.
Key Methodological Components:
-
Study Design: Most studies utilized a double-blind, placebo-controlled, and often crossover design to minimize bias.[1][2][4]
-
Patient Population: Patients enrolled typically had a high frequency of chronic, stable PVCs, often defined as a minimum of 30 PVCs per hour, documented by ambulatory electrocardiography (Holter monitoring).[14][15]
-
Washout Period: A washout period for any prior antiarrhythmic medications was standard practice before initiating the study drug or placebo.[14]
-
Dose Titration: The dosage of the investigational drug was often progressively increased to a maximum tolerated or effective dose.[4][5]
-
Efficacy Evaluation: The primary endpoint for efficacy was the reduction in PVC frequency, as measured by 24-hour Holter monitoring.[4][6]
-
Safety Monitoring: Continuous monitoring for adverse events and electrocardiographic changes, such as QT interval prolongation, was conducted throughout the studies.[4]
Safety and Tolerability
While both drugs are effective, their side effect profiles are a crucial consideration.
This compound:
-
Generally well-tolerated by most patients.[2]
-
The most common adverse effect reported is an unusual taste.[2]
-
Serious adverse reactions, including proarrhythmic events, are rare.[2]
-
One study reported that 66% of patients treated with this compound in the double-blind phase had no adverse experiences.[2]
Quinidine:
-
Associated with a higher incidence of side effects compared to some other antiarrhythmics.[7]
-
Common side effects are related to the gastrointestinal and central nervous systems.[3]
-
A significant concern with quinidine is the prolongation of the QT interval, which can increase the risk of a life-threatening arrhythmia called Torsades de Pointes.[3][9]
-
Proarrhythmic events were recorded in 9% of patients taking quinidine in one comparative trial.[3]
Electrocardiographic Effects
| ECG Parameter | This compound | Quinidine |
| PR Interval | Minimal change[1] | Minimal change[1] |
| QRS Interval | Minimal change[1] | Minimal change[1] |
| QT Interval | Minimal change (8 +/- 9 ms)[1] | Significant prolongation (46 +/- 30 ms)[1] |
| JT Interval | Minimal change (-2 +/- 10 ms)[1] | Significant prolongation (41 +/- 36 ms)[1] |
These electrocardiographic findings highlight a key difference between the two drugs, with this compound showing a much smaller effect on the QT interval, which may translate to a lower risk of proarrhythmia.[1]
Conclusion
Both this compound and quinidine are effective in suppressing ventricular arrhythmias by a shared Class IA mechanism of action. However, the available data suggests that this compound may offer a more favorable safety and tolerability profile, particularly concerning its minimal effect on the QT interval. The higher rate of treatment discontinuation due to adverse effects with quinidine is a significant factor in clinical decision-making. Further head-to-head clinical trials with larger patient populations would be beneficial to more definitively establish the comparative efficacy and safety of these two agents.
References
- 1. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter dose-response study of this compound hydrochloride in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of oral mexiletine and quinidine in benign or potentially lethal ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic efficacy of this compound in the treatment of premature ventricular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of acebutolol with propranolol, quinidine, and placebo: results of three multicenter arrhythmia trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic drug effect assessed from ventricular arrhythmia reduction in the ambulatory electrocardiogram and treadmill test: comparison of propranolol, procainamide and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinidine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 13. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy and safety of short-acting and sustained release quinidine in the treatment of patients with ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study of encainide and quinidine in the treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol versus disopyramide: a comparative electrophysiological study
A comprehensive review of the electrophysiological properties of the Class Ia antiarrhythmic agents pirmenol and disopyramide reveals both significant similarities in their primary mechanism of action and notable differences in their broader cardiovascular effects. This guide synthesizes available experimental data to provide a comparative analysis for researchers, scientists, and drug development professionals.
Electrophysiological Profile: A Tabular Comparison
The following tables summarize the quantitative effects of this compound and disopyramide on key electrophysiological parameters as documented in various experimental models.
Table 1: Effects on Cardiac Action Potential and Conduction
| Parameter | This compound | Disopyramide | Experimental Model |
| Maximum Rate of Depolarization (MRD) | Decreased[1] | Decreased[2] | Isolated rabbit atrium, Purkinje cells, and ventricle[1]; Animal cardiac cells[2] |
| Action Potential Duration (APD) | Lengthened in all cardiac tissues studied[1] | Lengthened in normal cardiac cells[2] | Isolated rabbit heart tissues[1]; Animal cardiac cells[2] |
| Atrial Effective Refractory Period (ERP) | Significantly prolonged[3] | Significantly prolonged[3][4] | Human studies[3][4] |
| Ventricular Effective Refractory Period (ERP) | Significantly prolonged[3] | Significantly prolonged[3][4] | Human studies[3][4] |
| Atrioventricular (AV) Nodal Conduction Time | No significant change[1] | No significant change[4] | Isolated rabbit heart[1]; Human studies[4] |
| His-Purkinje System Conduction Velocity | Slowed | Significantly slowed by 13% from control[3] | Human intracardiac electrophysiology study[3] |
Table 2: Electrocardiographic (ECG) Interval Modifications
| ECG Interval | This compound | Disopyramide | Experimental Model |
| PR Interval | Significantly prolonged[5] | Prolonged | Human studies[5][6] |
| QRS Interval | Significantly prolonged[5]; More potent prolongation than disopyramide[7] | Prolonged[6] | Human studies[5]; Isolated canine heart[7] |
| QT/QTc Interval | Significantly prolonged[5] | Prolonged, with risk of significant QT prolongation[8] | Human studies[5][8] |
| JT Interval | Significantly prolonged[5] | Not specified in abstracts | Human studies[5] |
| HV Interval | Significantly increased[5] | Prolonged | Human studies[4][5] |
| Sinus Cycle Length | Significantly shortened[5] | Significantly shortened[4] | Human studies[4][5] |
Mechanism of Action
Both this compound and disopyramide are classified as Class Ia antiarrhythmic agents, primarily functioning as sodium channel blockers.[2][6] Their principal mechanism involves binding to open or inactivated fast sodium channels (NaV1.5) in cardiac myocytes, which reduces the rapid influx of sodium during Phase 0 of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax), slows conduction velocity, and increases the threshold for excitability.
Disopyramide also exhibits potassium channel blocking activity, which contributes to the prolongation of the action potential duration and the effective refractory period.[8][9] Additionally, disopyramide possesses notable anticholinergic (vagolytic) properties.[6][9]
This compound's mechanism is described as being chemically and electrophysiologically similar to disopyramide.[1] However, some studies suggest it may have a more complex pharmacological profile, including interactions with muscarinic receptors, which could modulate its effects.[10] A key differentiator is that, unlike disopyramide, this compound appears to have no significant negative inotropic (contractility-reducing) action and does not seem to block calcium channels.[1]
Caption: Mechanism of Action for this compound and Disopyramide.
Experimental Protocols
The data presented in this guide are derived from a range of experimental models, each with specific methodologies.
In Vitro Studies on Isolated Cardiac Tissues
-
Objective: To directly assess the effects of the drugs on the electrophysiological properties of specific cardiac tissues.
-
Methodology:
-
Tissue Preparation: Hearts are excised from animal models (e.g., rabbits, canines). Specific tissues such as the sinoatrial (SA) node, atrium, atrioventricular (AV) node, Purkinje fibers, and ventricular muscle are isolated and placed in a tissue bath.[1]
-
Superfusion: The tissues are superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature and pH.
-
Electrophysiological Recording: Microelectrodes are inserted into the cardiac cells to record transmembrane action potentials. Parameters such as resting membrane potential, action potential amplitude, duration (APD), and maximum rate of depolarization (MRD) are measured.
-
Drug Administration: this compound or disopyramide is added to the superfusate at varying concentrations. The effects on the electrophysiological parameters are recorded and compared to baseline measurements.
-
Washout: The drug is removed from the superfusate to determine the reversibility of its effects.[1]
-
Caption: In Vitro Electrophysiology Experimental Workflow.
In Vivo Intracardiac Electrophysiology Studies in Humans
-
Objective: To evaluate the electrophysiological effects of the drugs in a clinical setting.
-
Methodology:
-
Patient Preparation: Studies are conducted in patients with a history of arrhythmias. All other antiarrhythmic medications are discontinued for a specified period before the study.[4]
-
Catheter Placement: Electrode catheters are inserted through a peripheral vein and advanced to various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.
-
Baseline Measurements: Baseline intracardiac electrograms are recorded to measure parameters such as sinus cycle length, AV nodal conduction times (AH interval), and His-Purkinje conduction times (HV interval). Programmed electrical stimulation is used to determine the effective refractory periods of the atrium and ventricle.
-
Drug Administration: A controlled intravenous infusion of this compound or disopyramide is administered.[4][5]
-
Post-Drug Measurements: Electrophysiological measurements are repeated at specific time points after drug administration to assess its effects on conduction, refractoriness, and the inducibility of arrhythmias.
-
Monitoring: Continuous monitoring of the surface ECG and blood pressure is maintained throughout the procedure.
-
Conclusion
This compound and disopyramide share a core electrophysiological profile as Class Ia antiarrhythmic agents, primarily characterized by the blockade of fast sodium channels, leading to slowed conduction and prolonged refractoriness in cardiac tissues. Both drugs effectively prolong atrial and ventricular refractory periods and modify ECG intervals such as the PR, QRS, and QT intervals.
However, a key distinction lies in their ancillary properties. Disopyramide's negative inotropic and anticholinergic effects are well-documented, which can be therapeutically relevant but also contribute to its side-effect profile. In contrast, this compound appears to lack a significant negative inotropic effect and does not block calcium channels, which may offer a different safety and tolerability profile.[1] this compound has also demonstrated more potent effects on the QRS width compared to disopyramide in some models.[7] These differences underscore the importance of selecting an antiarrhythmic agent based on the specific electrophysiological substrate and hemodynamic status of the patient. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two agents in various arrhythmia populations.
References
- 1. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disopyramide | C21H29N3O | CID 3114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Electrophysiological effects of the antiarrhythmia agents disopyramide and propafenone on human heart conduction system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiology of disopyramide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disopyramide - Wikipedia [en.wikipedia.org]
- 7. Comparison of cardiovascular effects of this compound with those of disopyramide in isolated canine heart preparations cross-circulated with a donor dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Disopyramide Phosphate? [synapse.patsnap.com]
- 10. Selectivity of class I antiarrhythmic agents, disopyramide, this compound, and pentisomide for peripheral muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol's Sodium Channel Blockade: An In Vitro Comparative Analysis
A detailed guide for researchers validating the efficacy of Pirmenol against other established sodium channel blockers, supported by in vitro experimental data.
This guide provides a comprehensive comparison of the in vitro sodium channel blocking activity of this compound with other well-established Class I antiarrhythmic drugs: lidocaine, flecainide, and quinidine. The data presented is collated from various independent studies, offering researchers and drug development professionals a consolidated resource for evaluating the electrophysiological profile of this compound.
Comparative Analysis of Sodium Channel Blocking Properties
The following table summarizes the key in vitro electrophysiological parameters of this compound and its comparators. It is important to note that the experimental conditions, such as cell types and specific voltage clamp protocols, may vary between studies.
| Parameter | This compound | Lidocaine | Flecainide | Quinidine |
| Vaughan Williams Classification | Class Ia[1] | Class Ib | Class Ic[2] | Class Ia[3] |
| Primary Channel State Blocked | Open channel dominant[1] | Open and Inactivated[4] | Open channel[2][5] | Open and Inactivated[6] |
| Use-Dependence | Present[1] | Prominent[4][7] | Strong[5] | Present[6][8] |
| Recovery from Block | Time constant of 6.7 s at -105 mV[1] | Slow recovery induced[9] | Time constant over 225 s at -140 mV[5] | Time constant of 3 to 8 s near resting potential[6] |
| Effect on Vmax | Depression and negative shift of the Vmax/Em-relation[1] | Reduction in a use-dependent fashion[4] | Reduction without changing resting potential at 1 Hz[2] | Reduces Vmax[6] |
| IC50 for Peak Na+ Current | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | 0.61 µM (for open-channel block at +30 mV in inactivation-deficient channels)[5] | 19.5 µM (KD value)[8] |
Experimental Protocols
The validation of sodium channel blocking activity in the cited studies predominantly relies on voltage clamp techniques, particularly the patch-clamp method.
Two-Microelectrode Voltage Clamp Technique
This technique is employed to control the membrane potential of a cardiac cell (e.g., a Purkinje fiber) and measure the resulting ion currents.
Key Steps:
-
Cell Preparation: Isolation of cardiac Purkinje fibers from animal models (e.g., rabbit)[1].
-
Microelectrode Impalement: Two microelectrodes are inserted into the cell. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
Voltage Protocol Application: A series of voltage steps are applied to the cell to elicit and measure specific ion currents, such as the fast sodium current (INa).
-
Data Acquisition: The resulting currents are recorded and analyzed. The maximum rate of rise of the action potential (Vmax) is often used as an indicator of the fast sodium current[1][4][6].
-
Drug Application: The drug of interest (e.g., this compound) is perfused into the experimental chamber at various concentrations.
-
Post-Drug Measurement: The voltage protocols are repeated in the presence of the drug to determine its effect on the ion currents and Vmax.
Whole-Cell Patch Clamp Technique
This is a refined voltage clamp technique that allows for more detailed characterization of ion channel activity in isolated cells (e.g., cardiomyocytes or cell lines expressing specific sodium channel subtypes).
Key Steps:
-
Cell Culture: Cells expressing the target sodium channels (e.g., HEK293 cells stably expressing NaV1.5) are cultured on coverslips[10].
-
Pipette Fabrication and Filling: A glass micropipette with a very fine tip is fabricated and filled with an intracellular-like solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The cell's membrane potential is clamped, and voltage protocols are applied to measure sodium currents in the absence and presence of the test compound[10].
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the typical experimental workflow for assessing sodium channel blockers and the underlying signaling pathway.
Caption: Experimental workflow for in vitro validation.
Caption: Mechanism of sodium channel blockade by this compound.
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium channel-blocking properties of flecainide, a class IC antiarrhythmic drug, in guinea-pig papillary muscles. An open channel blocker or an inactivated channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lidocaine induces a slow inactivated state in rat skeletal muscle sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinidine blocks cardiac sodium current after removal of the fast inactivation process with chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Antiarrhythmic Effects of Pirmenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the antiarrhythmic effects of pirmenol, a Class IA antiarrhythmic agent, with other drugs in its class, primarily quinidine and procainamide. The information is compiled from a range of clinical and preclinical studies to offer an objective overview of its performance, supported by experimental data.
Electrophysiological and Antiarrhythmic Efficacy: A Quantitative Comparison
This compound, like other Class IA antiarrhythmic drugs, exerts its effects by blocking sodium channels in the cardiac myocytes. This action reduces the maximum rate of depolarization of the action potential, prolongs the action potential duration, and increases the effective refractory period. These electrophysiological changes contribute to its efficacy in suppressing various ventricular arrhythmias. The following tables summarize the quantitative data from comparative studies.
Table 1: Comparative Effects on Electrocardiogram (ECG) Intervals
| Drug | Change in PR Interval (ms) | Change in QRS Duration (ms) | Change in QTc Interval (ms) | Study |
| This compound | 5 ± 11 | 10 ± 5 | 8 ± 9 | Salerno et al. |
| Quinidine | 5 ± 18 | 5 ± 14 | 46 ± 30 | Salerno et al. |
| Procainamide | - | 135 ± 30 to 161 ± 46 | 39 ± 7 | Funck et al.[1][2], Reiter et al.[3] |
Table 2: Efficacy in Suppression of Premature Ventricular Complexes (PVCs)
| Drug | Patient Population | PVC Suppression Rate | Study |
| This compound | Chronic stable PVCs | >90% reduction in 6 of 10 patients | Anderson et al. |
| Quinidine | Chronic ventricular arrhythmias | Significant reduction in 70% of patients (short-term) and 67% (long-term) | Winkle et al. |
| Procainamide | Frequent PVCs | Complete suppression in 40%, significant reduction in 42% | Muser et al.[4] |
| Quinidine vs. Procainamide | Frequent VPCs | Quinidine: reduced to 22 ± 19% of control; Procainamide: reduced to 47 ± 40% of control | Kim et al.[5] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are detailed descriptions of the key experimental protocols used in the cited studies.
Electrophysiology Studies
-
Objective: To assess the effects of the antiarrhythmic drugs on the electrical properties of the heart.
-
Procedure:
-
Patient Preparation: Patients are brought to the electrophysiology laboratory in a fasting state. All antiarrhythmic medications are discontinued for a period equivalent to at least five half-lives of the drug.
-
Catheter Placement: Under local anesthesia, multipolar electrode catheters are inserted percutaneously into a femoral vein and advanced under fluoroscopic guidance to various positions within the heart, typically the high right atrium, His bundle region, and right ventricular apex.
-
Baseline Measurements: Baseline intracardiac electrograms are recorded, and programmed electrical stimulation is performed to induce arrhythmias and measure baseline electrophysiological parameters, including sinus node function, atrioventricular (AV) nodal conduction, and ventricular refractoriness.
-
Drug Administration: The investigational drug (e.g., this compound, quinidine, or procainamide) is administered intravenously at a predetermined dose and infusion rate.
-
Post-Drug Measurements: Programmed electrical stimulation is repeated to assess the drug's effect on the inducibility of arrhythmias and to measure changes in electrophysiological parameters.
-
Data Analysis: Intracardiac electrograms are recorded and analyzed to determine changes in conduction times (e.g., AH and HV intervals) and refractory periods.
-
Holter Monitoring for PVC Suppression
-
Objective: To quantify the efficacy of an antiarrhythmic drug in suppressing spontaneous ventricular arrhythmias over an extended period.
-
Procedure:
-
Baseline Monitoring: Patients undergo a 24- or 48-hour ambulatory electrocardiogram (Holter) monitoring period to establish the baseline frequency and complexity of premature ventricular complexes (PVCs).
-
Drug Administration: Patients are then treated with the investigational antiarrhythmic drug or a placebo in a double-blind, crossover fashion for a specified duration.
-
Follow-up Monitoring: Holter monitoring is repeated during the treatment period to assess the change in PVC frequency and complexity from baseline.
-
Data Analysis: The Holter recordings are analyzed to quantify the total number of PVCs, as well as the frequency of complex forms such as couplets and non-sustained ventricular tachycardia. The percentage reduction in PVCs from baseline is calculated to determine the drug's efficacy.
-
Signaling Pathways and Experimental Workflow
The antiarrhythmic effects of this compound and other Class IA agents are a direct consequence of their interaction with cardiac sodium channels. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating these drugs.
Conclusion
This compound demonstrates characteristic Class IA antiarrhythmic effects, effectively suppressing ventricular arrhythmias. Comparative studies suggest that while its effect on QRS duration may be slightly more pronounced than that of quinidine, it has a less significant impact on the QTc interval, which could be a favorable safety characteristic. Its efficacy in PVC suppression is comparable to that of other Class IA agents. The choice of antiarrhythmic therapy should be individualized based on the patient's specific arrhythmia, underlying cardiac condition, and potential for adverse effects. This guide provides a quantitative framework to aid researchers and clinicians in their evaluation of this compound within the broader context of antiarrhythmic drug therapy.
References
- 1. Effects of procainamide on the signal-averaged electrocardiogram in relation to the results of programmed ventricular stimulation in patients with sustained monomorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jacc.org [jacc.org]
- 3. Effects of quinidine versus procainamide on the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procainamide for the Rapid Suppression of Premature Ventricular Contractions: An (Almost) Forgotten Tool in the Cardiologist’s Armamentarium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of procainamide and quinidine for better tolerance and additive effects for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pirmenol and Lidocaine on Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of two antiarrhythmic drugs, pirmenol and lidocaine, with a specific focus on their impact on cardiac action potential duration (APD). The information presented is supported by experimental data to aid in research and drug development.
Introduction to this compound and Lidocaine
This compound is a Class Ia antiarrhythmic agent, while lidocaine is classified as a Class Ib agent according to the Vaughan Williams classification.[1][2] Both drugs act by blocking sodium channels in cardiomyocytes, but their distinct binding kinetics and effects on other ion channels lead to different outcomes on the cardiac action potential, particularly its duration.[3][4] Understanding these differences is crucial for the development of more effective and safer antiarrhythmic therapies.
Comparative Effects on Action Potential Duration
The primary distinguishing feature between this compound and lidocaine in terms of their electrophysiological profile is their effect on the action potential duration.
-
This compound (Class Ia): Generally, Class Ia antiarrhythmics are known to prolong the action potential duration.[2] Experimental studies have shown that this compound, at lower concentrations, indeed prolongs the APD in cardiac tissues.[5] For instance, in guinea-pig ventricular myocardium, low concentrations of this compound (3 and 10 microM) were found to prolong the action potential duration.[5] In canine cardiac Purkinje fibers, concentrations of this compound greater than or equal to 1 x 10⁻⁵ M significantly prolonged the action potential duration at full repolarization.[6] However, it is noteworthy that at higher concentrations (greater than 0.1 mM), this compound has been observed to shorten the APD markedly.[5]
-
Lidocaine (Class Ib): In contrast, Class Ib antiarrhythmics typically shorten or have no effect on the action potential duration.[1][4] Lidocaine has been shown to shorten the APD in ischemic cells, which is a key aspect of its antiarrhythmic action.[7] Studies on canine Purkinje fibers have demonstrated that lidocaine at a concentration of 1 x 10⁻⁵ mole/liter produced maximal shortening of the APD.[8]
Quantitative Data on Action Potential Duration
The following table summarizes the quantitative effects of this compound and lidocaine on action potential duration from preclinical studies. It is important to note that the experimental conditions, such as species and tissue type, may vary between studies, making direct comparisons challenging.
| Drug | Class | Species | Tissue | Concentration | Effect on Action Potential Duration (APD) | Reference |
| This compound | Ia | Guinea-pig | Ventricular Myocardium | 3 µM | Prolongation | [5] |
| Guinea-pig | Ventricular Myocardium | 10 µM | Prolongation | [5] | ||
| Guinea-pig | Ventricular Myocardium | > 0.1 mM | Marked Shortening | [5] | ||
| Canine | Purkinje Fibers | ≥ 1 x 10⁻⁵ M | Prolongation at full repolarization | [6] | ||
| Lidocaine | Ib | Canine | Purkinje Fibers | 1 x 10⁻⁵ M | Maximal Shortening | [8] |
Experimental Protocols
The evaluation of the effects of this compound and lidocaine on action potential duration typically involves intracellular recording techniques in isolated cardiac preparations.
A representative experimental protocol includes:
-
Tissue Preparation: Isolation of cardiac tissue, such as Purkinje fibers or ventricular muscle, from an appropriate animal model (e.g., canine or guinea pig). The tissue is then placed in a bath and superfused with a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and pH.[5][6]
-
Intracellular Recording: Glass microelectrodes filled with a conducting solution (e.g., 3 M KCl) are used to impale individual cardiac cells. These microelectrodes measure the transmembrane potential.[5]
-
Stimulation: The cardiac tissue is stimulated at a constant cycle length to elicit regular action potentials.
-
Drug Application: After recording baseline action potentials, the tissue is superfused with solutions containing varying concentrations of this compound or lidocaine.
-
Data Acquisition and Analysis: Action potentials are recorded before and after drug application. The action potential duration is typically measured at 90% repolarization (APD90). Changes in APD are then analyzed to determine the dose-dependent effects of the drug.
Signaling Pathways and Mechanisms of Action
This compound and lidocaine, both being sodium channel blockers, primarily exert their effects by modulating the influx of sodium ions during phase 0 of the cardiac action potential. However, their interactions with the sodium channel and their effects on other channels differ, leading to their distinct APD profiles.
Caption: Mechanisms of this compound and lidocaine on ion channels and APD.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound and lidocaine on action potential duration.
Caption: Workflow for assessing drug effects on cardiac action potentials.
References
- 1. CV Pharmacology | Antiarrhythmic Drugs [cvpharmacology.com]
- 2. ahajournals.org [ahajournals.org]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nursingcenter.com [nursingcenter.com]
- 8. Cycle length-dependent action potential duration in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Pirmenol's Effects on Cardiac Repolarization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological effects of pirmenol, a Class Ia antiarrhythmic agent, alongside other well-established antiarrhythmic drugs: quinidine (Class Ia), disopyramide (Class Ia), and lidocaine (Class Ib). The focus is on the reproducibility of their effects on cardiac repolarization, a critical factor in both antiarrhythmic efficacy and proarrhythmic risk. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways and workflows to aid in the objective assessment of these compounds.
Comparative Electrophysiological Effects on Cardiac Repolarization
The following tables summarize the quantitative effects of this compound and comparator drugs on key ion channels involved in cardiac repolarization and the resulting changes in action potential duration (APD) and the corrected QT interval (QTc). These data are compiled from various in vitro and in vivo studies to provide a basis for assessing the reproducibility and comparative pharmacology of these agents.
| Drug | Target Ion Channel | IC50 (μM) | Effect on Channel | Reference |
| This compound | hERG (IKr) | Data not consistently reported | Inhibition | [1] |
| Transient Outward K+ Current (Ito) | ~18 | Inhibition | ||
| L-type Ca2+ Current (ICaL) | - | ~20% decrease at 30 µM | [2] | |
| Quinidine | hERG (IKr) | 0.41 - 3.0 | Inhibition | [3][4] |
| Transient Outward K+ Current (Ito) | - | Inhibition | [5][6] | |
| Sustained Outward K+ Current (IKur) | 5 - 7 | Inhibition | [6] | |
| Inward Rectifier K+ Current (IK1) | - | ~20-30% reduction at therapeutic concentrations | [6] | |
| Disopyramide | hERG (IKr) | 3.9 (S-enantiomer), 7.23 - 12.9 (R-enantiomer) | Inhibition | [7][8][9] |
| Fast Na+ Current (INa) | - | Inhibition | [10][11][12] | |
| K+ Currents | - | Inhibition | [11] | |
| Lidocaine | hERG (IKr) | 88.63 | Inhibition (at high concentrations) | [13] |
| Fast Na+ Current (INa) | 20.4 | Inhibition | [14] | |
| Late Na+ Current (INa,L) | - | Inhibition | [15][16] |
Table 1: Comparative Effects on Key Cardiac Ion Channels. This table summarizes the half-maximal inhibitory concentrations (IC50) and qualitative effects of this compound and comparator drugs on major ion channels governing cardiac repolarization. Note the variability in reported IC50 values, which can be attributed to different experimental conditions (e.g., cell type, temperature).
| Drug | Species/Model | Concentration/Dose | Change in APD90 | Change in QTc Interval | Reference |
| This compound | Rabbit Sinoatrial Node Cells | 1 µM | Increased | - | [1] |
| Human | 150-250 mg (oral) | - | +36 ms | [17] | |
| Human | 150 mg (IV) | - | +10 ms | [18] | |
| Human | Multiple Dosing | - | +8% | [19] | |
| Quinidine | Human | Single IV Dose (4 mg/kg) | - | Slope of ΔQTc vs. concentration: 42.2 (women), 29.3 (men) ms/(µg/mL ) | [20] |
| Human | Therapeutic Dosing | - | +10-15% | [21] | |
| Disopyramide | Human iPSC-CMs (SQTS1) | 10 µM | Prolonged | - | [22] |
| Human iPSC-CMs (SQTS1) | 30 µM | Prolonged | - | [23] | |
| Lidocaine | Human (AMI) | IV | Reduced | -0.012 s at 5 min | [24] |
| Human | IV | No significant change | - | [25] | |
| Rabbit (isolated heart) | >100 µmol/L | - | No significant effect | [13] |
Table 2: Comparative Effects on Action Potential Duration and QT Interval. This table presents the effects of this compound and its comparators on the action potential duration at 90% repolarization (APD90) and the corrected QT interval (QTc) in various experimental models and clinical settings. The data highlight the variable and sometimes contradictory findings, underscoring the importance of standardized experimental conditions for reproducibility.
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments used to assess the effects of antiarrhythmic drugs on cardiac repolarization.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to record the electrical activity of single cardiac myocytes and to study the effects of compounds on specific ion channels.
1. Cell Preparation:
-
Isolate ventricular myocytes from adult rabbit or guinea pig hearts using enzymatic digestion.
-
Alternatively, use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or stable cell lines (e.g., HEK293) expressing the ion channel of interest (e.g., hERG).
2. Recording Solutions:
-
External Solution (for K+ currents): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for K+ currents): (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Specific ion channel blockers (e.g., nifedipine to block ICaL when studying IKr) are added to the external solution to isolate the current of interest.
3. Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a series of voltage-clamp protocols to elicit the desired ionic current. For example, to record hERG (IKr) current, a depolarizing pulse to +20 mV is followed by a repolarizing step to -50 mV to record the characteristic tail current.
-
After establishing a stable baseline recording, perfuse the cell with the test compound at various concentrations and record the changes in current amplitude.
Langendorff-Perfused Isolated Heart
This ex vivo model allows for the study of drug effects on the integrated electrical activity of the whole heart, including the electrocardiogram (ECG).
1. Heart Isolation and Perfusion:
-
Anesthetize a rabbit or guinea pig and rapidly excise the heart.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (oxygenated with 95% O2/5% CO2 and maintained at 37°C).
-
Maintain a constant perfusion pressure or flow rate.
2. Data Acquisition:
-
Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Record baseline ECG and hemodynamic parameters.
3. Drug Administration:
-
Infuse the test compound into the perfusion line at escalating concentrations.
-
Allow for an equilibration period at each concentration before recording the effects on the ECG (including QT interval) and contractility.
In Vivo Canine Electrophysiology Study
This in vivo model is used to assess the proarrhythmic potential of drugs in a whole-animal system.
1. Animal Preparation:
-
Anesthetize a healthy adult dog.
-
Introduce electrode catheters into the heart via peripheral veins for programmed electrical stimulation and recording of intracardiac electrograms.
-
Record surface ECG leads.
2. Electrophysiological Protocol:
-
Determine baseline electrophysiological parameters, including sinus cycle length, atrial-His (AH) and His-ventricular (HV) intervals, and ventricular effective refractory period (VERP).
-
Perform programmed electrical stimulation (PES) from the right ventricular apex to assess the inducibility of ventricular tachyarrhythmias.
3. Drug Infusion and Re-evaluation:
-
Administer the test drug intravenously as a bolus followed by a continuous infusion to achieve target plasma concentrations.
-
Repeat the electrophysiological protocol at steady-state drug concentrations to evaluate the drug's effects on conduction, refractoriness, and arrhythmia inducibility.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways that regulate cardiac repolarization and a typical experimental workflow for assessing a drug's effect on the hERG channel.
Caption: Signaling pathways regulating cardiac repolarization.
Caption: Experimental workflow for hERG channel assay.
Conclusion
The reproducibility of this compound's effects on cardiac repolarization, like that of other antiarrhythmic drugs, is influenced by a multitude of factors including experimental conditions, animal species, and patient populations. The available data suggest that this compound, similar to quinidine and disopyramide, prolongs cardiac repolarization, primarily through the inhibition of potassium currents. However, the precise quantitative effects and the full spectrum of its ion channel targets require further investigation under standardized conditions to firmly establish its reproducibility and comparative profile. This guide provides a framework for such an assessment, emphasizing the need for rigorous and consistent experimental methodologies in the development and evaluation of antiarrhythmic therapies.
References
- 1. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of intravenous lidocaine on QT changes during tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular determinants of hERG potassium channel inhibition by disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Signaling and Transcriptional Regulation in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Scholars@Duke publication: Electrophysiology of single cardiomyocytes: Patch clamp and other recording methods [scholars.duke.edu]
- 13. [The effect of lidocaine on hERG (+) channels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Late sodium current block for drug-induced long QT syndrome: Results from a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound kinetics and effective oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound for control of ventricular arrhythmias: oral dose-ranging and short-term maintenance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Greater quinidine-induced QTc interval prolongation in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Ionic Mechanisms of Disopyramide Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. droracle.ai [droracle.ai]
- 25. Utility of a Simplified Lidocaine and Potassium Infusion in Diagnosing Long QT Syndrome among Patients with Borderline QTc Interval Prolongation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pirmenol and Procainamide in a Specific Arrhythmia Model: A Review of Available Data
This guide synthesizes available data from separate studies to offer a comparative overview for researchers, scientists, and drug development professionals. The information is based on canine models of ventricular arrhythmias, a common preclinical model for studying antiarrhythmic drug effects.
Experimental Protocols
To understand the context of the available data, it's important to consider the typical experimental methodologies used to evaluate antiarrhythmic drugs in canine models of ventricular arrhythmia.
Canine Model of Ischemic Ventricular Tachycardia
A prevalent model involves the surgical induction of a myocardial infarction in canines, which creates a substrate for re-entrant ventricular tachycardia. The general procedure is as follows:
-
Surgical Preparation: Anesthetized dogs undergo a thoracotomy to expose the heart.
-
Coronary Artery Ligation: The left anterior descending coronary artery is ligated to induce a myocardial infarction.
-
Recovery Period: The animals are allowed to recover for a period of several days to weeks, during which the infarct heals and becomes a stable arrhythmogenic substrate.
-
Electrophysiological Study: A follow-up procedure is performed where programmed electrical stimulation is used to induce ventricular tachycardia.
-
Drug Administration: The antiarrhythmic drug of interest (in this case, pirmenol or procainamide) is administered intravenously.
-
Post-Drug Electrophysiological Study: The programmed electrical stimulation protocol is repeated to assess the drug's effect on the inducibility and characteristics of the ventricular tachycardia.
Data Presentation
The following tables summarize the electrophysiological effects of this compound and procainamide as reported in separate studies using canine models of ventricular arrhythmia. It is crucial to note that these data are not from a direct comparative study and experimental conditions may have varied.
Table 1: Electrophysiological Effects of this compound in a Canine Post-Myocardial Infarction Model
| Parameter | Effect |
| Ventricular Tachycardia Inducibility | Suppressed in a dose-dependent manner |
| Effective Refractory Period (ERP) - Normal Myocardium | Increased |
| ERP - Infarcted Myocardium | Increased |
| QRS Duration | Increased |
| Ventricular Excitation Threshold | Tended to increase |
Data synthesized from studies on the effects of this compound in canine models of myocardial infarction.[1]
Table 2: Electrophysiological Effects of Procainamide in Canine Arrhythmia Models
| Parameter | Effect |
| Automaticity in Purkinje Fibers | Reduced |
| Repolarization Time in Purkinje Fibers | Prolonged |
| Incidence of Arrhythmias (Coronary Occlusion) | Suppressed |
| Incidence of Arrhythmias (Digitalis Intoxication) | Suppressed |
| QTc Interval | Lengthened |
| Dispersion of ERP | Decreased in ischemic myocardium |
Data synthesized from studies on the electrophysiological and antiarrhythmic properties of procainamide in canine models.[2]
Mechanism of Action: Class IA Antiarrhythmics
Both this compound and procainamide are classified as Class IA antiarrhythmic agents. Their primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction velocity. Additionally, they prolong the action potential duration, which contributes to an increase in the effective refractory period.
Comparative Insights and Proarrhythmic Potential
While a direct comparison is lacking, some inferences can be drawn. Both drugs demonstrate the expected effects of Class IA agents by increasing the effective refractory period and slowing conduction. This compound has been shown to be effective in preventing sustained ventricular tachycardia in a canine model of recent myocardial infarction.[1] However, it is important to note that in a different study in a similar model, this compound was also observed to have the potential to provoke or aggravate ventricular arrhythmias.[3]
Procainamide has a long history of use and its electrophysiological effects are well-documented. Studies have shown its efficacy in suppressing arrhythmias arising from both coronary occlusion and digitalis intoxication in canine models.[2]
The proarrhythmic potential is a known risk for all Class I antiarrhythmic drugs. The study that suggested a proarrhythmic potential for this compound found that it increased the disparity in refractory periods between ischemic and normal ventricular myocardium.[3] This heterogeneity of repolarization is a known mechanism for arrhythmogenesis.
Conclusion
Based on the available literature, both this compound and procainamide exhibit Class IA antiarrhythmic properties in canine models of ventricular arrhythmias. While data from individual studies suggest efficacy in suppressing ventricular arrhythmias, the absence of a direct head-to-head comparative study makes it impossible to definitively conclude on their relative potency, efficacy, or safety in a specific arrhythmia model. Future research involving a direct comparison of these two agents under the same experimental conditions would be necessary to provide a conclusive assessment of their respective profiles. Researchers are advised to consult the primary literature for detailed experimental conditions and results when considering these agents for their studies.
References
- 1. Effects of this compound on electrical induction of sustained ventricular tachycardia in a seven-day-old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of the electrophysiological and antiarrhythmic properties of the N-acetyl metabolite of procainamide with plasma and tissue drug concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic actions of this compound in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Pirmenol Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of pirmenol, a class Ia antiarrhythmic agent, across various species. The information presented is intended to support preclinical research and drug development efforts by offering a consolidated overview of available data on this compound's absorption, distribution, metabolism, and excretion (ADME).
Executive Summary
This compound exhibits notable interspecies differences in its pharmacokinetic profile. Following intravenous administration, the elimination half-life of this compound is reported to be in the range of 3 to 4 hours in animals, while in humans, it is longer, ranging from 6 to 9 hours[1]. Oral absorption of this compound is generally good across species, with humans showing a systemic bioavailability of approximately 87%[1]. Plasma protein binding is also a significant characteristic, with this compound being 83% to 90% bound to human plasma proteins[1]. The drug is eliminated through both metabolism and renal excretion of the unchanged drug. In animals, about 40% to 50% of a radioactive dose is excreted in urine and the remainder in feces, with evidence of enterohepatic recycling in monkeys[1]. In humans, approximately 23% to 31% of the administered dose is recovered as unchanged drug in the urine[1].
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in various species.
| Parameter | Dog | Monkey (Macaca mulatta) | Rat | Human |
| Elimination Half-life (t½) | 3 - 4 hours (IV)[1] | 3 - 4 hours (IV)[1] | - | 6 - 9 hours (IV)[1], 7 - 9.4 hours (IV, 150mg infusion) |
| Oral Bioavailability (F) | - | - | - | 87%[1] |
| Plasma Protein Binding | - | - | - | 83% - 90%[1] |
| Route of Excretion | Urine (40-50%), Feces (50-60%)[1] | Urine (40-50%), Feces (50-60%), Evidence of enterohepatic recycling[1] | - | Urine (23-31% as unchanged drug)[1] |
Data presented as ranges or approximate values as reported in the literature. Dashes indicate data not found in the reviewed sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments based on standard practices in the field.
In Vivo Pharmacokinetic Studies
1. Animal Models:
-
Species: Beagle dogs, Rhesus monkeys (Macaca mulatta), Sprague-Dawley rats.
-
Health Status: Healthy, adult male and female animals are typically used.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to food and water, except for fasting periods before oral administration.
2. Drug Administration:
-
Intravenous (IV) Administration:
-
A sterile solution of this compound hydrochloride is administered as a bolus injection or infusion.
-
For rats, the tail vein is a common site for injection[2]. For dogs and monkeys, the cephalic or saphenous vein is typically used.
-
The dose is calculated based on the animal's body weight.
-
-
Oral (PO) Administration:
-
This compound is administered as a solution or suspension via oral gavage.
-
Animals are typically fasted overnight before dosing to ensure consistent absorption.
-
3. Blood Sample Collection:
-
Serial blood samples are collected at predetermined time points after drug administration.
-
Common collection sites include the jugular vein in rats and the cephalic or saphenous vein in dogs and monkeys.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Bioanalytical Method for this compound in Plasma
1. Sample Preparation:
-
Plasma samples are thawed and subjected to protein precipitation to extract the drug. This is often achieved by adding a solvent like acetonitrile.
-
An internal standard is added to the plasma samples before extraction to ensure accuracy and precision of the method.
2. Chromatographic Analysis:
-
The concentration of this compound in the plasma extract is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection[3].
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to elute the drug from the column.
-
Detection: The UV detector is set to a wavelength where this compound shows maximum absorbance.
3. Data Analysis:
-
The concentration of this compound in each sample is calculated by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve prepared with known concentrations of the drug.
-
Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Visualizations
This compound Metabolism in Rats
The following diagram illustrates the metabolic pathway of this compound in rats, which involves oxidation to form an iminium ion and a hydroxylated derivative, followed by glucuronidation.
References
Safety Operating Guide
Proper Disposal of Pirmenol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Pirmenol, a research compound recognized for being harmful if swallowed and posing a significant threat to aquatic ecosystems.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Core Safety and Disposal Principles
This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that it is not disposed of down the drain or in regular solid waste streams. The primary directive for this compound disposal is to manage it as a chemical waste destined for incineration through an approved waste disposal facility.[1] While not specifically listed as a Resource Conservation and Recovery Act (RCRA) hazardous waste, it should be handled with the care afforded to regulated pharmaceutical waste to prevent environmental contamination.
Quantitative Hazard Data
For quick reference, the key hazard classifications for this compound are summarized below.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Laboratory Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and preparation of this compound waste for collection by a licensed chemical waste management service.
1. Waste Identification and Segregation:
- Designate a specific waste container for this compound and any materials contaminated with it.
- Do not mix this compound waste with other waste streams, such as solvents or biological waste, unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Containment:
- Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated personal protective equipment) in a clearly labeled, sealable container. A high-density polyethylene (HDPE) container is recommended.
- Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, leak-proof container. Ensure the container is appropriate for the solvent used.
- All waste containers must be kept securely closed except when adding waste.
3. Labeling:
- Affix a hazardous waste label to the container as soon as the first piece of waste is added.
- The label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The specific hazards: "Toxic," "Environmental Hazard"
- The accumulation start date
- The name of the principal investigator and the laboratory location
4. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
- This area should be away from general traffic and incompatible materials.
- Ensure secondary containment is used to prevent the spread of material in case of a leak.
5. Disposal Request:
- Once the container is full or the project is complete, arrange for pickup through your institution's EHS department or their designated chemical waste disposal vendor.
- Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste from the laboratory.
Logical Decision Pathway for Pharmaceutical Waste
Caption: Decision-making process for classifying and disposing of pharmaceutical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
